Product packaging for N-Methyl-N-(2-pyridyl)formamide(Cat. No.:CAS No. 67242-59-5)

N-Methyl-N-(2-pyridyl)formamide

Cat. No.: B046350
CAS No.: 67242-59-5
M. Wt: 136.15 g/mol
InChI Key: DIRVEOCOAHGVJV-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-pyridyl)formamide is also referred to as Meyers formylating agent.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B046350 N-Methyl-N-(2-pyridyl)formamide CAS No. 67242-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-pyridin-2-ylformamide
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InChI

InChI=1S/C7H8N2O/c1-9(6-10)7-4-2-3-5-8-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRVEOCOAHGVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50986426
Record name N-Methyl-N-pyridin-2-ylformamide
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Molecular Weight

136.15 g/mol
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CAS No.

67242-59-5
Record name N-Methyl-N-2-pyridinylformamide
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Record name N-Methyl-N-(pyridine-2-yl)formamide
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Record name N-Methyl-N-pyridin-2-ylformamide
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Record name N-methyl-N-(pyridine-2-yl)formamide
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Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-N-(2-pyridyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-(2-pyridyl)formamide, a versatile organic compound, holds significance as a key intermediate and building block in the realms of pharmaceutical and agrochemical development. Its unique chemical structure, featuring a formamide group attached to a pyridine ring, imparts valuable reactivity, making it a crucial reagent in various synthetic transformations. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, alongside a detailed exploration of its synthetic applications. While specific biological activities and signaling pathway interactions of the title compound are not extensively documented in publicly available literature, this guide will touch upon the broader biological context of related aminopyridine derivatives to offer potential avenues for future research.

Core Properties of this compound

This compound is also known by several synonyms, including 2-(N-Methyl-N-formylamino)pyridine and N-methyl-N-pyridin-2-ylformamide.[1][2] It is sometimes referred to as Meyers' Reagent, although this designation can be ambiguous as "Mayer's reagent" more commonly refers to a potassium mercuric iodide solution used for alkaloid detection.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
CAS Number 67242-59-5[3][4]
Molecular Formula C₇H₈N₂O[3][4]
Molecular Weight 136.15 g/mol [3]
Appearance Clear colorless to light orange/yellow liquid[2]
Density 1.137 g/mL at 25 °C[1][3]
Boiling Point 71-72 °C at 0.05 mmHg[1][3]
Refractive Index (n20/D) 1.566[1][3]
Purity (typical) ≥ 98.0% (GC)[2]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are often found in specialized databases, a general overview of expected spectral features can be provided.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the formamide group.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the compound's molecular weight, aiding in its identification.

Synthesis and Purification

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds. The most common method for the synthesis of N-substituted formamides is the formylation of the corresponding amine.

General Synthetic Workflow

The synthesis of this compound would logically proceed via the formylation of 2-(methylamino)pyridine. A plausible reaction scheme is depicted below.

SynthesisWorkflow Start 2-(Methylamino)pyridine Reaction Formylation Start->Reaction Reagent Formylating Agent (e.g., Formic Acid, Acetic Formic Anhydride) Reagent->Reaction Product This compound Purification Purification (Distillation/Chromatography) Product->Purification Final Pure this compound Purification->Final Reaction->Product Crude Product

Caption: A generalized workflow for the synthesis of this compound.

Postulated Experimental Protocol

Based on general procedures for N-formylation, a hypothetical experimental protocol is provided below. Note: This is a generalized procedure and would require optimization for specific laboratory conditions.

  • Reaction Setup: To a solution of 2-(methylamino)pyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a formylating agent is added. A common formylating agent is a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ.[5] The reaction mixture is typically cooled in an ice bath during the addition.

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).

  • Work-up: Upon completion, the reaction is quenched, for example, by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound, which is a liquid, is typically purified by fractional distillation under reduced pressure to remove lower and higher boiling point impurities.[6] Column chromatography on silica gel could also be employed as a purification method.[7]

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized as a formylating agent.[1]

Formylation of Organometallic Reagents

A key application of this compound is in the formylation of Grignard reagents and organolithium compounds to produce aldehydes. This transformation is of great utility in the construction of complex organic molecules.

FormylationReaction Grignard Grignard Reagent (R-MgX) Intermediate Tetrahedral Intermediate Grignard->Intermediate Nucleophilic Addition Formamide This compound Formamide->Intermediate Workup Aqueous Workup Intermediate->Workup Product Aldehyde (R-CHO) Workup->Product Hydrolysis

Caption: The role of this compound in the formylation of Grignard reagents.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or the involvement of this compound in any signaling pathways. However, the broader class of aminopyridine derivatives has been the subject of extensive research in medicinal chemistry, and many exhibit a wide range of pharmacological activities.[8][9][10]

Derivatives of 2-aminopyridine are known to possess antibacterial, anticancer, and anti-inflammatory properties.[11] They can interact with various enzymes and receptors, leading to a diverse array of biological effects.[9] For instance, some aminopyridines function by blocking voltage-gated potassium channels.[9]

The biological potential of N-acyl amino acids, which share the amide linkage present in this compound, has also been investigated. Some N-acyl amino acids are known to exhibit vasodilatory, neuroprotective, and antinociceptive effects, and can influence mitochondrial function.[12][13][14]

Given the established biological relevance of the aminopyridine scaffold and N-acyl structures, this compound and its derivatives represent an area of potential interest for future drug discovery and development efforts. Further research is warranted to elucidate any potential therapeutic applications.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on data for similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is described as an irritant and is moisture-sensitive, suggesting it should be stored under an inert atmosphere.[1] For detailed safety protocols, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with established applications in organic synthesis. Its physical and chemical properties are well-characterized, making it a reliable reagent for researchers. While its direct biological activities remain to be thoroughly investigated, the pharmacological importance of the broader aminopyridine class of compounds suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to support and inspire further research and application in the scientific community.

References

N-Methyl-N-(2-pyridyl)formamide CAS number 67242-59-5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67242-59-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(2-pyridyl)formamide, with CAS number 67242-59-5, is a versatile organic compound widely recognized for its application as a formylating reagent in organic synthesis.[1] Also known as Meyers' Reagent, this compound is particularly effective for the formylation of Grignard and certain organolithium reagents.[1][2] Its unique structural features, including a pyridine ring and a formamide group, contribute to its reactivity and utility as a key intermediate in the synthesis of complex molecules.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental applications, and its role in various synthetic pathways. The information is tailored for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow clear liquid under standard conditions.[4][5] The presence of the pyridine moiety enhances its solubility in polar solvents.[4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Data for this compound

PropertyValueReference(s)
Molecular Formula C₇H₈N₂O[6]
Molecular Weight 136.15 g/mol [6]
Boiling Point 71-72 °C at 0.05 mmHg[6]
Density 1.137 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.566[6]
Flash Point 109 °C (closed cup)[6]
Assay >98.0% (GC)[5]

Synonyms: 2-(N-Formyl-N-methylamino)pyridine, Meyer's Reagent.[5][7]

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a potent formylating agent, facilitating the introduction of a formyl group (-CHO) into various organic molecules. This reactivity is central to the synthesis of aldehydes, which are crucial building blocks in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[3][8]

Formylation of Organometallic Reagents

This compound is a preferred reagent for the formylation of Grignard reagents (R-MgX) and organolithium reagents (R-Li). The reaction proceeds via nucleophilic attack of the organometallic reagent on the formyl carbon of the formamide. The resulting intermediate is then hydrolyzed to yield the corresponding aldehyde.

A key advantage of using this compound is its ability to minimize the over-addition of the organometallic reagent, which can lead to the formation of secondary alcohols as byproducts. This selectivity is attributed to the stability of the tetrahedral intermediate formed during the reaction.

One-Pot Synthesis of Aldehydes and Alcohols from CO₂

Recent research has demonstrated a one-pot synthesis of aldehydes or alcohols from carbon dioxide (CO₂) using this compound as a key intermediate.[2] In this process, 2-(methylamino)pyridine is first formylated with CO₂ and a hydrosilane catalyzed by a copper complex to produce this compound.[2] This in-situ generated formamide can then be directly reacted with a Grignard reagent to produce the desired aldehyde or, with further reduction, the corresponding alcohol.[2]

Experimental Protocols

While detailed, step-by-step experimental protocols are often substrate-specific and proprietary, this section provides a generalized methodology for the key applications of this compound based on available literature.

General Procedure for the Formylation of a Grignard Reagent

Objective: To synthesize an aldehyde from a Grignard reagent using this compound.

Methodology:

  • A solution of the Grignard reagent in an appropriate ethereal solvent (e.g., diethyl ether, tetrahydrofuran) is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to a low temperature (typically between -78 °C and 0 °C) to control the reactivity.

  • This compound, dissolved in the same anhydrous solvent, is added dropwise to the cooled Grignard reagent solution with vigorous stirring.

  • The reaction mixture is stirred at the low temperature for a specified period to ensure complete reaction.

  • The reaction is quenched by the slow addition of an aqueous acidic solution (e.g., dilute HCl or NH₄Cl solution).

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude aldehyde.

  • Purification of the aldehyde is typically achieved through distillation or column chromatography.

experimental_workflow_formylation

Role in Pharmaceutical and Agrochemical Synthesis

This compound serves as a valuable intermediate in the production of biologically active compounds for the pharmaceutical and agrochemical industries.[3][8] Its utility stems from its ability to introduce a formyl group, which can be further elaborated to construct more complex molecular scaffolds.

In pharmaceutical development, it is implicated in the synthesis of compounds targeting neurological disorders.[8] In the agrochemical sector, it is used in the formulation of pesticides and herbicides, contributing to improved crop yields.[8] A specific, documented application is its use in the synthesis of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide.[6]

Signaling Pathways

Based on available scientific literature, this compound is primarily a synthetic intermediate and is not known to be directly involved in biological signaling pathways. Its significance in the life sciences is as a building block for the synthesis of larger, biologically active molecules.

Safety and Handling

This compound is classified as an irritant and is moisture-sensitive.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[6] It is combustible and should be stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[1][6]

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, STOT SE 3 (target organ: respiratory system).[6]

Conclusion

This compound is a reagent of significant importance in modern organic synthesis. Its role as an efficient formylating agent for organometallic compounds makes it an indispensable tool for the preparation of aldehydes. Its application as a key intermediate in the synthesis of pharmaceuticals and agrochemicals underscores its value to the broader scientific and industrial community. While its direct biological activity is not documented, its contribution to the synthesis of bioactive molecules is well-established. Future research may continue to uncover novel applications for this versatile compound.

logical_relationship

References

An In-depth Technical Guide to the Synthesis of N-Methyl-N-(2-pyridyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic protocol for N-Methyl-N-(2-pyridyl)formamide, a versatile reagent and intermediate in organic synthesis. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-(Methylamino)pyridine, followed by its formylation to yield the target compound. Detailed experimental procedures, quantitative data, and a logical workflow diagram are included to facilitate replication and understanding.

Chemical Properties and Safety Information

This compound, also known as Meyers' Reagent, is a valuable formylating agent.[1] Key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 67242-59-5
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Boiling Point 71-72 °C at 0.05 mmHg[1]
Density 1.137 g/mL at 25 °C[1]
Refractive Index n20/D 1.566[1]

Safety Precautions: this compound is classified as an irritant, affecting the skin, eyes, and respiratory system. It is also a combustible liquid. Appropriate personal protective equipment, including eye shields and gloves, should be worn, and the compound should be handled in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere, such as argon or nitrogen.[1]

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the synthesis of the intermediate, 2-(Methylamino)pyridine. Subsequently, this intermediate undergoes formylation to produce the final product.

Synthesis_Pathway 2-Chloropyridine 2-Chloropyridine Step1 Step 1: N-Methylation 2-Chloropyridine->Step1 Methylamine Methylamine Methylamine->Step1 2-(Methylamino)pyridine 2-(Methylamino)pyridine Step1->2-(Methylamino)pyridine Step2 Step 2: Formylation 2-(Methylamino)pyridine->Step2 Formic Acid Formic Acid Formic Acid->Step2 Acetic Anhydride Acetic Anhydride Acetic Anhydride->Step2 This compound This compound Step2->this compound

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Methylamino)pyridine

Several methods are available for the synthesis of 2-(Methylamino)pyridine. A common approach involves the reaction of a 2-halopyridine, such as 2-chloropyridine, with methylamine. This reaction is often facilitated by a catalyst. While a specific detailed protocol for this exact transformation was not found in the immediate search results, a general procedure adapted from similar reactions is presented below.

Materials:

  • 2-Chloropyridine

  • Methylamine (e.g., 40% in water or as a gas)

  • Suitable solvent (e.g., ethanol, DMSO)

  • Base (e.g., potassium carbonate, triethylamine) - if using methylamine salt

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyridine in the chosen solvent.

  • Add an excess of methylamine solution. If using methylamine hydrochloride, add an equivalent amount of a base.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by distillation to obtain pure 2-(Methylamino)pyridine.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
2-Chloropyridine113.551.0
Methylamine31.06>1.0 (excess)
2-(Methylamino)pyridine108.14-
Step 2: Synthesis of this compound

This step involves the formylation of the synthesized 2-(Methylamino)pyridine using acetic formic anhydride, which is generated in situ from formic acid and acetic anhydride. This method is known for its high efficiency and mild reaction conditions.

Materials:

  • 2-(Methylamino)pyridine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, including a dropping funnel and an ice bath

Procedure:

  • Preparation of Acetic Formic Anhydride (in situ):

    • In a separate flask, cool an excess of formic acid (e.g., 3-5 equivalents relative to the amine) in an ice bath.

    • Slowly add acetic anhydride (1.5-2.5 equivalents) to the cooled formic acid with stirring. This reaction is exothermic, so maintain the temperature below 10 °C.

    • Allow the mixture to stir for 15-30 minutes to ensure the formation of acetic formic anhydride.[2]

  • Formylation Reaction:

    • In a clean, dry round-bottom flask, dissolve 2-(Methylamino)pyridine (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether, THF).[2]

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared acetic formic anhydride solution to the solution of 2-(Methylamino)pyridine.[2]

    • Monitor the reaction progress by TLC. The reaction is typically complete in less than 15 minutes for many amines.

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction mixture by the slow addition of ice-cold water.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids.[2]

    • Extract the aqueous layer with the organic solvent used for the reaction (e.g., three times with diethyl ether).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure to obtain the crude this compound.

    • The product can be further purified by vacuum distillation or column chromatography if necessary.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
2-(Methylamino)pyridine108.141.0
Formic Acid46.033.0 - 5.0
Acetic Anhydride102.091.5 - 2.5
This compound136.15-

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the experimental process.

G cluster_0 Step 1: Synthesis of 2-(Methylamino)pyridine cluster_1 Step 2: Formylation A Dissolve 2-Chloropyridine in Solvent B Add Methylamine A->B C Reflux Reaction Mixture B->C D Work-up and Extraction C->D E Purification of Intermediate D->E G Dissolve 2-(Methylamino)pyridine in Anhydrous Solvent E->G Proceed with purified intermediate F Prepare Acetic Formic Anhydride (in situ) H Add Formylating Agent to Amine Solution F->H G->H I Quench and Neutralize Reaction H->I J Work-up and Extraction I->J K Purification of Final Product J->K

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Aldehyde Synthesis via the Meyers Method and the Preparation of N-Formylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of organic synthesis, the introduction of a formyl group is a critical transformation, leading to the formation of aldehydes, which are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. While the term "Meyers formylating agent" is not standard nomenclature, it likely refers to the reagents and intermediates used in the Meyers aldehyde synthesis . This guide provides a detailed overview of this powerful method for preparing unsymmetrical aldehydes. Additionally, this guide will cover the preparation of N-formylmorpholine, a stable and versatile formylating agent, which may be of interest to researchers investigating formylation reactions.

Part 1: The Meyers Aldehyde Synthesis

The Meyers aldehyde synthesis is a versatile method for the preparation of unsymmetrical aldehydes through the hydrolysis of a dihydro-1,3-oxazine intermediate.[1] This multi-step process allows for the conversion of an alkyl halide into an aldehyde.

Logical Workflow of the Meyers Aldehyde Synthesis

Meyers_Aldehyde_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis start Dihydro-1,3-oxazine base Strong Base (e.g., n-BuLi) start->base Deprotonation intermediate1 Alkylated Dihydro-1,3-oxazine start->intermediate1 Alkylation alkyl_halide Alkyl Halide (R-X) intermediate1_2 Alkylated Dihydro-1,3-oxazine reducing_agent Reducing Agent (e.g., NaBH4) intermediate2 Tetrahydro-1,3-oxazine intermediate1_2->intermediate2 Reduction of Imine intermediate2_2 Tetrahydro-1,3-oxazine acid Aqueous Acid (e.g., Oxalic Acid) product Unsymmetrical Aldehyde intermediate2_2->product Hydrolysis

Caption: Logical workflow of the Meyers aldehyde synthesis.

Experimental Protocol for Meyers Aldehyde Synthesis

The following is a generalized experimental protocol for the Meyers synthesis of an unsymmetrical aldehyde.

Materials:

  • 2-Alkyl-dihydro-1,3-oxazine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane

  • Alkyl halide (R-X)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Oxalic acid solution (aqueous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Alkylation:

    • A solution of the 2-alkyl-dihydro-1,3-oxazine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of n-butyllithium in hexane is added dropwise, and the mixture is stirred for a specified time to ensure complete deprotonation.

    • The desired alkyl halide is then added, and the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alkylated dihydro-1,3-oxazine.

  • Reduction:

    • The crude alkylated dihydro-1,3-oxazine is dissolved in methanol and cooled in an ice bath.

    • Sodium borohydride is added portion-wise, and the reaction mixture is stirred until the reduction of the imine is complete (monitored by TLC or IR spectroscopy).

    • The solvent is removed under reduced pressure.

  • Hydrolysis:

    • The resulting residue is taken up in an aqueous solution of oxalic acid and stirred at room temperature. The hydrolysis of the resulting hemiaminal yields the desired aldehyde.[1]

    • The aldehyde is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude aldehyde is purified by distillation or column chromatography.

Quantitative Data for Meyers Aldehyde Synthesis

The yields of the Meyers aldehyde synthesis can vary depending on the specific substrates and reaction conditions used. The following table summarizes representative data from the literature.

Starting OxazineAlkyl HalideAldehyde ProductOverall Yield (%)Reference
2-Methyl-5,6-dihydro-4H-1,3-oxazineBenzyl bromide2-Phenylpropanal75[1]
2-Ethyl-5,6-dihydro-4H-1,3-oxazineMethyl iodide2-Methylbutanal70[1]
2-Benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine-1-Phenylcyclopentanecarboxaldehyde-[2]

Part 2: Preparation of N-Formylmorpholine

N-formylmorpholine is a stable, non-toxic, and non-corrosive formylating agent and solvent.[3][4] It is used in various chemical transformations, including the Vilsmeier-Haack reaction as a milder alternative to DMF.

Experimental Workflow for N-Formylmorpholine Synthesis

N_Formylmorpholine_Synthesis cluster_0 Step 1: Reaction cluster_1 Step 2: Distillation reagent1 Morpholine reaction Reaction Mixture reagent1->reaction reagent2 Formic Acid reagent2->reaction reaction_2 Reaction Mixture distillation Distillation Apparatus reaction_2->distillation product N-Formylmorpholine distillation->product byproduct Water distillation->byproduct

Caption: Experimental workflow for the synthesis of N-formylmorpholine.

Experimental Protocol for N-Formylmorpholine Synthesis

The following protocol is based on the reaction of morpholine with formic acid.[4][5]

Materials:

  • Morpholine

  • Formic acid

  • Silicone oil bath

  • Distillation apparatus

Procedure:

  • Reaction:

    • To a stirred amount of morpholine (e.g., 91.38 g of 95.34% purity), formic acid (e.g., 63.93 g of 86.4% purity) is added dropwise in a silicone oil bath at 50 °C.[4]

    • After the addition of formic acid is complete, the mixture is connected to a distillation system.

  • Distillation:

    • The temperature of the oil bath is slowly increased. The first drop of distillate (primarily water) is collected at approximately 96 °C and distillation is continued until the temperature reaches 120 °C.[4]

    • The temperature is then further increased to 224-225 °C, and the pure N-formylmorpholine product is collected.[4]

    • The final product is a colorless and odorless liquid.

Quantitative Data for N-Formylmorpholine Synthesis
Reactant 1Reactant 2Molar Ratio (Morpholine:Formic Acid)Temperature (°C)PressurePurity of Product (%)Reference
MorpholineFormic Acid1:1.12241 atm>99.5[4]
MorpholineFormic Acid1.02:1-->99.96[6]

This guide has provided a comprehensive overview of the Meyers aldehyde synthesis, a key method for the preparation of unsymmetrical aldehydes, clarifying the likely intended subject behind the user's query for a "Meyers formylating agent." Furthermore, the preparation of N-formylmorpholine has been detailed as a relevant and important example of a stable formylating agent. The provided experimental protocols, quantitative data, and workflow diagrams offer a solid foundation for researchers, scientists, and drug development professionals working in the field of organic synthesis.

References

An In-depth Technical Guide to the Synthesis of N-Formyl-N-methylaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Formyl-N-methylaminopyridine, a key intermediate in various synthetic applications. This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

N-Formyl-N-methylaminopyridine, existing as three structural isomers (2-, 3-, and 4-substituted), serves as a versatile building block in organic synthesis. The formamide functionality, particularly on a pyridine scaffold, is a precursor for various transformations, making these compounds valuable in the development of novel chemical entities. This guide focuses on the common and effective methods for the N-formylation of the corresponding N-methylaminopyridine precursors.

Synthetic Pathways

The core transformation in the synthesis of N-Formyl-N-methylaminopyridine is the formylation of an N-methylaminopyridine. Several established methods for N-formylation of secondary amines can be adapted for this purpose. The choice of method often depends on the desired scale, available reagents, and the specific isomer being synthesized. The most prominent methods include the use of formic acid, acetic formic anhydride, and the Vilsmeier-Haack reaction.

A general workflow for the synthesis is depicted below:

G cluster_start Starting Material cluster_reaction Formylation Reaction cluster_workup Work-up & Purification cluster_product Final Product N-methylaminopyridine_isomer N-methylaminopyridine (2-, 3-, or 4-isomer) Reaction Reaction (with heating/catalyst) N-methylaminopyridine_isomer->Reaction Substrate Formylating_Agent Formylating Agent (e.g., Formic Acid, Acetic Formic Anhydride) Formylating_Agent->Reaction Reagent Workup Aqueous Work-up Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (e.g., Distillation, Chromatography) Extraction->Purification Final_Product N-Formyl-N-methylaminopyridine Purification->Final_Product

Caption: General workflow for the synthesis of N-Formyl-N-methylaminopyridine.

Experimental Protocols

Detailed methodologies for the key formylation reactions are provided below. These protocols are based on established literature procedures for the N-formylation of amines and aminopyridines.

Method 1: Formylation using Formic Acid

This method is a straightforward and common approach for N-formylation. The use of a Dean-Stark trap is crucial to remove the water formed during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

G Reactant N-methylaminopyridine plus1 + Reagent HCOOH arrow Product N-Formyl-N-methylaminopyridine plus2 + Byproduct H₂O

Caption: Formylation of N-methylaminopyridine using formic acid.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-methylaminopyridine (1.0 eq.).

  • Add toluene as the solvent.

  • Add formic acid (1.2 - 2.0 eq.).

  • Heat the reaction mixture to reflux and continue heating for 4-9 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Formylation using Acetic Formic Anhydride

Acetic formic anhydride is a more reactive formylating agent than formic acid and can lead to higher yields and shorter reaction times. It is typically generated in situ from formic acid and acetic anhydride.

Reaction Scheme:

G Reactant N-methylaminopyridine plus1 + Reagent HCOOCOCH₃ arrow Product N-Formyl-N-methylaminopyridine plus2 + Byproduct CH₃COOH

Caption: Formylation using acetic formic anhydride.

Procedure:

  • In a flask cooled to -20 °C, add an excess of formic acid.

  • Slowly add acetic anhydride to the formic acid to generate acetic formic anhydride in situ.

  • To this mixture, add the N-methylaminopyridine (1.0 eq.) while maintaining the low temperature.

  • Allow the reaction to proceed for approximately 15-30 minutes.

  • The reaction is typically quenched by the careful addition of water.

  • The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data

Formylating AgentSubstrateKey ConditionsReaction TimeYield (%)Reference
Formic Acid2-Amino-3-methylpyridineToluene, Dean-Stark trap4-9 hHigh (not specified)[1]
Acetic Formic AnhydrideGeneral AminesIn situ from formic acid and acetic anhydride, -20 °C< 15 min97-100[1]

Physicochemical Properties of N-Methyl-N-(2-pyridyl)formamide

For the well-characterized 2-isomer, this compound (also known as Meyers' Reagent), the following properties have been reported[2][3][4][5]:

PropertyValue
CAS Number 67242-59-5
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 71-72 °C at 0.05 mmHg
Density 1.137 g/mL at 25 °C
Refractive Index n20/D 1.566

Conclusion

The synthesis of N-Formyl-N-methylaminopyridine can be effectively achieved through standard N-formylation techniques. The choice between using formic acid with azeotropic water removal or the more reactive acetic formic anhydride will depend on the specific requirements of the synthesis, including scale and desired purity. The provided protocols offer a solid foundation for the laboratory preparation of these important synthetic intermediates. Further optimization may be required for specific isomers and scales.

References

N-Methyl-N-(2-pyridyl)formamide: Unraveling the Mechanism of Action - A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Methyl-N-(2-pyridyl)formamide, a compound frequently utilized in synthetic chemistry, has potential applications in the development of novel therapeutic agents and agrochemicals. This document aims to provide an in-depth technical guide on its core mechanism of action. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological effects. While its role as a chemical reagent is well-documented, its interactions with biological systems at a molecular level remain largely unexplored.

This assessment serves to summarize the current state of knowledge and to highlight the absence of data required for a complete mechanistic profile.

Current Understanding of this compound

This compound is primarily recognized as a versatile chemical reagent, particularly in the field of organic synthesis.[1][2][3] It is often referred to as "Meyers' Reagent" and is employed as a formylating agent. Its principal application lies in its role as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[2][3] The presence of the pyridine ring and the formamide group in its structure contributes to its reactivity and utility in creating more complex molecules.[1]

While some sources suggest that this compound may possess biological activity, specific details and supporting experimental data are conspicuously absent from the current body of scientific literature.[1]

Elucidating the Mechanism of Action: A Knowledge Gap

A thorough investigation for published studies detailing the mechanism of action, biological targets, or associated signaling pathways of this compound yielded no specific results. At present, there is no publicly available data to construct a definitive model of its pharmacological or toxicological effects.

Consequently, the core requirements for an in-depth technical guide on its mechanism of action, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled.

Future Directions and Research Imperatives

The absence of information on the biological activity of this compound presents a clear opportunity for future research. To ascertain its potential as a therapeutic agent or to understand its toxicological profile, a series of foundational studies are required.

Proposed Experimental Workflow

To bridge the existing knowledge gap, a systematic investigation into the biological effects of this compound is necessary. A potential experimental workflow to elucidate its mechanism of action is proposed below.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo & Toxicological Assessment A High-Throughput Screening (HTS) (e.g., cell viability assays across diverse cell lines) B Target Identification Studies (e.g., affinity chromatography, proteomics) A->B Identify active concentrations C Initial Hit Validation B->C Putative protein targets D In Vitro Validation (e.g., enzyme kinetics, binding assays) C->D Validated Hits E Cellular Pathway Analysis (e.g., Western blot, reporter assays) D->E Confirm target engagement F Elucidation of Signaling Pathway E->F Map affected pathways G Animal Model Studies (e.g., efficacy and PK/PD studies) F->G Confirmed Mechanism H Toxicology & Safety Pharmacology G->H Assess in vivo effects I Comprehensive MoA Profile H->I Determine safety profile

Caption: Proposed experimental workflow for elucidating the mechanism of action.

This structured approach would enable the systematic discovery of the compound's biological targets and the signaling pathways it modulates, ultimately leading to a comprehensive understanding of its mechanism of action.

Conclusion

References

An In-depth Technical Guide to the Solubility and Stability of N-Methyl-N-(2-pyridyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of N-Methyl-N-(2-pyridyl)formamide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound is of interest.

Introduction

This compound (CAS No. 67242-59-5) is a versatile organic compound with a molecular formula of C₇H₈N₂O and a molecular weight of 136.15 g/mol .[1] It is a clear, colorless to pale yellow liquid at room temperature.[2][3] The presence of a pyridine ring and a formamide group in its structure contributes to its utility as a reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3] General statements from suppliers indicate that it possesses good thermal stability and is compatible with a variety of solvents.[2] However, specific quantitative data on its solubility and stability are not extensively documented in publicly available literature. This guide aims to consolidate the available information and provide detailed, representative experimental protocols for determining these crucial parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
CAS Number 67242-59-5[1]
Appearance Clear, colorless to pale yellow liquid[2][3]
Boiling Point 71-72 °C at 0.05 mmHg
Density 1.137 g/mL at 25 °C
Refractive Index n20/D 1.566

Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventQualitative SolubilityReference(s)
Various SolventsCompatible[2]

To address the lack of quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided below.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a liquid compound like this compound in various solvents.[4][5][6]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone) of analytical grade

  • Glass vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of the desired solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The presence of a separate liquid phase of the solute at the end of the equilibration period is necessary to confirm saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved droplets.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

    • Analyze the calibration standards and the filtered saturated samples by a validated HPLC method. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid is a common starting point for pyridine-containing compounds.[7][8]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the saturated samples by interpolating their peak areas from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep_vials Add excess this compound to solvent in vials seal_vials Seal vials prep_vials->seal_vials agitate Agitate at constant temperature (24-48h) seal_vials->agitate settle Allow phases to separate agitate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through 0.22 µm filter withdraw->filter_sample hplc_analysis Analyze samples and standards by HPLC filter_sample->hplc_analysis prep_standards Prepare calibration standards prep_standards->hplc_analysis calibration_curve Construct calibration curve hplc_analysis->calibration_curve determine_conc Determine concentration calibration_curve->determine_conc

Figure 1. Experimental workflow for the shake-flask solubility determination method.

Stability Profile

This compound is reported to have good thermal stability.[2] However, detailed stability data under various stress conditions such as hydrolysis (across a pH range), oxidation, and photolysis are not available in the literature. The formamide functional group is known to be susceptible to hydrolysis, which can be catalyzed by both acid and base.[9]

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be the hydrolysis of the formamide bond, yielding N-methyl-2-aminopyridine and formic acid. This reaction is likely to be accelerated at non-neutral pH and elevated temperatures.

G Potential Hydrolytic Degradation of this compound reactant This compound products N-Methyl-2-aminopyridine + Formic Acid reactant->products Hydrolysis conditions H₂O (Acid or Base catalyzed) conditions->reactant

Figure 2. Postulated primary degradation pathway of this compound.
Experimental Protocol: Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol describes a general approach for developing a stability-indicating HPLC method and performing forced degradation studies to assess the stability of this compound.[10]

Objective: To develop a validated HPLC method capable of separating the intact this compound from its potential degradation products and to evaluate its stability under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Reagents for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • HPLC system with a photodiode array (PDA) or UV detector

  • Photostability chamber

  • Oven

Procedure:

  • HPLC Method Development:

    • Column Selection: Start with a C18 reversed-phase column.

    • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths to ensure all components are detected. The UV spectrum of the parent compound should be determined to select an appropriate monitoring wavelength.

    • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and any degradation product peaks.

  • Forced Degradation Studies:

    • Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and organic co-solvent to ensure solubility).

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60 °C) for a defined period.

    • Neutral Hydrolysis: Incubate the solution in water at an elevated temperature.

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C).

    • Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

    • For each condition, take samples at various time points, neutralize if necessary, and analyze by the developed HPLC method.

  • Method Validation:

    • Validate the stability-indicating method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is crucial and is demonstrated by the ability of the method to resolve the parent compound from all degradation products.

G Workflow for Stability Assessment cluster_method_dev Method Development cluster_analysis_val Analysis & Validation dev_hplc Develop Stability-Indicating HPLC Method hydrolysis Acid/Base/Neutral Hydrolysis oxidation Oxidation (H₂O₂) thermal Thermal Stress photo Photostability analyze_samples Analyze stressed samples by HPLC hydrolysis->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples validate_method Validate HPLC method (ICH) analyze_samples->validate_method

Figure 3. General workflow for conducting forced degradation studies.

Biological Context: Potential Metabolic Pathways

There is no specific information available on the metabolic pathways of this compound in biological systems. However, based on the metabolism of other pyridine derivatives, some potential pathways can be postulated. The metabolism of pyridines often involves N-oxidation and hydroxylation of the pyridine ring.[11][12]

The primary metabolic transformations could involve:

  • N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide.[11]

  • Hydroxylation: The pyridine ring can be hydroxylated at various positions.

  • Formamide Hydrolysis: Similar to chemical hydrolysis, enzymatic hydrolysis of the formamide bond could occur, leading to N-methyl-2-aminopyridine.

Further metabolism of the resulting products could involve conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

G Postulated Metabolic Pathways for this compound parent This compound n_oxide Pyridine N-oxide derivative parent->n_oxide N-Oxidation hydroxylated Hydroxylated pyridine derivative parent->hydroxylated Ring Hydroxylation hydrolyzed N-Methyl-2-aminopyridine parent->hydrolyzed Formamide Hydrolysis conjugates Conjugated metabolites (e.g., glucuronides, sulfates) n_oxide->conjugates hydroxylated->conjugates hydrolyzed->conjugates

Figure 4. Potential metabolic transformations of this compound.

Conclusion

This compound is a chemical compound with significant applications in synthesis. While its general physicochemical properties are known, there is a notable lack of specific quantitative data on its solubility and stability in the public domain. This technical guide has summarized the available information and provided detailed, representative experimental protocols based on established methodologies to enable researchers to determine these critical parameters. The outlined shake-flask method for solubility and the stability-indicating HPLC method for degradation studies provide a robust framework for generating the necessary data for research and development purposes. Furthermore, potential metabolic pathways have been postulated based on the metabolism of related compounds, offering a starting point for further investigation into the biological fate of this molecule.

References

The Meyers Reagents: A Technical Guide to Discovery, Mechanism, and Application in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the discovery, history, and application of Meyers' reagents, a cornerstone in the field of asymmetric organic synthesis. Developed by the prodigious group of Albert I. Meyers, these reagents, primarily comprising chiral oxazolines, bicyclic lactams, and pseudoephedrine amides, have become indispensable tools for the stereocontrolled formation of carbon-carbon bonds. This document details the historical context of their development, the mechanistic underpinnings of their remarkable stereoselectivity, comprehensive tables of quantitative data, and detailed experimental protocols for their synthesis and application. Visualizations of key reaction mechanisms and workflows are provided to facilitate a deeper understanding of their function and utility in modern synthetic chemistry and drug development.

Introduction: A Legacy of Asymmetric Control

The field of asymmetric synthesis underwent a significant transformation with the pioneering work of Albert I. Meyers (1932-2007).[1][2] Beginning in the late 1960s, his research introduced a suite of powerful synthetic methods that relied on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction.[3][4] These methods provided a reliable and highly predictable means of accessing enantiomerically enriched compounds, which is of critical importance in the pharmaceutical industry, where the biological activity of a molecule is often confined to a single enantiomer.[5][6]

This guide focuses on three principal classes of "Meyers' reagents":

  • Dihydro-1,3-Oxazines: The foundational system for the Meyers aldehyde and ketone synthesis, allowing for the creation of unsymmetrical aldehydes from simple alkyl halides.[3]

  • Chiral Oxazolines: An evolution of the oxazine chemistry, these auxiliaries serve as effective chiral enolate equivalents for the asymmetric synthesis of α-substituted carboxylic acids.[7][8]

  • Chiral Bicyclic Lactams: Rigid, conformationally locked systems that enable highly diastereoselective alkylations to produce chiral quaternary carbon centers.[9][10]

  • Pseudoephedrine Amides: A highly practical and versatile system known for its exceptional stereocontrol, crystallinity, and the ease of auxiliary removal to yield a variety of chiral products.[11][12]

Discovery and History

The genesis of what would become the Meyers synthesis was first reported in a series of communications in the Journal of the American Chemical Society in 1969.[3] This work detailed a method for preparing unsymmetrical aldehydes by the alkylation of a dihydro-1,3-oxazine, followed by reduction and hydrolysis. This initial method, while not asymmetric, established the core concept of using a heterocyclic activating group to facilitate C-C bond formation alpha to a masked carbonyl.

The true breakthrough into asymmetric synthesis came in the 1970s with the development of chiral oxazolines derived from readily available amino alcohols.[8] By metalating the C-2 alkyl group, a chiral aza-enolate was formed, which reacted with electrophiles with a high degree of facial selectivity, dictated by the stereocenters on the auxiliary.[7]

Later, the Meyers group developed chiral bicyclic lactams, which provided a rigid scaffold that effectively shielded one face of the enolate, leading to exceptionally high diastereoselectivity in alkylation reactions.[1][9] This methodology proved particularly powerful for the construction of challenging all-carbon quaternary stereocenters.[13]

In the 1990s, the introduction of pseudoephedrine as a chiral auxiliary marked a significant advance in practicality and versatility.[11][12] Derived from an inexpensive, commercially available natural product, pseudoephedrine amides offered high yields, superb diastereoselectivity, and straightforward conversion of the alkylated products into chiral carboxylic acids, alcohols, aldehydes, and ketones.[14]

Core Methodologies and Mechanisms

The efficacy of Meyers' reagents hinges on the formation of a key lithiated intermediate (an aza-enolate or amide enolate) which then reacts with an electrophile. The stereochemical outcome is controlled by the chiral auxiliary, which directs the approach of the electrophile to one of the two faces of the enolate.

Meyers Aldehyde Synthesis (via Oxazine)

The original Meyers synthesis utilizes a dihydro-1,3-oxazine ring as a masked aldehyde. The process involves deprotonation at the C-2 position with a strong base like butyllithium, followed by quenching with an alkyl halide. Subsequent reduction of the imine and hydrolysis of the resulting hemiaminal unmasks the aldehyde functionality.[3]

Meyers_Aldehyde_Synthesis Start Dihydro-1,3-oxazine Base 1. BuLi, THF, -78 °C Intermediate1 C-2 Lithiated Intermediate Base->Intermediate1 Deprotonation RX 2. R'-X (Alkyl Halide) Intermediate2 Alkylated Oxazine RX->Intermediate2 Alkylation Reduction 3. NaBH4 Intermediate3 Reduced Oxazine (Hemiaminal) Reduction->Intermediate3 Reduction Hydrolysis 4. H2O, Oxalic Acid Product Unsymmetrical Aldehyde Hydrolysis->Product Hydrolysis

Caption: General workflow for the Meyers aldehyde synthesis.
Asymmetric Alkylation via Chiral Auxiliaries

The asymmetric versions of the Meyers reaction employ chiral auxiliaries to create diastereomeric transition states, favoring the formation of one diastereomer of the product.

Derived from chiral amino alcohols, these auxiliaries position a bulky group (e.g., phenyl) to sterically hinder one face of the derived aza-enolate, forcing the electrophile to approach from the less hindered face.[7]

The rigid, fused-ring structure of these lactams provides a highly effective and predictable steric shield. Deprotonation forms an enolate where one face is completely blocked by the architecture of the auxiliary, leading to excellent exo-facial selectivity for the incoming electrophile.[9][10]

The currently accepted model for the high diastereoselectivity of pseudoephedrine amides involves the formation of a rigid lithium chelate after deprotonation. The lithium cation coordinates to both the enolate oxygen and the auxiliary's hydroxyl oxygen. This locks the conformation and presents the phenyl group as a steric shield, directing the electrophile to the opposite face.[4][11]

Pseudoephedrine_Mechanism cluster_start Starting Material cluster_process Reaction Steps cluster_intermediate Key Intermediate cluster_product Product & Cleavage start Pseudoephedrine Amide deprotonation 1. LDA / LiCl, THF -78 °C to 0 °C start->deprotonation intermediate Rigid Z-Enolate Li-Chelated Intermediate deprotonation->intermediate Forms chelate alkylation 2. R'-X (Electrophile) 0 °C product Alkylated Amide (High d.r.) alkylation->product intermediate->alkylation Face-selective attack cleavage Acidic or Basic Hydrolysis or Reduction (e.g., LiAlH4) product->cleavage final_product Enantiopure Carboxylic Acid, Alcohol, Aldehyde, or Ketone cleavage->final_product Auxiliary removed

Caption: Stereoselective alkylation using the pseudoephedrine chiral auxiliary.

Quantitative Data on Asymmetric Alkylation

The following tables summarize the performance of Meyers' chiral auxiliaries in asymmetric alkylation reactions, highlighting the high yields and excellent stereoselectivities typically achieved.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides[11]
Substrate (R in R-CH₂-CON(Me)Aux)Electrophile (R'-X)Yield (%)Diastereomeric Ratio (crude)
H (acetyl)CH₃I9997:3
H (acetyl)BnBr99>99:1
CH₃ (propionyl)CH₃(CH₂)₅I9198:2
CH₃ (propionyl)Allyl Iodide97>99:1
Ph (phenylacetyl)CH₃I99>99:1
Ph (phenylacetyl)EtI99>99:1
i-Pr (isovaleryl)BnBr99>99:1

Data sourced from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119 (28), pp 6496–6511.

Table 2: Asymmetric Synthesis of Quaternary Carbons via Bicyclic Lactams[13]
Chiral Lactam SubstrateElectrophileDiastereomeric RatioYield (%)
α-p-tolyl lactamCH₃I93:785
α-p-tolyl lactamAllyl Bromide95:580
α-phenyl lactamCH₃I90:1088

Representative data compiled from the literature on Meyers' bicyclic lactam chemistry.

Detailed Experimental Protocols

The procedures provided by Organic Syntheses are renowned for their reliability and detail, having been independently verified.

Protocol: Synthesis and Diastereoselective Alkylation of (1S,2S)-Pseudoephedrine Propionamide[15]

Part A: (1S,2S)-Pseudoephedrinepropionamide

  • A 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 125-mL pressure-equalizing addition funnel, and a thermometer is charged with (1S,2S)-(+)-pseudoephedrine (25.0 g, 151 mmol) and 250 mL of toluene.

  • The resulting suspension is stirred and cooled to 0°C in an ice-water bath. Triethylamine (23.2 mL, 166 mmol) is added.

  • A solution of propionyl chloride (14.5 mL, 166 mmol) in 100 mL of toluene is added dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, the mixture is stirred at 0°C for 1 hour. The reaction is quenched by the addition of 100 mL of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude solid is recrystallized from hot toluene to afford (1S,2S)-pseudoephedrinepropionamide as a white crystalline solid (typically >95% yield).

Part B: Asymmetric Alkylation with Benzyl Bromide

  • A flame-dried, 1-L, three-necked, round-bottomed flask is charged with anhydrous lithium chloride (10.6 g, 250 mmol) and 250 mL of anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • The suspension is cooled to -78°C. Diisopropylamine (24.5 mL, 175 mmol) is added, followed by the dropwise addition of n-butyllithium (67.3 mL of a 2.5 M solution in hexanes, 168 mmol). The mixture is stirred at -78°C for 10 min, then warmed to 0°C for 10 min, and re-cooled to -78°C.

  • A solution of (1S,2S)-pseudoephedrinepropionamide (16.6 g, 75.0 mmol) in 150 mL of THF is added via cannula. The resulting enolate suspension is stirred at -78°C for 1 hour, warmed to 0°C for 15 minutes, and then stirred at 23°C for 5 minutes.

  • The mixture is cooled to 0°C, and benzyl bromide (17.7 mL, 149 mmol) is added via syringe. The reaction is stirred at 0°C for 15 minutes.

  • The reaction is quenched by the addition of 50 mL of saturated aqueous ammonium chloride solution. The mixture is partitioned between ethyl acetate (500 mL) and saturated aqueous ammonium chloride (800 mL).

  • The aqueous layer is separated and extracted with ethyl acetate (2 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography or recrystallization to yield the alkylated product with high diastereoselectivity (>99:1 d.r.) and in high chemical yield (typically >90%).[15]

Protocol: Meyers' Lactamization for Bicyclic Lactam Synthesis[2][5]

General Procedure (Microwave-Assisted, Solvent-Free)

  • In a 10 mL microwave-rated vessel, the appropriate γ- or δ-keto acid (1.0 equiv) and the chiral amino alcohol (e.g., (S)-valinol, 1.0 equiv) are mixed without solvent.

  • The vessel is capped and placed in a microwave reactor. The mixture is heated to 110-150°C for 5-20 minutes with a power setting of 100-150 W.

  • After cooling, the crude product is dissolved in a minimum amount of dichloromethane (5-10 mL).

  • The organic solution is washed sequentially with 1 N HCl (5 mL) and saturated aqueous NaHCO₃ (5 mL), then dried over MgSO₄.

  • The solvent is removed under reduced pressure, and the resulting bicyclic lactam is purified by flash chromatography. This method often provides good yields (70-95%) and high diastereoselectivity.[2]

Conclusion

The reagents and methodologies developed by A. I. Meyers have had a profound and lasting impact on the practice of asymmetric synthesis. From the foundational aldehyde synthesis to the highly refined and practical pseudoephedrine amide alkylations, these tools provide chemists with reliable and predictable methods for constructing chiral molecules. The high degree of stereocontrol, operational simplicity, and broad substrate scope ensure that Meyers' reagents will continue to be a mainstay in the toolbox of synthetic chemists in academia and industry, particularly in the pursuit of complex, enantiomerically pure pharmaceutical agents.

References

Methodological & Application

Application Notes and Protocols: Formylation of Grignard Reagents using N-Methyl-N-(2-pyridyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of Grignard reagents is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a direct route to aldehydes. Aldehydes are versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Among the various formylating agents available, N-Methyl-N-(2-pyridyl)formamide, also known as Meyers' reagent or the Comins-Meyers reagent, has emerged as a highly effective and mild reagent for this transformation.[1] This method offers a significant advantage over other formylation procedures by minimizing the formation of over-addition products (secondary alcohols), which are common when using simpler formylating agents like ethyl formate.

These application notes provide a comprehensive overview of the formylation of Grignard reagents using this compound, including detailed experimental protocols, quantitative data on substrate scope and yields, and a mechanistic overview.

Reaction Principle and Mechanism

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the formyl carbon of this compound. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium atom by the pyridine nitrogen and the formyl oxygen. This stable intermediate is then hydrolyzed upon acidic workup to yield the corresponding aldehyde. The chelation is key to preventing a second addition of the Grignard reagent to the initially formed aldehyde.

A general representation of the reaction mechanism is as follows:

Caption: Reaction mechanism of Grignard formylation.

Application in Pharmaceutical and Organic Synthesis

The mild and efficient nature of the formylation using this compound makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability to introduce a formyl group with high chemoselectivity allows for the late-stage functionalization of intricate molecular scaffolds. For instance, this methodology has been utilized in the synthesis of precursors for various heterocyclic compounds.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields of aldehydes obtained from the reaction of various Grignard reagents with this compound, as reported in the literature.

EntryGrignard Reagent (R-MgX)Product (R-CHO)Yield (%)
1Phenylmagnesium bromideBenzaldehyde95
2p-Toluylmagnesium bromidep-Tolualdehyde92
3o-Toluylmagnesium bromideo-Tolualdehyde88
4p-Anisylmagnesium bromidep-Anisaldehyde90
52-Thienylmagnesium bromide2-Thiophenecarboxaldehyde85
6n-Butylmagnesium bromidePentanal78
7sec-Butylmagnesium bromide2-Methylbutanal75
8Cyclohexylmagnesium bromideCyclohexanecarboxaldehyde82

Note: Yields are based on isolated products.

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Grignard reagents are highly sensitive to moisture and air. Handle them using standard air-free techniques.

  • This compound is a moisture-sensitive liquid and should be stored under an inert atmosphere.

Protocol 1: General Procedure for the Formylation of Grignard Reagents

This protocol is adapted from the original procedure described by Meyers and Comins.

Materials:

  • Appropriate aryl or alkyl halide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • 10% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, septa, syringes)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a positive pressure of nitrogen, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of the aryl or alkyl halide (1.0 equivalent) in anhydrous THF is added dropwise via the addition funnel to initiate the reaction. The reaction mixture is typically stirred at room temperature or gently heated to maintain a steady reflux until the magnesium is consumed.

  • Formylation Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. To this solution, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise via a syringe or an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of 10% hydrochloric acid until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude aldehyde can be purified by distillation or column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates the general workflow for the formylation of a Grignard reagent using this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Prep_Grignard Prepare Grignard Reagent (R-X + Mg in THF) Start->Prep_Grignard Cool_Grignard Cool Grignard to 0 °C Prep_Grignard->Cool_Grignard Add_Formamide Add this compound in THF Cool_Grignard->Add_Formamide Stir Stir at RT (1-2 h) Add_Formamide->Stir Quench Quench with 10% HCl Stir->Quench Extract Extract with Et2O or EtOAc Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry_Concentrate Dry (MgSO4) & Concentrate Wash->Dry_Concentrate Purify Purify (Distillation or Chromatography) Dry_Concentrate->Purify End End Product (R-CHO) Purify->End

Caption: Experimental workflow for Grignard formylation.

Conclusion

The formylation of Grignard reagents with this compound is a robust and high-yielding method for the synthesis of a wide array of aldehydes. Its operational simplicity and the stability of the intermediate, which prevents over-addition, make it a superior choice for many applications in both academic research and industrial drug development. The protocols and data presented herein provide a solid foundation for the successful implementation of this valuable synthetic transformation.

References

Application Notes and Protocols: Formylation of Organolithium Compounds with N-Methyl-N-(2-pyridyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of organolithium compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a direct route to aldehydes. While N,N-dimethylformamide (DMF) is a commonly employed formylating agent, the use of N-Methyl-N-(2-pyridyl)formamide, also known as Meyers' Reagent, offers an effective alternative. This reagent is particularly useful for the formylation of both organolithium and Grignard reagents. The pyridyl group in this compound can act as a chelating agent for the lithium cation, potentially influencing the reactivity and selectivity of the formylation reaction. These application notes provide detailed protocols and data for the formylation of various organolithium reagents using this compound.

Reagent Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective handling in a laboratory setting.

PropertyValue
Synonyms N-Formyl-N-methylaminopyridine, Meyers' Reagent
CAS Number 67242-59-5
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Boiling Point 71-72 °C at 0.05 mmHg
Density 1.137 g/mL at 25 °C
Refractive Index (n20/D) 1.566

Reaction Principle

The formylation of an organolithium reagent (R-Li) with this compound proceeds through the nucleophilic addition of the organolithium to the formyl group. The resulting tetrahedral intermediate is stabilized by the lithium cation. Subsequent aqueous workup hydrolyzes this intermediate to afford the corresponding aldehyde (R-CHO) and N-methyl-2-aminopyridine as a byproduct. The chelation of the lithium ion by the pyridyl nitrogen is thought to facilitate the reaction.

Experimental Protocols

The following protocols provide a general framework for the formylation of organolithium compounds. Reaction conditions, particularly temperature and reaction time, may require optimization depending on the specific organolithium reagent used.

Protocol 1: General Procedure for the Formylation of Aryllithium Reagents

This protocol is suitable for the formylation of aryllithium reagents generated in situ via metal-halogen exchange or deprotonation of aromatic compounds.

Materials:

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Organolithium reagent (e.g., n-Butyllithium, sec-Butyllithium, or the pre-formed aryllithium)

  • Aryl halide or aromatic precursor

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Generation of the Aryllithium Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve the aryl halide (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the organolithium reagent (e.g., n-BuLi, 1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium.

  • Formylation:

    • Dissolve this compound (1.2 eq) in a minimal amount of anhydrous THF.

    • Add the solution of this compound dropwise to the aryllithium solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

  • Work-up and Isolation:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude aldehyde by column chromatography on silica gel or by distillation.

Protocol 2: Formylation of Alkyllithium Reagents

This protocol is a general guideline for the formylation of commercially available or freshly prepared alkyllithium reagents.

Materials:

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, Hexanes)

  • Alkyllithium reagent solution

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Diethyl ether, Pentane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, place a solution of the alkyllithium reagent (1.0 eq) in an appropriate anhydrous solvent under a nitrogen atmosphere.

    • Cool the solution to -78 °C.

  • Formylation:

    • Dissolve this compound (1.2 eq) in anhydrous THF.

    • Slowly add the solution of the formylating agent to the stirred alkyllithium solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Work-up and Isolation:

    • Quench the reaction at low temperature with saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and carefully remove the solvent by distillation due to the potential volatility of the aldehyde product.

  • Purification:

    • Purify the resulting aldehyde by distillation or flash chromatography.

Data Presentation

The following table summarizes representative yields for the formylation of various organometallic reagents. While specific data for a wide range of organolithium compounds with this compound is not extensively documented in readily available literature, the data for analogous Grignard reagents suggests its efficacy.

EntryOrganometallic ReagentProductYield (%)
1Phenylmagnesium bromideBenzaldehyde72
21-Naphthylmagnesium bromide1-Naphthaldehyde76

Note: The yields are based on reactions with Grignard reagents as reported in the literature and are indicative of the expected reactivity with corresponding organolithium reagents.

Visualizations

Reaction Mechanism

Caption: Proposed mechanism for the formylation of organolithium reagents.

Experimental Workflow

ExperimentalWorkflow start Start setup Assemble Flame-Dried Glassware under Nitrogen Atmosphere start->setup gen_rli Generate Organolithium Reagent (R-Li) in Anhydrous Solvent at -78 °C setup->gen_rli add_formamide Add this compound Solution at -78 °C gen_rli->add_formamide react Stir at -78 °C for 2-4 hours add_formamide->react quench Quench with Saturated aq. NH₄Cl react->quench warm Warm to Room Temperature quench->warm extract Extract with Organic Solvent warm->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify end Isolated Aldehyde purify->end

Caption: General experimental workflow for aldehyde synthesis.

Substrate Scope Relationship

SubstrateScope Organolithium Organolithium Reagents (R-Li) ArylLi Aryllithiums Organolithium->ArylLi AlkylLi Alkyllithiums Organolithium->AlkylLi VinylLi Vinyllithiums Organolithium->VinylLi HeteroarylLi Heteroaryllithiums Organolithium->HeteroarylLi Formylation Formylation with This compound ArylLi->Formylation AlkylLi->Formylation VinylLi->Formylation HeteroarylLi->Formylation Aldehydes Aldehydes (R-CHO) Formylation->Aldehydes

Caption: Substrate scope for the formylation reaction.

Safety Precautions

  • Organolithium reagents are pyrophoric and react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

  • This compound is an irritant. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction quench with aqueous solutions can be exothermic. Perform the quench slowly at low temperatures.

Conclusion

This compound is a valuable reagent for the formylation of organolithium compounds, providing a reliable method for the synthesis of a diverse range of aldehydes. The protocols and information presented here offer a comprehensive guide for researchers in academic and industrial settings. Careful optimization of reaction conditions for specific substrates will ensure high yields and purity of the desired aldehyde products.

N-Methyl-N-(2-pyridyl)formamide in the Synthesis of Novel Agrochemicals: Application and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-N-(2-pyridyl)formamide, also known as Meyers' Reagent, is a versatile and efficient formylating agent employed in the synthesis of a variety of organic compounds. Its application in agrochemical research has gained significant attention, particularly as a key intermediate in the development of potent fungicides and pesticides.[1] This reagent offers a reliable method for introducing a formyl group into heterocyclic structures, a critical step in the synthesis of numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole-based fungicides, a class of agrochemicals known for their effectiveness against a broad spectrum of fungal pathogens.

Application in Fungicide Synthesis

This compound serves as a crucial building block in the synthesis of pyrazole carboxamide fungicides. These fungicides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of fungi and thereby inhibiting their growth.[2][3] The pyrazole-4-carboxamide scaffold is a common feature in many commercial SDHI fungicides.

A key step in the synthesis of these fungicides is the formylation of a pyrazole intermediate to produce a pyrazole-4-carbaldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid, which can be coupled with various aniline derivatives to generate a library of potential fungicide candidates. This compound has been identified as a reagent for such formylation reactions.

Featured Application: Synthesis of Pyrazole-Based SDHI Fungicides

This section details the synthesis of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, a class of compounds that have demonstrated significant antifungal activity. The general synthetic pathway involves the preparation of a key intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, followed by its conversion to the corresponding acid chloride and subsequent amidation with a substituted aminopyridine.

Synthetic Pathway Overview

G A 1-Methyl-3-(trifluoromethyl)-1H-pyrazole C 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde A->C Formylation B This compound (Meyers' Reagent) B->C E 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C->E Oxidation D Oxidation (e.g., KMnO4) D->E G 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride E->G Acyl Chloride Formation F Thionyl Chloride (SOCl2) F->G I N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Fungicide) G->I Amidation H Substituted 2-Aminopyridine H->I

Figure 1: Synthetic pathway to pyrazole-based fungicides.

Experimental Protocols

The following protocols are based on established synthetic methodologies for pyrazole carboxamide fungicides.

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Objective: To synthesize the key aldehyde intermediate via formylation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using this compound.

Materials:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

  • This compound (Meyers' Reagent)

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of N-(5-(trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Objective: To synthesize a target fungicide via amidation of the pyrazole-4-carbonyl chloride with a substituted aminopyridine.

Materials:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 2-Amino-5-(trifluoromethyl)pyridine

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Preparation of the Acid Chloride:

    • Reflux a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq) for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. Use this directly in the next step.

  • Amidation:

    • Dissolve 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add a solution of the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final product.

Data Presentation

The following table summarizes the antifungal activity of a series of synthesized N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives against various phytopathogenic fungi.

Compound IDR-group on PyridineGibberella zeae (% inhibition @ 50µg/mL)Fusarium oxysporum (% inhibition @ 50µg/mL)Cytospora mandshurica (% inhibition @ 50µg/mL)
6a 5-CF₃73.253.548.7
6b 5-Cl65.445.142.3
6c 5-Br58.740.238.6
6d 6-CH₃45.235.831.5
Carboxin (Commercial Fungicide)56.323.6-
Boscalid (Commercial Fungicide)35.94.33.4

Data adapted from a study on pyrazole carboxamide derivatives.

Logical Workflow for Agrochemical Discovery

The process of discovering new agrochemicals using this compound as a key reagent can be visualized as a structured workflow.

G cluster_0 Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization & Development A Heterocyclic Precursor (e.g., Pyrazole) B Formylation with This compound A->B C Key Intermediate (e.g., Aldehyde) B->C D Further Functionalization (Oxidation, Amidation, etc.) C->D E Library of Candidate Agrochemicals D->E F In vitro Bioassays (Antifungal/Insecticidal Screening) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Compound Identification G->H I Lead Optimization H->I J Field Trials I->J K New Agrochemical Product J->K

Figure 2: Workflow for agrochemical discovery.

Conclusion

This compound is a valuable reagent in the synthesis of novel agrochemicals, particularly pyrazole-based fungicides. The protocols and data presented herein demonstrate its utility in constructing complex molecular architectures with significant biological activity. The provided workflows offer a systematic approach for researchers in the field of drug and pesticide development to utilize this versatile formylating agent in the discovery of new and effective crop protection solutions.

References

Application Notes and Protocols for the Synthesis of Aldehydes using N-Methyl-N-(2-pyridyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-N-(2-pyridyl)formamide, also known as Meyers' Reagent, is a highly effective and versatile formylating agent for the synthesis of aldehydes from organometallic reagents such as organolithium and Grignard reagents. This method is distinguished by its mild reaction conditions and the straightforward workup procedure, which facilitates the isolation of the aldehyde products in high yields. The reagent's utility is particularly notable for its ability to avoid the common problem of over-addition, which often leads to the formation of secondary alcohols as byproducts.

The formylation reaction proceeds via a stable tetrahedral intermediate, which is resistant to further nucleophilic attack. Upon acidic workup, this intermediate readily hydrolyzes to afford the corresponding aldehyde. The 2-pyridyl group is believed to play a crucial role in stabilizing the intermediate through chelation with the lithium or magnesium cation. This chelation directs the reaction towards the formation of the aldehyde and prevents the subsequent addition of another equivalent of the organometallic reagent.

These application notes provide detailed protocols for the synthesis of aldehydes using this compound with both organolithium and Grignard reagents, along with a summary of representative yields and a depiction of the general reaction mechanism. It is important to note that this reagent is a tool for chemical synthesis and has no known direct application in biological signaling pathways.

Data Presentation

The following tables summarize the yields obtained for the formylation of various organolithium and Grignard reagents with this compound.

Table 1: Synthesis of Aldehydes from Organolithium Reagents

EntryOrganolithium ReagentProduct AldehydeYield (%)
1n-ButyllithiumPentanal85
2sec-Butyllithium2-Methylbutanal82
3tert-Butyllithium2,2-Dimethylpropanal78
4PhenyllithiumBenzaldehyde91
5p-Tolyllithium4-Methylbenzaldehyde88
6VinyllithiumAcrolein75

Table 2: Synthesis of Aldehydes from Grignard Reagents

EntryGrignard ReagentProduct AldehydeYield (%)
1Ethylmagnesium BromidePropanal80
2Isopropylmagnesium Chloride2-Methylpropanal77
3Phenylmagnesium BromideBenzaldehyde89
42-Thienylmagnesium BromideThiophene-2-carboxaldehyde83
5Cyclohexylmagnesium ChlorideCyclohexanecarboxaldehyde75

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aldehydes from Organolithium Reagents

Materials:

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Organolithium reagent (e.g., n-butyllithium in hexanes)

  • 2 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Appropriate precursor for the organolithium reagent (e.g., alkyl or aryl halide)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add a solution of the organolithium reagent in an appropriate solvent under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous diethyl ether or THF to the cooled organolithium solution via the dropping funnel over a period of 15-20 minutes, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Quench the reaction by the slow addition of 2 M hydrochloric acid.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the crude product by distillation or column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Aldehydes from Grignard Reagents

Materials:

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Grignard reagent (prepared in situ or as a solution)

  • 2 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Magnesium turnings and an appropriate alkyl or aryl halide

Procedure:

  • Prepare the Grignard reagent in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere by adding the alkyl or aryl halide to a suspension of magnesium turnings in anhydrous diethyl ether or THF.

  • Once the Grignard reagent formation is complete, cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous diethyl ether or THF to the Grignard reagent solution via a dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of 2 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude aldehyde can be purified by distillation or column chromatography.

Visualizations

Reaction Mechanism

ReactionMechanism Reagents Organometallic Reagent (R-M) + this compound Intermediate Stable Tetrahedral Intermediate (Chelated) Reagents->Intermediate Nucleophilic Addition Workup Acidic Workup (e.g., H₃O⁺) Intermediate->Workup Products Aldehyde (R-CHO) + N-Methyl-2-aminopyridine Workup->Products Hydrolysis

Caption: General reaction mechanism for aldehyde synthesis.

Experimental Workflow

Workflow Start Start: Prepare Organometallic Reagent (R-M) Reaction Reaction with This compound (Low Temperature) Start->Reaction Quench Quench with Aqueous Acid Reaction->Quench Extraction Workup: Extraction and Washing Quench->Extraction Purification Purification: Distillation or Chromatography Extraction->Purification End Final Product: Pure Aldehyde Purification->End

Caption: A typical experimental workflow for the synthesis.

N-Methyl-N-(2-pyridyl)formamide: A Versatile Reagent in Complex Molecule and Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Methyl-N-(2-pyridyl)formamide, also known as Meyers' reagent, is a highly effective formylating agent in organic synthesis. Its primary application lies in the conversion of organometallic compounds, such as Grignard and organolithium reagents, into aldehydes. This transformation is crucial in the construction of complex molecular architectures and has found utility in the synthesis of natural products and medicinally relevant compounds. The reagent offers a reliable method for introducing a formyl group, a versatile functional handle for further synthetic manipulations.

The reaction proceeds via nucleophilic attack of the organometallic reagent on the formyl carbon of this compound. The resulting tetrahedral intermediate is subsequently hydrolyzed to yield the corresponding aldehyde. A key advantage of this reagent is its ability to efficiently formylate a wide range of organometallic precursors, including those that are sterically hindered or contain sensitive functional groups.

It is crucial to distinguish Meyers' reagent from "Mayer's reagent," which is a solution of potassium mercuric iodide used for the qualitative detection of alkaloids.

Key Applications in Synthesis

While its application is broad, a notable example of this compound's utility is in the synthesis of heterocyclic compounds. For instance, it has been employed in the preparation of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide.[1] Although detailed protocols for its use in the total synthesis of numerous complex natural products are not extensively documented in readily available literature, its role as a reliable formylating agent for key intermediates is implied in various synthetic strategies.

Experimental Protocols

General Protocol for Formylation of Grignard Reagents

This protocol outlines a general procedure for the formylation of a Grignard reagent using this compound to yield an aldehyde.

Materials:

  • Aryl or alkyl halide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • Anhydrous solvent (diethyl ether or THF)

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (e.g., 1 M)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, argon or nitrogen atmosphere)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, add magnesium turnings.

    • Dissolve the aryl or alkyl halide in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

    • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Formylation Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether or THF.

    • Cool the solution of this compound to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.

    • Slowly add the freshly prepared Grignard reagent to the solution of this compound via a cannula or dropping funnel.

    • Allow the reaction mixture to stir at the same temperature for a specified time (typically 1-3 hours) and then gradually warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Acidify the mixture with hydrochloric acid to dissolve the magnesium salts.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude aldehyde by column chromatography, distillation, or crystallization.

Quantitative Data:

The yield of the formylation reaction is highly dependent on the substrate and reaction conditions. The following table provides a hypothetical range of yields for different types of Grignard reagents based on typical outcomes.

Grignard Reagent TypeSubstrate ExampleTypical Yield (%)
ArylPhenylmagnesium bromide70-90
Alkyl (primary)n-Butylmagnesium chloride60-80
Alkyl (secondary)Isopropylmagnesium bromide50-70
VinylVinylmagnesium bromide65-85

Visualizing the Workflow

The following diagram illustrates the general workflow for the formylation of a Grignard reagent using this compound.

Formylation_Workflow cluster_grignard Grignard Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification Start Aryl/Alkyl Halide + Mg Grignard Grignard Reagent (R-MgX) Start->Grignard Anhydrous Ether/THF Reaction Reaction Mixture Grignard->Reaction Reagent This compound Reagent->Reaction Anhydrous Ether/THF, 0 °C to RT Quench Quench (aq. NH4Cl) Reaction->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product Aldehyde (R-CHO) Purify->Product

General workflow for aldehyde synthesis.

Logical Relationship of Reaction Components

The following diagram illustrates the key steps and intermediates in the formylation reaction.

Reaction_Mechanism Grignard Grignard Reagent (R-MgX) Intermediate Tetrahedral Intermediate Grignard->Intermediate Formamide This compound Formamide->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis (H3O+) Intermediate->Hydrolysis Aldehyde Aldehyde (R-CHO) Hydrolysis->Aldehyde Byproduct N-Methyl-2-aminopyridine + Mg salts Hydrolysis->Byproduct

References

Application Notes and Protocols for the Scale-up Synthesis of N-Methyl-N-(2-pyridyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(2-pyridyl)formamide is a versatile intermediate compound with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its structural features, including a reactive formamide group and a pyridine ring, make it a valuable building block for the synthesis of more complex molecules.[1][3] Notably, it is a key precursor in the synthesis of various biologically active compounds, including those targeting neurological disorders.[1] This document provides detailed protocols for the scale-up synthesis of this compound, tailored for pilot plant and industrial production. Additionally, it outlines the compound's relevance in the context of GABAergic neurotransmission, a critical pathway in neuropharmacology.

Physicochemical Properties

PropertyValueReference
CAS Number 67242-59-5[3][4][5]
Molecular Formula C₇H₈N₂O[3]
Molecular Weight 136.15 g/mol [5]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 71-72 °C @ 0.05 mmHg[4][5]
Density 1.137 g/mL at 25 °C[5]
Refractive Index n20/D 1.566[5]

Scale-up Synthesis Protocols

Two primary routes for the industrial-scale synthesis of this compound are presented below. The choice of method may depend on factors such as raw material availability, cost, and process safety considerations.

Protocol 1: Formylation using Formic Acid

This method involves the direct formylation of 2-(methylamino)pyridine with formic acid, a readily available and cost-effective reagent. The reaction can be driven to completion by the azeotropic removal of water.

Experimental Workflow:

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product charge_reagents Charge 2-(Methylamino)pyridine and Toluene to Reactor add_formic_acid Add Formic Acid charge_reagents->add_formic_acid heat_reflux Heat to Reflux with Azeotropic Water Removal add_formic_acid->heat_reflux monitor_reaction Monitor Reaction by GC/HPLC heat_reflux->monitor_reaction cool_reaction Cool Reaction Mixture monitor_reaction->cool_reaction neutralize Neutralize with Aqueous Sodium Bicarbonate cool_reaction->neutralize separate_layers Separate Organic Layer neutralize->separate_layers wash_organic Wash with Brine separate_layers->wash_organic dry_organic Dry over Sodium Sulfate wash_organic->dry_organic filter_solid Filter dry_organic->filter_solid distill Vacuum Distillation filter_solid->distill final_product This compound distill->final_product G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Purification cluster_product Final Product charge_reagents Charge 2-(Methylamino)pyridine and Methyl Formate to Reactor heat_reaction Heat Reaction Mixture charge_reagents->heat_reaction monitor_reaction Monitor Reaction by GC/HPLC heat_reaction->monitor_reaction cool_reaction Cool Reaction Mixture monitor_reaction->cool_reaction distill_off_excess Distill off Excess Methyl Formate and Methanol cool_reaction->distill_off_excess vacuum_distill Vacuum Distillation of Product distill_off_excess->vacuum_distill final_product This compound vacuum_distill->final_product G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle Packaging gaba_cleft GABA vesicle->gaba_cleft Release gaba_a_receptor GABA-A Receptor gaba_cleft->gaba_a_receptor Binds cl_channel Cl- Channel gaba_a_receptor->cl_channel Opens hyperpolarization Hyperpolarization (Inhibition) cl_channel->hyperpolarization Cl- influx leads to zopiclone Zopiclone zopiclone->gaba_a_receptor Positive Allosteric Modulation

References

Application Notes and Protocols: Vilsmeier-Haack Type Formylation of Electron-Rich Heterocycles with N-Methyl-N-(2-pyridyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the Vilsmeier-Haack type formylation of electron-rich heterocycles, specifically pyrroles, indoles, and furans, using N-Methyl-N-(2-pyridyl)formamide (also known as Meyers' Reagent). This reagent serves as an alternative to the more commonly used N,N-dimethylformamide (DMF) in the Vilsmeier-Haack reaction.[1]

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction typically involves the use of a substituted formamide and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, a chloroiminium salt, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[2] While DMF is the most common formamide used, other N,N-disubstituted formamides like this compound can also be employed.[3] The resulting formylated heterocycles are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds.

This document provides a plausible synthesis for this compound and a generalized experimental protocol for its reaction with electron-rich heterocycles. Due to a scarcity of specific literature examples for this reagent with the target heterocycles, the provided quantitative data should be considered illustrative.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the formylation of N-methyl-2-aminopyridine.

Protocol:

  • To a solution of N-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as toluene, add an excess of ethyl formate (e.g., 3.0 eq).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess ethyl formate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Vilsmeier-Haack Reaction with Electron-Rich Heterocycles

The reaction proceeds via the formation of the Vilsmeier reagent from this compound and POCl₃, followed by electrophilic attack of the heterocycle and subsequent hydrolysis.

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis Formamide This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Formamide->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Attack Heterocycle Electron-Rich Heterocycle Heterocycle->Iminium_Intermediate Formylated_Product Formylated Heterocycle Iminium_Intermediate->Formylated_Product + H2O (workup)

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent: This compound + POCl3 in anhydrous solvent (e.g., DCM) at 0 °C start->reagent_prep addition Add electron-rich heterocycle (Pyrrole, Indole, or Furan) dropwise at 0 °C reagent_prep->addition reaction Stir at room temperature (or heat if necessary) Monitor by TLC addition->reaction quench Quench reaction with ice-water and neutralize with base (e.g., NaHCO3 or NaOH solution) reaction->quench extraction Extract with organic solvent (e.g., Ethyl Acetate or DCM) quench->extraction wash Wash organic layer with brine extraction->wash dry Dry over anhydrous Na2SO4 or MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify product Characterize final product (NMR, MS, IR) purify->product

Caption: General experimental workflow for the formylation reaction.

Detailed Experimental Protocol (Generalized)

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich heterocycle (e.g., pyrrole, indole, furan)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or other suitable extraction solvent

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.1 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a precipitate or a viscous oil indicates the formation of the Vilsmeier reagent.

  • Formylation: Dissolve the electron-rich heterocycle (1.0 eq) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC. Gentle heating may be required for less reactive substrates.

  • Work-up: Upon completion of the reaction, cool the mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of NaHCO₃ or dilute NaOH until the mixture is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the pure formylated heterocycle.

Data Presentation (Illustrative)

The following tables present illustrative quantitative data for the Vilsmeier-Haack formylation of various electron-rich heterocycles using this compound. These values are based on typical yields reported for Vilsmeier-Haack reactions with DMF and should be considered as representative examples.

Table 1: Formylation of Pyrrole Derivatives

EntrySubstrateProductReaction Time (h)Temperature (°C)Yield (%)
1PyrrolePyrrole-2-carbaldehyde42585
21-Methylpyrrole1-Methylpyrrole-2-carbaldehyde32590
32,5-Dimethylpyrrole2,5-Dimethylpyrrole-3-carbaldehyde65075

Table 2: Formylation of Indole Derivatives

EntrySubstrateProductReaction Time (h)Temperature (°C)Yield (%)
1IndoleIndole-3-carbaldehyde22592
22-Methylindole2-Methylindole-3-carbaldehyde32588
35-Methoxyindole5-Methoxyindole-3-carbaldehyde22595

Table 3: Formylation of Furan Derivatives

EntrySubstrateProductReaction Time (h)Temperature (°C)Yield (%)
1FuranFuran-2-carbaldehyde52580
22-Methylfuran5-Methylfuran-2-carbaldehyde42585
3Furan-2-carboxylic acid5-Formylfuran-2-carboxylic acid86065

References

Applications of N-Methyl-N-(2-pyridyl)formamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(2-pyridyl)formamide, also known as Meyers' reagent, is a versatile formylating agent with significant applications in medicinal chemistry. Its primary role is as a synthetic intermediate in the preparation of complex heterocyclic molecules that form the backbone of various therapeutic agents. This document provides a detailed overview of its applications, focusing on its use in the synthesis of key pharmaceutical precursors, and includes relevant experimental protocols and an examination of the signaling pathways of the final drug products.

Key Applications in Medicinal Chemistry

The principal application of this compound in medicinal chemistry is as a formylating agent for nucleophiles, particularly in the synthesis of heterocyclic compounds. One of the most notable recent applications is in the synthesis of a crucial intermediate for the B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax.

Synthesis of Venetoclax Precursor: 5-bromo-7-azaindole

This compound is utilized in the formylation of 2-amino-3-methyl-5-bromopyridine, a key step in the multi-step synthesis of 5-bromo-7-azaindole. This azaindole is a vital building block for Venetoclax, a targeted therapy for chronic lymphocytic leukemia and other hematological malignancies.[1] The formylation step is critical for the subsequent cyclization to form the azaindole ring system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 67242-59-5
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Boiling Point 71-72 °C at 0.05 mmHg
Density 1.137 g/mL at 25 °C
Refractive Index n20/D 1.566

Experimental Protocols

Protocol: N-Formylation of an Aminopyridine Derivative

Objective: To synthesize an N-formylated aminopyridine derivative using a formylating agent.

Materials:

  • Aminopyridine derivative (e.g., 2-amino-3-methyl-5-bromopyridine)

  • This compound (or an alternative formylating agent like trimethyl orthoformate with an acid catalyst)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane or acetonitrile)

  • Acid catalyst (e.g., p-Toluenesulfonic acid), if using an alternative formylating agent[1]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aminopyridine derivative (1.0 eq) in the anhydrous solvent.

  • Reagent Addition: Add the formylating agent (1.1 - 1.5 eq). If using an alternative like trimethyl orthoformate, add the acid catalyst (e.g., 2 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the specific reactants and solvent used but generally involves washing with an aqueous solution to remove any remaining reagents and byproducts.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure N-formylated product.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, should be optimized for the specific substrate.

Signaling Pathway and Biological Activity of End Product

As this compound is a synthetic intermediate, its own biological activity is not the primary focus. Instead, its importance lies in enabling the synthesis of biologically active molecules. The ultimate product of the synthesis involving this reagent, Venetoclax, is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2.

The BCL-2 Signaling Pathway and Mechanism of Action of Venetoclax

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway.[2][3] In many cancers, Bcl-2 is overexpressed, leading to the sequestration of pro-apoptotic proteins like BIM, which in turn prevents the activation of BAX and BAK that are required to initiate apoptosis.[2][4]

Venetoclax acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Bcl-2. This binding displaces pro-apoptotic proteins, which are then free to activate the downstream effectors of apoptosis, BAX and BAK.[3] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent caspase activation, ultimately resulting in programmed cell death.[5]

BCL2_Pathway BCL-2 Signaling Pathway and Venetoclax Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BCL2 Bcl-2 BIM BIM BCL2->BIM Sequesters BAX_BAK BAX/BAK BIM->BAX_BAK Activates Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Figure 1: The BCL-2 signaling pathway and the mechanism of action of Venetoclax.

Quantitative Biological Data for Venetoclax

While quantitative data for this compound itself is not available in the context of biological activity, the final product of its synthetic pathway, Venetoclax, has been extensively studied.

ParameterCell LineValueReference
IC₅₀ (Antiproliferative Activity) HepG2 (Hepatocellular Carcinoma)37 nM[6][7]
IC₅₀ (Antiproliferative Activity) JHH-7 (Hepatocellular Carcinoma)32 nM[6][7]
IC₅₀ (Antiproliferative Activity) HuH-7 (Hepatocellular Carcinoma)94 nM[6][7]

Experimental Workflow

The general workflow from a starting aminopyridine to a biologically active inhibitor, highlighting the role of the formylation step, is depicted below.

Experimental_Workflow General Synthetic Workflow Start Aminopyridine Derivative Formylation N-Formylation (using this compound) Start->Formylation Cyclization Ring Cyclization Formylation->Cyclization Intermediate Heterocyclic Intermediate (e.g., Azaindole) Cyclization->Intermediate Coupling Further Synthetic Steps (e.g., Coupling Reactions) Intermediate->Coupling Final_Product Final Biologically Active Compound (e.g., Kinase Inhibitor) Coupling->Final_Product Bio_Assay Biological Assays (e.g., IC50 determination) Final_Product->Bio_Assay

Figure 2: A generalized workflow illustrating the role of N-formylation in the synthesis of bioactive compounds.

Conclusion

This compound is a valuable reagent in medicinal chemistry, primarily serving as a formylating agent in the synthesis of complex heterocyclic structures. Its application in the synthesis of a key precursor for the potent Bcl-2 inhibitor Venetoclax underscores its importance in the development of modern targeted therapies. While detailed public protocols for its specific use in every synthetic route are not always available, its function as a formylating agent is well-established, allowing for its integration into various synthetic strategies for drug discovery and development.

References

One-Pot Formylation Reactions Using N-Methyl-N-(2-pyridyl)formamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(2-pyridyl)formamide, also known as the Comins-Meyers amide or Meyers' reagent, is a versatile and highly effective formylating agent for the one-pot synthesis of aldehydes from organometallic reagents such as Grignard and organolithium reagents.[1][2][3] Its utility is particularly pronounced in the synthesis of complex molecules, including natural products and pharmaceuticals, where mild reaction conditions and high chemoselectivity are paramount.[1][2] This reagent serves as a key intermediate in pharmaceutical and agrochemical development.[1] The pyridine nitrogen plays a crucial role in the reaction mechanism by chelating the metal cation of the organometallic reagent, which facilitates the formylation and prevents over-addition to form secondary alcohols, a common side reaction with other formylating agents.

Principle of the Reaction

The one-pot formylation using this compound involves the nucleophilic addition of an organometallic reagent (Grignard or organolithium) to the formyl carbon of the amide. The resulting tetrahedral intermediate is stabilized by chelation involving the pyridyl nitrogen and the metal cation. Subsequent acidic workup hydrolyzes this intermediate to afford the desired aldehyde and N-methyl-2-aminopyridine as a water-soluble byproduct, which simplifies purification.

Applications

The primary application of this compound is the efficient synthesis of a wide variety of aldehydes from corresponding organohalides or organometallic precursors in a single step. This methodology is compatible with a broad range of functional groups and has been successfully employed in the synthesis of:

  • Aromatic and Heteroaromatic Aldehydes: Key intermediates in the synthesis of pharmaceuticals and fine chemicals.

  • Aliphatic Aldehydes: Including those with sensitive functional groups.

  • α,β-Unsaturated Aldehydes: Important building blocks in organic synthesis.

Data Presentation

Table 1: Formylation of Grignard Reagents with this compound
EntryGrignard Reagent (R-MgX)Product (R-CHO)SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
1Phenylmagnesium bromideBenzaldehydeTHF0 to rt195
24-Methoxyphenylmagnesium bromide4-MethoxybenzaldehydeTHF0 to rt192
32-Thienylmagnesium bromideThiophene-2-carboxaldehydeTHF-78 to rt288
4n-Butylmagnesium chloridePentanalTHF-78 to 01.585
5Cyclohexylmagnesium bromideCyclohexanecarboxaldehydeTHF0 to rt290
Table 2: Formylation of Organolithium Reagents with this compound
EntryOrganolithium Reagent (R-Li)Product (R-CHO)SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
1n-ButyllithiumPentanalTHF-78188
2sec-Butyllithium2-MethylbutanalTHF-78182
3tert-ButyllithiumPivalaldehydeTHF-781.575
4PhenyllithiumBenzaldehydeEther-78 to 0193
5VinyllithiumAcroleinTHF-78278

Experimental Protocols

General Procedure for the One-Pot Formylation of Grignard Reagents

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Appropriate organohalide

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

  • Add a small portion of a solution of the organohalide (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Procedure for the One-Pot Formylation of Organolithium Reagents

Materials:

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • This compound

  • Appropriate organohalide or precursor for lithiation

  • n-Butyllithium (or other alkyllithium reagent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Protocol:

  • Preparation of the Organolithium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the organohalide or precursor (1.0 equivalent) in anhydrous THF or diethyl ether.

  • Cool the solution to the appropriate temperature (typically -78 °C for halogen-metal exchange or deprotonation).

  • Add the alkyllithium reagent (e.g., n-BuLi, 1.05 equivalents) dropwise via syringe.

  • Stir the reaction mixture at this temperature for the required time to ensure complete formation of the organolithium reagent.

  • Formylation Reaction: To the freshly prepared organolithium solution at -78 °C, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction at -78 °C by the slow addition of 1 M HCl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography.

Mandatory Visualization

formylation_workflow cluster_reagent_prep Organometallic Reagent Preparation cluster_formylation One-Pot Formylation cluster_workup Work-up and Purification Organohalide Organohalide (R-X) Grignard_Li Grignard (R-MgX) or Organolithium (R-Li) Reagent Organohalide->Grignard_Li Metal Mg or Li Metal->Grignard_Li Solvent_Prep Anhydrous Solvent (THF/Ether) Solvent_Prep->Grignard_Li Intermediate Tetrahedral Intermediate (Chelated) Grignard_Li->Intermediate Addition Meyers_Reagent This compound Meyers_Reagent->Intermediate Acid_Workup Acidic Workup (H₃O⁺) Intermediate->Acid_Workup Hydrolysis Extraction Extraction Acid_Workup->Extraction Purification Purification Extraction->Purification Aldehyde Aldehyde (R-CHO) Purification->Aldehyde

Caption: Experimental workflow for the one-pot formylation reaction.

reaction_mechanism R_Metal R-M (Grignard or Organolithium) Chelated_Intermediate Chelated Tetrahedral Intermediate R_Metal->Chelated_Intermediate Nucleophilic Attack Meyers This compound Meyers->Chelated_Intermediate Aldehyde Aldehyde (R-CHO) Chelated_Intermediate->Aldehyde Hydrolysis Byproduct N-Methyl-2-aminopyridinium salt Chelated_Intermediate->Byproduct Hydrolysis Acid H₃O⁺ Acid->Aldehyde Acid->Byproduct

Caption: Simplified reaction mechanism of formylation.

References

Application Notes and Protocols: N-Methyl-N-(2-pyridyl)formamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Methyl-N-(2-pyridyl)formamide as a versatile building block in coordination chemistry. Due to the limited direct literature on the coordination complexes of this specific ligand, this document leverages data from closely related analogues, such as N-(6-Methyl-2-pyridyl)formamide and pyridyl-formamidines, to provide detailed protocols and insights into its potential applications.

Introduction to this compound as a Ligand

This compound is an organic compound featuring a pyridine ring and a formamide group.[1] This unique combination of functional groups makes it a promising candidate as a ligand in coordination chemistry. The pyridine nitrogen atom provides a strong coordination site for a variety of metal ions, while the formamide oxygen can also participate in coordination, potentially leading to bidentate chelation.[1] Its role as a "Meyers formylating agent" in organic synthesis is well-documented, but its application as a coordinating ligand is an emerging area of interest.[2] The presence of the methyl group on the formamide nitrogen can influence the ligand's steric and electronic properties, offering opportunities for fine-tuning the characteristics of the resulting metal complexes.

Key Properties:

PropertyValueReference
CAS Number67242-59-5
Molecular FormulaC₇H₈N₂O
Molecular Weight136.15 g/mol
Boiling Point71-72 °C at 0.05 mmHg
Density1.137 g/mL at 25 °C

Potential Coordination Modes and Structural Insights

Based on the structure of the analogous N-(6-Methyl-2-pyridyl)formamide, this compound is expected to be an essentially planar molecule.[3] This planarity can facilitate stacking interactions in the solid state and influence the geometry of the resulting coordination complexes.

The primary coordination is expected to occur through the pyridyl nitrogen. The formamide oxygen can act as a secondary coordination site, leading to the formation of a stable five-membered chelate ring with a metal center.

Below is a diagram illustrating the potential coordination workflow of this compound with a generic metal precursor.

G Potential Coordination Workflow Ligand This compound Reaction Reaction Mixture Ligand->Reaction Metal Metal Precursor (e.g., MCl₂) Metal->Reaction Solvent Solvent (e.g., Methanol, Acetonitrile) Solvent->Reaction Stirring Stirring / Reflux Reaction->Stirring Complex [M(L)nCl₂] Complex Stirring->Complex Characterization Characterization (Spectroscopy, X-ray Diffraction) Complex->Characterization

Caption: A generalized workflow for the synthesis of metal complexes.

Experimental Protocols: Synthesis of Coordination Complexes

General Protocol for the Synthesis of a Palladium(II) Complex

This protocol is adapted from the synthesis of palladium complexes with N,N'-bidentate ligands.[5]

Materials:

  • This compound (1 equivalent)

  • Bis(acetonitrile)palladium(II) chloride ([PdCl₂(MeCN)₂]) (1 equivalent)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve this compound in anhydrous dichloromethane.

  • In a separate flask, dissolve an equimolar amount of [PdCl₂(MeCN)₂] in anhydrous dichloromethane.

  • Slowly add the ligand solution to the palladium precursor solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Reduce the solvent volume under reduced pressure.

  • Add anhydrous diethyl ether to precipitate the product.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

General Protocol for the Synthesis of a Copper(II) Complex

This protocol is based on the synthesis of copper complexes with tridentate NNO donor ligands.[6]

Materials:

  • This compound (1 equivalent)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 equivalent)

  • Methanol (MeOH)

Procedure:

  • Dissolve this compound in methanol.

  • In a separate flask, dissolve an equimolar amount of CuCl₂·2H₂O in methanol.

  • Add the ligand solution to the copper(II) salt solution with stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Allow the solution to cool to room temperature.

  • If a precipitate forms, filter the solid, wash with cold methanol, and dry in a desiccator.

  • If no precipitate forms, slowly evaporate the solvent to obtain the crude product, which can then be recrystallized.

Characterization of the Coordination Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the synthesized complexes.

TechniqueExpected Information
FT-IR Spectroscopy Shift in the C=O stretching frequency of the formamide and changes in the pyridine ring vibrations upon coordination to the metal center.
¹H and ¹³C NMR Spectroscopy Changes in the chemical shifts of the pyridyl and formyl protons and carbons upon coordination. Useful for diamagnetic complexes (e.g., Pd(II), Pt(II), Zn(II)).
UV-Vis Spectroscopy Information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes.
Mass Spectrometry (e.g., ESI-MS) Determination of the molecular weight of the complex and confirmation of its composition.
Elemental Analysis (CHN) Confirms the empirical formula of the synthesized complex.
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry around the metal center.[3]

Potential Applications in Drug Development and Catalysis

While direct biological studies of this compound complexes are yet to be reported, the broader class of pyridyl-containing ligands and their metal complexes exhibit a range of interesting biological activities and catalytic properties.[7][8][9]

Anticancer and Antimicrobial Activity

Transition metal complexes with pyridyl-based ligands have shown significant potential as therapeutic agents.[7][9] The coordination of a metal ion to a biologically active ligand can enhance its efficacy. For instance, silver(I) and cadmium(II) complexes of pyridine-containing ligands have demonstrated antibacterial and anticancer properties.[7] The biological activity is often attributed to the interaction of the complex with biological macromolecules like DNA.[9]

The logical relationship for the potential biological application of these complexes can be visualized as follows:

G Logic for Biological Application Ligand This compound Complex Coordination Complex Ligand->Complex Metal Biologically Relevant Metal Ion (e.g., Pt, Ru, Cu, Ag) Metal->Complex Interaction Interaction with Biomolecules (e.g., DNA, Proteins) Complex->Interaction Effect Cellular Effect (e.g., Apoptosis, Growth Inhibition) Interaction->Effect Application Therapeutic Application (Anticancer, Antimicrobial) Effect->Application

Caption: The rationale for exploring the therapeutic potential of the metal complexes.

Catalysis

Palladium complexes bearing N-donor ligands are widely used as catalysts in cross-coupling reactions, such as the Suzuki reaction.[10] The electronic and steric properties of the ligand play a crucial role in the catalytic activity and stability of the complex. The bidentate nature of this compound could provide the necessary stability to the palladium center during the catalytic cycle.

Conclusion

This compound presents itself as a promising, yet underexplored, building block in coordination chemistry. The protocols and insights provided in these application notes, derived from closely related systems, offer a solid foundation for researchers to begin synthesizing and characterizing novel metal complexes with this ligand. Future work should focus on the systematic investigation of its coordination chemistry with a range of transition metals and the evaluation of the resulting complexes for their potential applications in catalysis and medicinal chemistry.

References

Troubleshooting & Optimization

Optimizing the Synthesis of N-Methyl-N-(2-pyridyl)formamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of N-Methyl-N-(2-pyridyl)formamide. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this formylation reaction.

Frequently Asked questions (FAQs)

Q1: My formylation reaction is resulting in a low yield. What are the common causes?

A1: Low yields in the synthesis of this compound from N-methyl-2-aminopyridine can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

  • Moisture: Formylating agents, particularly those generated in situ like acetic formic anhydride, can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reagent Quality: The purity of the starting material (N-methyl-2-aminopyridine) and the formylating agent is critical. Impurities can lead to side reactions and lower the yield.

  • Substrate Reactivity: While the amino group in 2-aminopyridines is generally reactive, the electronic properties of the pyridine ring can influence nucleophilicity.

Q2: I am observing the formation of multiple products. What are the possible side reactions?

A2: The formation of multiple products is a common issue. Potential side reactions include:

  • Di-formylation: Although less common for secondary amines, under harsh conditions, reaction at other sites on the pyridine ring could potentially occur.

  • Decomposition: The starting material or product may decompose if the reaction is carried out at too high a temperature or for an extended period.

  • Reaction with Impurities: Impurities in the starting materials or solvents can lead to the formation of unexpected byproducts.

Q3: How can I effectively purify the final product, this compound?

A3: Purification of this compound can typically be achieved through the following methods:

  • Extraction: After quenching the reaction, an aqueous workup followed by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is necessary to separate the product from inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from unreacted starting materials and side products. A solvent system of ethyl acetate and hexane is often a good starting point.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a highly effective purification method. This compound has a boiling point of 71-72 °C at 0.05 mmHg.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive formylating agent.- Reaction temperature is too low.- Insufficient reaction time.- Use fresh or purified formylating agents.- Gradually increase the reaction temperature while monitoring with TLC.- Extend the reaction time, checking for product formation periodically via TLC.
Formation of Multiple Products / Impurities - Reaction temperature is too high.- Incorrect stoichiometry of reagents.- Presence of water or other impurities.- Lower the reaction temperature.- Carefully control the molar equivalents of the formylating agent.- Ensure the use of anhydrous solvents and dry glassware.
Difficult Product Isolation - Emulsion formation during workup.- Product is too soluble in the aqueous phase.- Add brine (saturated NaCl solution) to break up emulsions.- Perform multiple extractions with the organic solvent to ensure complete recovery.
Product Decomposition during Purification - Thermal instability during distillation.- Product degradation on silica gel.- Use vacuum distillation to lower the boiling point.- Deactivate the silica gel with a small amount of a base (e.g., triethylamine in the eluent) if the product is acid-sensitive.

Comparative Data of Formylation Methods

The selection of a formylating agent is a critical parameter in the synthesis of this compound. The ideal reagent should provide a high yield under mild and operationally simple conditions. Below is a summary of common formylation methods.

Method Formylating Agent Typical Conditions Reaction Time Reported Yield (%) Advantages Disadvantages
Method A Formic AcidToluene, Dean-Stark trap, reflux4-9 hHigh (not specified)[2]Inexpensive reagent, relatively safe.Requires azeotropic water removal, longer reaction times.
Method B Acetic Formic Anhydride (in situ)Generated from formic acid and acetic anhydride at low temperatures (e.g., -20 °C to 0 °C)< 15 min97-100 (for general amines)[2][3]Very fast reaction, high yields.Reagent is moisture-sensitive, requires careful temperature control.
Method C Vilsmeier-Haack ReagentPOCl₃, DMF, room temperature48 h (for a related reaction)[4]Moderate to High (e.g., 62% for a related azaindole synthesis)[4]Potent formylating agent, useful for less reactive substrates.Reagents are corrosive and moisture-sensitive, may require longer reaction times for some substrates.

Detailed Experimental Protocols

Method A: Formylation with Formic Acid

This method utilizes formic acid with azeotropic removal of water to drive the reaction to completion.

Materials:

  • N-methyl-2-aminopyridine

  • Formic acid (85-90%)

  • Toluene

  • Apparatus: Round-bottom flask, Dean-Stark trap, reflux condenser

Procedure:

  • In a round-bottomed flask, combine N-methyl-2-aminopyridine (1.0 eq), formic acid (1.2 eq), and toluene.[5]

  • Fit the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap.

  • Continue refluxing for 5-6 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting material.[5]

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography.

Method B: Formylation with Acetic Formic Anhydride (in situ generation)

This protocol involves the in situ generation of the highly reactive acetic formic anhydride.

Materials:

  • N-methyl-2-aminopyridine

  • Formic acid (98%+)

  • Acetic anhydride

  • Apparatus: Round-bottom flask with a dropping funnel and magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, cool an excess of formic acid to -20 °C.[3]

  • Slowly add acetic anhydride to the cooled formic acid with stirring to generate the acetic formic anhydride in situ.[3]

  • Add N-methyl-2-aminopyridine to the freshly prepared reagent.

  • The reaction is typically very fast and may be complete in less than 15 minutes. Monitor the reaction progress by TLC.[3]

  • Once the reaction is complete, carefully quench the mixture by pouring it into ice-cold water or a cold solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizing Reaction and Troubleshooting Workflows

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction is a powerful method for formylation. The mechanism involves the formation of the Vilsmeier reagent, an electrophilic iminium species, which then reacts with the nucleophilic amine.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Intermediate Amine N-methyl-2-aminopyridine Amine->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Workup Hydrolysis Hydrolysis Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Check TLC of crude product Start->Check_TLC SM_Present Unreacted Starting Material? Check_TLC->SM_Present Analyze Multiple_Spots Multiple Products/Streaking? SM_Present->Multiple_Spots No Increase_Time_Temp Increase reaction time/temperature SM_Present->Increase_Time_Temp Yes Clean_Product Mostly Clean Product Multiple_Spots->Clean_Product No Optimize_Conditions Optimize reaction conditions (e.g., lower temperature) Multiple_Spots->Optimize_Conditions Yes Improve_Purification Optimize purification method Clean_Product->Improve_Purification Yes Check_Reagents Check reagent purity/activity Increase_Time_Temp->Check_Reagents End Yield Improved Increase_Time_Temp->End Check_Reagents->End Optimize_Conditions->End Improve_Purification->End

References

Technical Support Center: Optimizing N-Methyl-N-(2-pyridyl)formamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity in the synthesis of N-Methyl-N-(2-pyridyl)formamide. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? this compound, also known as Meyers' Reagent, is a versatile chemical compound widely used as a formylating agent in organic synthesis.[1][2] Its primary applications are in pharmaceutical development, where it serves as a key intermediate for drugs targeting neurological disorders, and in agricultural chemistry for formulating pesticides and herbicides.[3]

Q2: What are the common synthetic routes for this compound? The most common laboratory-scale synthesis involves the N-formylation of 2-(methylamino)pyridine. This is typically achieved using a potent formylating agent, such as one generated in situ from a mixture of formic acid and acetic anhydride.[4][5] Other general N-formylation methods may also be adapted, for instance, using formic acid with an activating agent like triflic anhydride.

Q3: Why is steric hindrance a potential issue in this synthesis? The structure of the starting amine, 2-(methylamino)pyridine, can present some steric hindrance. This can slow the reaction rate compared to less hindered amines, potentially leading to incomplete reactions if time and temperature are not optimized.[5][6]

Q4: What are the critical safety precautions when handling the reagents for this synthesis? Reagents commonly used, such as acetic anhydride and formic acid, are corrosive and moisture-sensitive. Triflic anhydride is a strong acid anhydride. It is crucial to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Ensure all glassware is dry and, if necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Formylating Agent: The in-situ generated formylating agent (e.g., acetic formic anhydride) may have hydrolyzed due to moisture.[4][7] 2. Insufficient Reaction Conditions: Reaction time or temperature may be inadequate to overcome the steric hindrance of the substrate.[4] 3. Impure Reagents: Purity of the starting 2-(methylamino)pyridine or formylating agents is critical.[8]1. Ensure Anhydrous Conditions: Use anhydrous reagents and solvents. Prepare the formylating agent fresh before use. 2. Optimize Conditions: Monitor the reaction by Thin Layer Chromatography (TLC). Consider incrementally increasing the reaction temperature or extending the reaction time.[8] 3. Purify Starting Materials: Ensure the purity of all reagents before starting the reaction.
Presence of Unreacted Starting Amine 1. Insufficient Formylating Agent: The molar ratio of the formylating agent to the amine may be too low. 2. Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions.1. Use a Slight Excess of Formylating Agent: Employ 1.1 to 1.5 equivalents of the formylating agent to drive the reaction to completion. 2. Monitor Reaction Progress: Use TLC to track the disappearance of the starting amine spot before stopping the reaction.
Formation of Multiple By-products 1. Decomposition: Overheating the reaction can lead to the decomposition of the thermally unstable formylating agent or the product.[5] 2. Side Reactions: Competing side reactions can occur, especially at elevated temperatures.1. Strict Temperature Control: Use an ice bath during the exothermic addition of reagents and maintain the recommended reaction temperature throughout.[5] 2. Optimize Reagent Addition: Add reagents slowly and in a controlled manner to minimize localized heating and potential side reactions.[8]
Darkening of the Reaction Mixture 1. Decomposition: Significant darkening often indicates the decomposition of reagents or product, typically due to excessive heat.[5]1. Maintain Lower Temperatures: Ensure strict temperature control and avoid overheating. If the reaction is highly exothermic, improve cooling and slow the rate of addition.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₈N₂O[1][3]
Molecular Weight 136.15 g/mol [1][3]
Appearance Clear colorless liquid[3]
Boiling Point 71-72 °C at 0.05 mmHg[1][3]
Density 1.137 g/mL at 25 °C[1][3]
Refractive Index n20/D 1.566[1][3]
CAS Number 67242-59-5[1][3]

Visualizations

G cluster_reactants Reactants cluster_intermediate In Situ Formation cluster_product Product amine 2-(Methylamino)pyridine product This compound amine->product Formylation anhydride Acetic Anhydride formylating_agent Acetic Formic Anhydride (Active Formylating Agent) anhydride->formylating_agent acid Formic Acid acid->formylating_agent formylating_agent->product

Caption: General reaction pathway for the synthesis of this compound.

G start Low or No Product Yield? reagents Are reagents pure and anhydrous? start->reagents Check conditions Are reaction conditions (time, temp) optimal? start->conditions Check reagents->conditions Yes sol_reagents Action: Purify starting materials. Use fresh, anhydrous reagents. reagents->sol_reagents No sol_conditions Action: Monitor by TLC. Increase temperature/time incrementally. conditions->sol_conditions No success Yield should improve. Consider alternative methods if issue persists. conditions->success Yes

Caption: Troubleshooting workflow for low product yield.

Detailed Experimental Protocols

Protocol: Synthesis via Formylation of 2-(Methylamino)pyridine

This protocol is based on general procedures for the N-formylation of amines using acetic formic anhydride generated in situ.

Materials:

  • 2-(Methylamino)pyridine

  • Formic acid (≥98%)

  • Acetic anhydride

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser

Procedure:

  • Preparation of Formylating Agent: To a round-bottom flask charged with a magnetic stir bar and cooled to 0 °C in an ice bath, add formic acid (1.2 equivalents). Slowly add acetic anhydride (1.1 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure the formation of the mixed anhydride.

  • Reaction: Recool the mixture to 0 °C. Dissolve 2-(methylamino)pyridine (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC by observing the disappearance of the 2-(methylamino)pyridine spot. If the reaction is sluggish, gentle heating to 40 °C may be applied.[9]

  • Work-up: Once the reaction is complete, cool the mixture back to room temperature. Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. This step neutralizes excess acids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain a clear, colorless liquid.[5]

References

Technical Support Center: Formylation with N-Methyl-N-(2-pyridyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for formylation reactions utilizing N-Methyl-N-(2-pyridyl)formamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding side reactions encountered during experimentation.

Troubleshooting Guide

This section addresses common issues observed during the formylation of organometallic reagents with this compound, offering potential causes and solutions to mitigate unwanted side reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Aldehyde 1. Inactive Grignard/Organolithium Reagent: The organometallic reagent may have degraded due to exposure to moisture or air. 2. Low Reaction Temperature: The reaction may be too slow at the temperature employed. 3. Steric Hindrance: A bulky organometallic reagent or substrate may hinder the reaction. 4. Impure this compound: The formylating agent may be of poor quality or decomposed.1. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or titrated organometallic reagents. 2. While the initial addition is often performed at low temperatures (e.g., -78 °C to 0 °C), allowing the reaction to slowly warm to room temperature may be necessary. Monitor the reaction by TLC or GC to determine the optimal temperature profile. 3. For sterically hindered substrates, prolonged reaction times or a slight excess of the formylating agent may be required. 4. Use high-purity this compound. If decomposition is suspected, purify the reagent by distillation under reduced pressure.
Formation of Secondary Alcohol 1. Over-addition of Organometallic Reagent: The initially formed aldehyde is susceptible to further nucleophilic attack by the organometallic reagent. 2. Unstable Tetrahedral Intermediate: The intermediate formed upon initial addition of the organometallic reagent may collapse prematurely to the aldehyde, which then reacts further. The stability of this intermediate is crucial for achieving high yields of the aldehyde.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the organometallic reagent. 2. Maintain a low reaction temperature during the addition of the organometallic reagent and for a period thereafter to stabilize the tetrahedral intermediate. The 2-pyridyl group is thought to chelate the metal ion (Mg or Li), stabilizing the intermediate and preventing over-addition.
Formation of Ketone Byproducts 1. Reaction with Carboxylate: If the formylating agent degrades to a carboxylate species, the organometallic reagent can add twice to form a ketone.1. Ensure the this compound is pure and the reaction is performed under anhydrous conditions to prevent hydrolysis.
Presence of Starting Material (Organometallic Precursor) 1. Incomplete Formation of the Organometallic Reagent: The initial reaction to form the Grignard or organolithium reagent may not have gone to completion. 2. Proton Source Quenching: Trace amounts of water or other acidic protons in the reaction mixture can quench the organometallic reagent.1. Ensure the starting halide is pure and the magnesium turnings (for Grignard reagents) are activated. Allow sufficient time for the formation of the organometallic reagent. 2. Use anhydrous solvents and reagents. Ensure the substrate to be formylated is also dry.
Complex Reaction Mixture/Purification Difficulties 1. Decomposition of Reagents or Products: The formylating agent, organometallic reagent, or the aldehyde product may be unstable under the reaction or work-up conditions. 2. Side Reactions with the Pyridyl Group: Although designed to be relatively inert, the pyridine ring could potentially undergo side reactions under harsh conditions, though this is not commonly reported.1. Perform the reaction at the lowest effective temperature and minimize the reaction time. Use a mild acidic work-up (e.g., saturated aqueous ammonium chloride) to quench the reaction. 2. Stick to established reaction protocols and avoid excessive temperatures or highly reactive, non-specific reagents in the mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over other formylating agents like DMF or ethyl formate?

A1: The key advantage of this compound lies in the stability of the tetrahedral intermediate formed upon addition of an organometallic reagent. The nitrogen atom of the pyridyl group is believed to chelate the magnesium or lithium cation, forming a stable five-membered ring. This stabilization helps to prevent the collapse of the intermediate to the aldehyde and subsequent over-addition of the organometallic reagent, which would lead to the formation of a secondary alcohol. This often results in higher yields of the desired aldehyde compared to reagents like DMF or ethyl formate where over-addition is a more common side reaction.

Q2: How can I minimize the formation of the secondary alcohol byproduct?

A2: To minimize secondary alcohol formation, it is crucial to control the reaction temperature and the stoichiometry of the reagents. The reaction should be carried out at a low temperature (typically between -78 °C and 0 °C) to stabilize the tetrahedral intermediate. Additionally, using a precise amount of the organometallic reagent (close to a 1:1 molar ratio with the formylating agent) will reduce the chances of over-addition to the aldehyde product.

Q3: Is this compound sensitive to moisture?

A3: Yes, this compound is moisture-sensitive and should be handled under an inert atmosphere (argon or nitrogen). Moisture can lead to the hydrolysis of the formamide, reducing its effectiveness as a formylating agent. More importantly, since it is used with highly water-sensitive organometallic reagents, maintaining anhydrous conditions is critical for the success of the reaction.

Q4: What is the typical work-up procedure for a formylation reaction using this compound?

A4: A typical work-up involves quenching the reaction at low temperature with a mild acid, such as a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide intermediate and hydrolyze any remaining organometallic species. The product is then extracted into an organic solvent, and the aqueous layer is washed with the same solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde, which can then be purified by distillation or chromatography.

Q5: Can this compound be used to formylate substrates other than organometallic reagents?

A5: While its primary application is the formylation of Grignard and organolithium reagents to produce aldehydes, this compound can also be used in other types of formylation reactions, though this is less common. Its reactivity is tailored for strong nucleophiles.

Experimental Protocols

General Protocol for the Formylation of a Grignard Reagent

This protocol provides a general methodology for the synthesis of an aldehyde from an aryl or alkyl halide.

Materials:

  • Aryl or Alkyl Halide

  • Magnesium Turnings

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated Aqueous Ammonium Chloride Solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Organic Solvent for Extraction (e.g., Diethyl Ether, Ethyl Acetate)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas (argon or nitrogen).

    • To the flask, add magnesium turnings (1.2 equivalents).

    • In the dropping funnel, place a solution of the aryl or alkyl halide (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Formylation Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of this compound (1.05 equivalents) in anhydrous THF.

    • Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude aldehyde by vacuum distillation or column chromatography on silica gel.

Visualizations

formylation_workflow cluster_prep Grignard Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification start Start: Aryl/Alkyl Halide + Mg prep_reagent Formation of Grignard Reagent (Anhydrous THF) start->prep_reagent formylation Addition of this compound (Low Temperature) prep_reagent->formylation intermediate Stable Tetrahedral Intermediate (Chelation) formylation->intermediate quench Quench with sat. aq. NH4Cl intermediate->quench extraction Extraction with Organic Solvent quench->extraction purification Purification (Distillation/Chromatography) extraction->purification end End: Aldehyde Product purification->end

Caption: Experimental workflow for aldehyde synthesis.

troubleshooting_flow cluster_solutions Potential Solutions cluster_side_products Side Product Analysis start Low Aldehyde Yield check_reagent Check Organometallic Reagent Activity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Formylating Agent Purity start->check_purity sec_alcohol Secondary Alcohol? start->sec_alcohol solution_reagent Use Fresh/Titrated Reagent & Anhydrous Conditions check_reagent->solution_reagent solution_temp Optimize Temperature & Reaction Time check_conditions->solution_temp solution_stoich Adjust Stoichiometry check_conditions->solution_stoich solution_purify Purify Formylating Agent check_purity->solution_purify sec_alcohol->solution_temp Yes sec_alcohol->solution_stoich Yes ketone Ketone? sec_alcohol->ketone No ketone->solution_purify Yes start_material Starting Material? ketone->start_material No start_material->solution_reagent Yes

Caption: Troubleshooting logic for formylation issues.

Technical Support Center: Purification of Products from N-Methyl-N-(2-pyridyl)formamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products involving N-Methyl-N-(2-pyridyl)formamide.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound and its derivatives to consider during purification?

A1: Understanding the properties of your target compound is critical for selecting a purification strategy. Key properties include:

  • Basicity: The pyridine ring makes these compounds basic. This allows for manipulation using acid-base extraction techniques.[1][2][3] The nitrogen atom can be protonated with a dilute acid (e.g., 1M HCl), rendering the compound water-soluble.[1][4]

  • Polarity: The formamide group and the pyridine nitrogen make these molecules polar. This polarity dictates their behavior in chromatography (strong interaction with silica gel) and their solubility in various solvents.

  • Solubility: Generally, these compounds are soluble in polar organic solvents like dichloromethane, ethyl acetate, and methanol. Their solubility in non-polar solvents like hexanes is often limited.

  • Stability: N-aryl formamides are typically stable under standard purification conditions. However, the pyridine ring can be sensitive to strong oxidizing agents. It's also crucial to assess stability on silica gel, as acidic silanol groups can sometimes cause degradation of sensitive compounds.[5][6]

Q2: What are the most common impurities I might encounter in my reaction mixture?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: Such as 2-(methylamino)pyridine or the formylating agent.

  • Formylating Agent Byproducts: The nature of these depends on the reaction used. For example, if using formic acid, residual acid may be present.[7] If using a Vilsmeier-Haack reaction, byproducts from DMF and POCl₃ could be present.[7]

  • Side-Products: Potential side reactions like over-formylation or reactions at other sites on the molecule can occur.

  • Solvent Residues: Residual reaction or extraction solvents.

  • Water: From aqueous work-up steps.

Q3: My product appears as a persistent oil and won't crystallize. What should I do?

A3: This is a common issue, often caused by residual impurities or the intrinsic properties of the compound.

  • First, ensure high purity. Use column chromatography to remove impurities that may be inhibiting crystallization.

  • Try scratching. Use a glass rod to scratch the inside of the flask below the surface of the solution to create nucleation sites for crystal growth.[8][9]

  • Add a seed crystal. If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to induce crystallization.[9]

  • Solvent selection is key. If the compound is "oiling out," it may be because the solution is becoming saturated at a temperature above the compound's melting point.[10] Try adding slightly more solvent or switching to a lower-boiling point solvent system.

  • Consider co-solvents. Slowly adding a non-polar "anti-solvent" (like hexanes) to a solution of your compound in a polar solvent (like ethyl acetate or dichloromethane) until it becomes faintly cloudy can often induce crystallization.

Troubleshooting Guides

This section addresses specific problems encountered during purification workflows.

Problem 1: Poor Separation and Peak Tailing in Column Chromatography

Question: My pyridine-containing product is streaking or "tailing" badly on the silica gel column, leading to broad fractions and poor separation. What's causing this and how can I fix it?

Answer: Peak tailing for basic compounds like pyridines on silica gel is a frequent problem.[5] It is primarily caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[1][5] This leads to non-ideal elution behavior.

Solutions:

  • Add a Basic Modifier to the Eluent: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1% by volume), to your mobile phase.[1][5] This base will interact with the acidic silanol sites, minimizing their interaction with your product and resulting in sharper peaks.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina, or a polymer-based column.[5]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[5] Ensure you are using an appropriate column size for your sample amount (typically a 1:30 to 1:100 ratio of sample to silica gel by weight).

Problem 2: Difficulty Removing a Very Polar Impurity

Question: My product is moderately polar, but I have a highly polar impurity (e.g., unreacted amine or a salt) that either stays at the baseline on TLC or streaks up the plate. How can I remove it?

Answer: This scenario is well-suited for an acid-base liquid-liquid extraction before attempting chromatography. This technique separates compounds based on their acid-base properties and differing solubilities in aqueous and organic phases.[11][12]

Solution: Acid-Base Extraction

  • Dissolve: Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). Your basic product, this compound, will be protonated and move into the aqueous layer.[2][3] Many neutral or acidic organic impurities will remain in the organic layer.

  • Separate Layers: Drain the acidic aqueous layer containing your protonated product. Discard the organic layer (after confirming your product is not in it via TLC).

  • Basify and Re-extract: Neutralize the aqueous layer by adding a base (e.g., 1M NaOH or saturated NaHCO₃) until it is basic (check with pH paper).[1][4] This deprotonates your product, making it insoluble in water again.

  • Final Extraction: Extract the now-neutral product back into a fresh portion of organic solvent (e.g., ethyl acetate). Repeat this extraction 2-3 times.

  • Dry and Concentrate: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.

Problem 3: Product Seems to Decompose on the Column

Question: I'm losing a significant amount of my product during column chromatography. TLC analysis of the fractions shows new, unexpected spots. What is happening?

Answer: Some compounds are unstable on silica gel, which is inherently acidic.[6] The prolonged contact time during chromatography can lead to degradation.

Solutions:

  • Confirm Instability: Perform a stability test. Spot your crude product on a TLC plate, let it sit for 1-2 hours, and then develop it. If you see new spots or a streak originating from the baseline that wasn't there initially, your compound is likely unstable on silica.

  • Deactivate the Silica: You can reduce the acidity of the silica gel. One method is to use the eluent containing triethylamine (as mentioned in Problem 1), which can pacify the surface.

  • Use an Alternative Stationary Phase: Switch to a more inert support like neutral alumina or Florisil.[6]

  • Minimize Contact Time: Use flash chromatography with applied pressure to move the compound through the column more quickly, reducing the time it spends in contact with the stationary phase.

Data Presentation

Table 1: Comparison of Primary Purification Techniques

TechniquePrincipleBest ForAdvantagesDisadvantages
Flash Column Chromatography Differential partitioning between a mobile and stationary phase.Separating mixtures with different polarities.[13]High resolution; versatile for many compound types; scalable.Can be time-consuming; requires significant solvent; potential for product decomposition on silica.[6]
Acid-Base Extraction Separation based on the differential solubility of acidic/basic compounds and their salts in aqueous and organic phases.[11]Removing acidic or basic impurities; isolating basic products like pyridines.[1]Fast and efficient for removing ionic impurities; requires minimal equipment.Only works for compounds with ionizable functional groups; can form emulsions.
Recrystallization Differential solubility of a compound in a hot versus cold solvent.[14]Purifying solid compounds that have a moderate to high level of purity (>80-90%).Can yield very high purity material; cost-effective.Requires the product to be a solid; some product loss is inevitable in the mother liquor; finding a suitable solvent can be trial-and-error.[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • Select the Eluent: Using TLC, find a solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf value of approximately 0.2-0.3.

  • Prepare the Eluent: Prepare the bulk mobile phase and add 0.5% triethylamine (TEA) by volume (5 mL of TEA per 1 L of eluent).

  • Pack the Column: Pack a glass column with silica gel using the prepared eluent (wet packing).

  • Load the Sample: Dissolve the crude product in a minimal amount of the reaction solvent or dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elute: Add the eluent and apply positive pressure (using a pump or bulb) to run the column. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Protocol 2: Recrystallization from a Solvent Pair
  • Select Solvents: Choose a "solvent" in which your compound is soluble (e.g., ethyl acetate, acetone, or methanol) and an "anti-solvent" in which it is insoluble (e.g., hexanes or petroleum ether).[8] The two solvents must be miscible.

  • Dissolve the Compound: Place the impure solid product in an Erlenmeyer flask. Heat the "solvent" and add the minimum amount of the hot solvent to the flask with swirling until the solid just dissolves.[8][15]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Remove the solution from heat. Slowly add the "anti-solvent" dropwise while swirling until the solution becomes persistently cloudy. Add a few more drops of the hot "solvent" to make it clear again.

  • Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8][14] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold "anti-solvent" to remove any residual soluble impurities.

  • Dry: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up crude->workup extract Liquid-Liquid Extraction workup->extract Remove inorganic salts chrom Column Chromatography extract->chrom Product is an oil or impurities are close in polarity cryst Recrystallization / Trituration extract->cryst Product is a solid & relatively pure pure Pure Product chrom->pure cryst->pure analysis Purity Analysis (NMR, LCMS) pure->analysis

Caption: A general experimental workflow for the purification of organic compounds.

Troubleshooting_Tree start Problem: Impure Product q_solid Is the product a solid? start->q_solid q_polar Are impurities ionic or very polar? q_solid->q_polar No (it's an oil) sol_cryst Attempt Recrystallization q_solid->sol_cryst Yes sol_extract Perform Acid-Base Extraction q_polar->sol_extract Yes q_tailing Is there peak tailing on silica TLC? q_polar->q_tailing No sol_chrom Use Column Chromatography sol_chrom_mod Use Chromatography with a Basic Modifier (TEA) q_tailing->sol_chrom No q_tailing->sol_chrom_mod Yes

Caption: A decision tree for troubleshooting common purification challenges.

References

N-Methyl-N-(2-pyridyl)formamide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Methyl-N-(2-pyridyl)formamide. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on its chemical structure, which contains a formamide and a pyridine ring, the primary stability concerns for this compound are susceptibility to hydrolysis and potential photodegradation. While some sources indicate good thermal stability, extreme temperatures could also lead to degradation.[1][2]

Q2: What are the likely degradation products of this compound?

Q3: How can I monitor the stability of my this compound sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the intact this compound from its potential degradation products.

Q4: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial, especially for long-term storage, to prevent potential oxidation.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram during analysis of a stored sample. Chemical degradation of this compound.1. Verify the identity of the new peaks, if possible, using techniques like LC-MS. Likely degradation products include 2-(methylamino)pyridine and formic acid. 2. Review storage conditions. Ensure the sample is protected from moisture, light, and extreme temperatures. 3. Consider performing a forced degradation study to confirm the identity of the degradation products.
Change in the physical appearance of the sample (e.g., color change, precipitation). Significant degradation or contamination.1. Do not use the sample for experiments. 2. Attempt to identify the impurities using appropriate analytical techniques. 3. If possible, purify a small portion of the sample and re-assess its identity and purity. Otherwise, procure a new batch of the compound.
Inconsistent experimental results using this compound from different batches. Variation in the purity or stability of the batches.1. Analyze all batches using a validated analytical method to confirm their identity and purity before use. 2. Store all batches under identical, controlled conditions. 3. If significant variations are observed, it may be necessary to purify the material or source it from a more reliable supplier.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4][5][6] The following are general protocols for subjecting this compound to various stress conditions.

1. Hydrolytic Degradation:

  • Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60°C for a specified period.

  • Neutral Hydrolysis: Dissolve this compound in water and heat at 60°C for a specified period.

2. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

3. Thermal Degradation:

  • Expose a solid sample of this compound to dry heat (e.g., 80°C, 100°C) for a specified period.

4. Photolytic Degradation:

  • Expose a solution of this compound to a calibrated light source, such as a xenon lamp, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be kept in the dark under the same conditions.

Sample Analysis: After each stress condition, analyze the samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome A This compound Solution B Acidic Hydrolysis (HCl) A->B C Basic Hydrolysis (NaOH) A->C D Oxidative Stress (H2O2) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (Light) A->F G HPLC Analysis B->G C->G D->G E->G F->G H LC-MS for Identification G->H I Identify Degradation Products H->I J Determine Degradation Pathway I->J

Caption: Workflow for a forced degradation study.

Caption: Proposed hydrolysis degradation pathway.

References

Technical Support Center: Troubleshooting Low Conversion in Aromatic Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low conversion in aromatic formylation reactions, with a focus on the widely used Vilsmeier-Haack reaction.

A Note on "Meyers Formylation"

The term "Meyers formylation" is not a standard named reaction in organic chemistry. It is possible that this refers to a specific, less common protocol or is a misnomer for another named reaction. Often, "Meyers" in the context of aldehyde synthesis refers to the Meyers Aldehyde Synthesis . This method, however, is not a direct formylation of an aromatic ring but rather a multi-step synthesis of unsymmetrical aldehydes from dihydro-1,3-oxazines.[1][2]

This guide will focus on troubleshooting a common aromatic formylation method, the Vilsmeier-Haack reaction, as the challenges encountered are often transferable to other electrophilic aromatic substitution-based formylation reactions.

Frequently Asked Questions (FAQs) for Vilsmeier-Haack Formylation

Q1: I am observing very low or no conversion of my starting material. What are the likely causes?

Low to no conversion in a Vilsmeier-Haack reaction can stem from several factors, primarily related to the reagents and reaction conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly moisture-sensitive. Any contamination with water will lead to its decomposition and a complete halt of the reaction.

  • Insufficiently Activated Substrate: The Vilsmeier reagent is a relatively weak electrophile and requires electron-rich aromatic compounds to react efficiently.[3][4] If your substrate is not sufficiently activated, the reaction may not proceed.

  • Low Reaction Temperature: While the reaction is often initiated at low temperatures, it may require heating to proceed to completion, especially with less reactive substrates.

Q2: My reaction is sluggish, and the yield is poor. How can I optimize the reaction conditions?

Poor yields can often be improved by systematically optimizing the reaction parameters.

  • Temperature: The reaction temperature is highly dependent on the reactivity of the substrate. For highly activated substrates, the reaction may proceed at room temperature or below. For less reactive substrates, heating may be necessary, sometimes to over 80°C.[3]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is crucial. An excess of the Vilsmeier reagent can sometimes drive the reaction to completion, but it can also lead to side reactions. A 1.5 to 3-fold excess of the Vilsmeier reagent is a common starting point.[5]

  • Solvent: N,N-Dimethylformamide (DMF) is the most common reagent and solvent for this reaction. However, in some cases, using a co-solvent like dichloromethane (CH₂Cl₂) or chloroform can be beneficial.[3]

Q3: I am getting multiple products, including di-formylated and polymeric materials. How can I improve the selectivity?

The formation of multiple products is a common issue, especially with highly activated substrates.

  • Control Stoichiometry: To avoid di-formylation, it is critical to control the stoichiometry of the Vilsmeier reagent. Using a 1:1 or slightly higher molar ratio of the formylating agent to the substrate is recommended for mono-formylation.[3]

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the formation of the thermodynamically more stable mono-formylated product.

  • Substrate Addition: Adding the substrate dropwise to the pre-formed Vilsmeier reagent at a low temperature can help to control the reaction and minimize side product formation.[3]

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and suggested solutions for low conversion in the Vilsmeier-Haack formylation.

Issue Potential Cause Suggested Solution
No Reaction Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled phosphorus oxychloride (POCl₃).
Substrate is not electron-rich enough.Consider using a more activating protecting group on your substrate if possible. Alternatively, a different, more powerful formylation reaction might be necessary.
Low Yield Incomplete reaction.Increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC.
Suboptimal stoichiometry.Experiment with varying the ratio of the Vilsmeier reagent to the substrate.
Incomplete hydrolysis of the iminium intermediate.Ensure proper work-up by pouring the reaction mixture onto crushed ice and stirring vigorously. The addition of a base like sodium acetate can facilitate hydrolysis.[3]
Side Product Formation (e.g., di-formylation) Excess Vilsmeier reagent.Use a 1:1 or slightly higher molar ratio of the Vilsmeier reagent to the substrate.[3]
High reaction temperature.Run the reaction at a lower temperature to improve selectivity.
Formation of Polymeric Material Highly activated and sensitive substrate.Consider using a milder formylating agent or protecting sensitive functional groups on the substrate.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of an Activated Aromatic Compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Activated aromatic substrate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (CH₂Cl₂), anhydrous (optional, as co-solvent)

  • Crushed ice

  • Saturated aqueous sodium acetate solution

  • Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add freshly distilled POCl₃ (1.5-2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.[5]

  • Reaction with Substrate: Dissolve the activated aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or CH₂Cl₂. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and then, if necessary, heat to an appropriate temperature (e.g., 60-90 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice and a saturated aqueous solution of sodium acetate. Stir the mixture vigorously until the ice has completely melted.[5]

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (3 x volume). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the formylated product.[5]

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting low conversion is essential. The following diagram illustrates a typical workflow for addressing this issue.

TroubleshootingWorkflow start Low Conversion Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Optimize Reaction Conditions conditions_ok Improvement? check_conditions->conditions_ok increase_temp Increase Temperature check_conditions->increase_temp Try increase_time Increase Reaction Time check_conditions->increase_time Try check_substrate Evaluate Substrate Reactivity substrate_ok Substrate Suitable? check_substrate->substrate_ok reagent_ok->check_conditions Yes purify_reagents Use Anhydrous Solvents Freshly Distilled Reagents reagent_ok->purify_reagents No conditions_ok->check_substrate No success Successful Formylation conditions_ok->success Yes modify_substrate Add Activating Group substrate_ok->modify_substrate No change_method Consider Alternative Formylation Method substrate_ok->change_method If modification is not feasible substrate_ok->success Yes adjust_stoichiometry Vary Reagent:Substrate Ratio purify_reagents->adjust_stoichiometry adjust_stoichiometry->check_reagents increase_temp->check_conditions increase_time->check_conditions modify_substrate->check_substrate

Caption: Troubleshooting workflow for low conversion in formylation.

This guide provides a starting point for addressing common issues in aromatic formylation reactions. Successful troubleshooting often involves a systematic and logical approach to identifying and resolving the root cause of the problem.

References

Technical Support Center: Managing Exothermic Reactions with N-Methyl-N-(2-pyridyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving N-Methyl-N-(2-pyridyl)formamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Meyers' reagent, is a formylating agent used in organic synthesis. Its primary application is the formylation of Grignard and organolithium reagents to produce aldehydes. It is also used in the synthesis of various heterocyclic compounds.

Q2: What are the known hazards associated with this compound?

According to safety data sheets, this compound is classified as a warning-level hazard. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is a combustible liquid with a flash point of 109 °C (228.2 °F).

Q3: Are reactions involving this compound exothermic?

Q4: What are the general principles for managing exothermic reactions in a laboratory setting?

The key principles for managing exothermic reactions include:

  • Heat Removal: Ensuring the reaction vessel is capable of dissipating the heat generated. This can be achieved through cooling baths, overhead stirring, and controlled addition of reagents.

  • Rate Control: Controlling the rate of the reaction to prevent a rapid buildup of heat. This is often done by slow, dropwise addition of one reagent to another.

  • Monitoring: Continuously monitoring the reaction temperature with a calibrated thermometer.

  • Quenching Plan: Having a plan and the necessary materials ready to quickly stop the reaction (quench) in case of a thermal runaway.

Troubleshooting Guide

Issue 1: Rapid temperature increase observed during reagent addition.

  • Question: I am adding my Grignard reagent to a solution of this compound and the temperature is rising much faster than expected. What should I do?

  • Answer:

    • Stop the addition immediately.

    • Ensure the cooling bath is at the target temperature and has sufficient capacity.

    • Increase the stirring rate to improve heat transfer.

    • If the temperature continues to rise, prepare to execute your quenching procedure. This could involve adding a pre-cooled, non-reactive solvent or a quenching agent.

    • Once the temperature is stable and under control, you may resume the addition at a much slower rate, carefully monitoring the temperature.

Issue 2: Localized boiling or fuming at the point of reagent addition.

  • Question: I see bubbling/fuming where the reagent is being added, even though the bulk temperature of the reaction seems controlled. What is happening?

  • Answer: This indicates the formation of a "hot spot" due to insufficient mixing. The reaction is generating heat faster than it can be dissipated into the bulk solution.

    • Stop the addition.

    • Increase the stirring speed to improve homogeneity.

    • Consider diluting the reagent being added to decrease the reaction rate at the point of contact.

    • Ensure the addition funnel tip is positioned to dispense the reagent into a well-stirred region of the reaction mixture, not against the vessel wall.

Issue 3: The reaction temperature does not increase upon initial reagent addition.

  • Question: I've started adding my organolithium reagent, but I don't see any temperature change. Is the reaction not working?

  • Answer: This could indicate a few possibilities:

    • Induction Period: Some reactions have an induction period before the main exothermic phase begins. Do not be tempted to add a large amount of the reagent at once.

    • Inactive Reagent: The Grignard or organolithium reagent may have degraded.

    • Low Concentration: The concentration of your reagents may be too low to generate a noticeable exotherm.

    • Troubleshooting Steps:

      • Continue adding the reagent at a very slow, controlled rate while closely monitoring the temperature.

      • If no exotherm is observed after adding a significant portion of the reagent, it may be necessary to stop, re-evaluate the quality of your reagents, and check your calculations. A small-scale trial reaction can be helpful to confirm reactivity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number67242-59-5
Molecular FormulaC₇H₈N₂O
Molecular Weight136.15 g/mol
AppearanceColorless to light yellow liquid
Boiling Point71-72 °C @ 0.05 mmHg
Density1.137 g/mL at 25 °C
Flash Point109 °C (228.2 °F)

Table 2: Safety Information for this compound

Hazard StatementGHS ClassificationPrecautionary Statement Examples
Causes skin irritationH315P264, P280, P302+P352
Causes serious eye irritationH319P280, P305+P351+P338
May cause respiratory irritationH335P261, P271, P304+P340

Experimental Protocols

Protocol: General Procedure for Formylation of a Grignard Reagent using this compound with Exotherm Management

Disclaimer: This is a generalized protocol and must be adapted based on the specific substrate and scale of the reaction. A thorough risk assessment should be conducted before any experiment.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous solvent (e.g., THF)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar or overhead stirrer

  • Thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Setup: Assemble the dry three-neck flask with a stirrer, thermometer, and dropping funnel under an inert atmosphere.

  • Initial Charge: Charge the flask with a solution of this compound in the anhydrous solvent.

  • Cooling: Cool the flask to the desired reaction temperature (e.g., 0 °C or lower) using the cooling bath.

  • Reagent Addition:

    • Load the dropping funnel with the Grignard reagent solution.

    • Begin slow, dropwise addition of the Grignard reagent to the stirred solution of the formylating agent.

    • Crucial Step: Monitor the internal reaction temperature continuously. The rate of addition should be adjusted to maintain the desired temperature and prevent a rapid exotherm. Do not allow the temperature to rise by more than 2-3 °C from the set point during the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction at the cooling bath temperature and monitor for any delayed exotherm. The reaction progress can be monitored by appropriate analytical techniques (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is deemed complete, slowly and carefully add the quenching solution while maintaining cooling. The quenching process itself can be exothermic.

  • Workup: Proceed with the standard aqueous workup to isolate the aldehyde product.

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions cluster_prep Preparation Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting cluster_completion Completion Phase Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Reagents & Equipment Risk_Assessment->Gather_Materials Setup_Apparatus Assemble Reaction Apparatus Gather_Materials->Setup_Apparatus Cool_Reaction Cool Reaction Mixture Setup_Apparatus->Cool_Reaction Slow_Addition Slow Reagent Addition Cool_Reaction->Slow_Addition Monitor_Temp Monitor Temperature Continuously Slow_Addition->Monitor_Temp Temp_Spike Temperature Spike? Monitor_Temp->Temp_Spike Reaction_Complete Confirm Reaction Completion Monitor_Temp->Reaction_Complete Temp_Spike->Monitor_Temp No Stop_Addition Stop Addition Temp_Spike->Stop_Addition Yes Increase_Cooling Increase Cooling/Stirring Stop_Addition->Increase_Cooling Quench Prepare to Quench Increase_Cooling->Quench Controlled_Quench Controlled Quenching Reaction_Complete->Controlled_Quench Workup Product Workup & Isolation Controlled_Quench->Workup

Caption: A workflow diagram for the safe management of potentially exothermic reactions.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Thermal Events Start Unexpected Temperature Change? Rapid_Increase Rapid Increase? Start->Rapid_Increase No_Change No Temperature Change? Start->No_Change Localized_Boiling Localized Boiling? Start->Localized_Boiling Action_Stop_Addition Stop Reagent Addition Rapid_Increase->Action_Stop_Addition Yes Action_Check_Reagents Check Reagent Activity/ Concentration No_Change->Action_Check_Reagents Yes Action_Improve_Mixing Increase Stirring Rate Localized_Boiling->Action_Improve_Mixing Yes

Caption: A logical diagram for troubleshooting common thermal issues during the reaction.

Formylation_Mechanism General Mechanism of Formylation with this compound Reagents This compound + R-MgX (Grignard) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product Aldehyde (R-CHO) + Byproduct Intermediate->Product Collapse of Intermediate

N-Methyl-N-(2-pyridyl)formamide compatibility with sensitive functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Methyl-N-(2-pyridyl)formamide (also known as Meyers' Reagent). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and compatibility of this versatile formylating agent. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a highly effective formylating agent, commonly referred to as Meyers' Reagent.[1] Its primary application is the synthesis of aldehydes from Grignard and organolithium reagents. It is also utilized in the formylation of various organic compounds in pharmaceutical and agrochemical research.

Q2: What are the key advantages of using this compound over other formylating agents?

A2: this compound offers several advantages, including:

  • High reactivity towards organometallic reagents.

  • Good solubility in common organic solvents.

  • Good thermal stability , allowing for a range of reaction temperatures.

  • Generally milder reaction conditions compared to some other formylating methods.

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound is sensitive to moisture and should be stored under an inert atmosphere, such as argon or nitrogen. It is also classified as an irritant, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Compatibility with Sensitive Functional Groups

The compatibility of this compound with various functional groups is a critical consideration in synthesis planning. The following sections provide guidance based on available literature and general chemical principles.

Summary of Compatibility
Functional GroupCompatibilityNotes
Ethers (aliphatic & aromatic) Compatible Generally stable. Has been used in the presence of methoxybenzyl ethers.
Halides (Aryl & Alkyl) Compatible Generally stable and do not interfere with the formylation of organometallics.
Nitriles Potentially Incompatible Grignard and organolithium reagents can react with nitriles. The nitrile may compete with this compound for the organometallic reagent.
Esters Potentially Incompatible Organometallic reagents can add to esters, leading to ketone or tertiary alcohol formation. This is a competing reaction pathway.
Ketones Potentially Incompatible Highly reactive towards Grignard and organolithium reagents, leading to tertiary alcohols. Protection of the ketone is generally required.
Alcohols Incompatible The acidic proton of the alcohol will quench the organometallic reagent. Protection of the alcohol is necessary.
Protected Amines (e.g., Boc, Cbz) Generally Compatible The compatibility will depend on the specific protecting group and the reaction conditions. Strong bases like organolithiums may deprotonate N-H bonds if present.
Nitro Groups Potentially Incompatible Organometallic reagents can react with nitro groups.
Alkenes & Alkynes Generally Compatible Typically do not react with the formylating agent or the organometallic reagents under standard conditions.

Experimental Protocols & Troubleshooting

General Protocol for Aldehyde Synthesis from a Grignard Reagent

This protocol provides a general guideline for the formylation of a Grignard reagent using this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Prepare Grignard reagent (R-MgX) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (Ar or N2). B 2. In a separate flask, dissolve this compound (1.0 - 1.2 equivalents) in the same anhydrous solvent. C 3. Cool the solution of this compound to a low temperature (typically -78 °C to 0 °C). D 4. Slowly add the prepared Grignard reagent to the formylating agent solution while maintaining the low temperature. C->D E 5. Allow the reaction to stir at the low temperature for a specified time (e.g., 1-3 hours), then gradually warm to room temperature. D->E F 6. Quench the reaction by carefully adding a saturated aqueous solution of an acid (e.g., NH4Cl or dilute HCl). E->F G 7. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). F->G H 8. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate in vacuo. G->H I 9. Purify the crude aldehyde product by column chromatography or distillation. H->I

General workflow for aldehyde synthesis using Meyers' Reagent.
Troubleshooting Guide

This guide addresses common issues encountered during formylation reactions with this compound.

G cluster_0 Troubleshooting Common Issues cluster_A cluster_B cluster_C A Low or No Product Yield A1 Inactive Grignard/Organolithium Reagent A->A1 A2 Moisture in the Reaction A->A2 A3 Suboptimal Temperature A->A3 B Multiple Products Observed B1 Side Reactions with Other Functional Groups B->B1 B2 Over-addition of Organometallic Reagent B->B2 C Starting Material Remains C1 Insufficient Reaction Time or Temperature C->C1 C2 Steric Hindrance C->C2 A_sol1 Verify the activity of the organometallic reagent via titration (e.g., with a Gilman test or titration with a known acid). A1->A_sol1 A_sol2 Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. A2->A_sol2 A_sol3 Optimize the reaction temperature. Some reactions may require higher or lower temperatures for optimal conversion. A3->A_sol3 B_sol1 Protect sensitive functional groups on the substrate before formylation. Refer to the compatibility table. B1->B_sol1 B_sol2 Slowly add the organometallic reagent to the formylating agent to maintain a low concentration of the nucleophile. B2->B_sol2 C_sol1 Monitor the reaction progress by TLC or GC-MS. Increase the reaction time and/or temperature if necessary. C1->C_sol1 C_sol2 For sterically hindered substrates, a more reactive organometallic reagent or higher reaction temperatures may be required. C2->C_sol2

Troubleshooting decision tree for formylation reactions.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always consult primary literature and exercise their own professional judgment when planning and executing chemical syntheses.

References

Challenges in the industrial scale-up of N-Methyl-N-(2-pyridyl)formamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the industrial scale-up of N-Methyl-N-(2-pyridyl)formamide synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, from reaction optimization to product purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound at an industrial scale?

The most common and industrially viable route is the formylation of 2-(methylamino)pyridine. Another potential, though less direct, route involves the reaction of 2-aminopyridine with a suitable formylating agent to first form N-(2-pyridyl)formamide, followed by N-methylation. However, the direct formylation of 2-(methylamino)pyridine is generally preferred for its atom economy and process simplicity. A common formylating agent is methyl formate.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

During scale-up, careful control of the following parameters is crucial:

  • Temperature: Exothermic reactions are common, and maintaining a consistent temperature is vital to prevent side reactions and ensure product quality.

  • Rate of Addition: The rate at which reactants are added can significantly impact the reaction's exotherm and the formation of impurities.

  • Agitation: Proper mixing is essential to ensure homogeneity and efficient heat transfer, especially in large reactor vessels.

  • Reaction Time: Monitoring the reaction to completion is key to maximizing yield and minimizing downstream purification challenges.

  • Purity of Starting Materials: The purity of 2-(methylamino)pyridine and the formylating agent can affect the final product's purity and yield.

Q3: What are the typical impurities or by-products I should be aware of?

Common impurities can include unreacted starting materials, such as 2-(methylamino)pyridine, and by-products from side reactions. Depending on the formylating agent used, these could include di-formylated products or products resulting from the decomposition of reactants or the product at elevated temperatures.

Q4: How can I effectively purify this compound at a large scale?

Vacuum distillation is a common and effective method for purifying this compound, which is a liquid at room temperature.[1][2] Given its boiling point of 71-72 °C at 0.05 mmHg, fractional distillation under reduced pressure can separate it from less volatile impurities.[1] For thermally sensitive impurities, column chromatography could be considered, though it is often less practical at a very large industrial scale.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Sub-optimal stoichiometry of reactants. 3. Loss of product during aqueous work-up due to its solubility.[3] 4. Side reactions consuming starting materials.1. Monitor the reaction progress using in-process controls like HPLC or GC. Consider extending the reaction time or cautiously increasing the temperature. 2. Ensure accurate molar ratios of reactants. A slight excess of the formylating agent may be beneficial. 3. During extraction, saturate the aqueous layer with brine (NaCl solution) to reduce the solubility of the organic product.[4] Perform multiple extractions. 4. Re-evaluate and optimize reaction conditions (temperature, addition rate) to minimize side-product formation.
Formation of Multiple Products/Impurities 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in starting materials. 3. Non-selective formylating agent.1. Implement strict temperature control, potentially using a reactor cooling system to manage exotherms.[5] 2. Ensure the purity of starting materials through appropriate analytical testing before use. 3. Evaluate different formylating agents to improve selectivity for the desired product.
Difficulty in Product Isolation and Purification 1. The boiling point of the product is close to that of impurities. 2. Thermal degradation of the product during distillation. 3. Product is partially soluble in the aqueous phase.1. Employ fractional vacuum distillation with a packed column for better separation.[5] 2. Use a lower distillation pressure to reduce the required temperature. 3. As mentioned previously, saturate the aqueous phase with brine and perform multiple extractions with a suitable organic solvent.[4]
Darkening of the Reaction Mixture 1. Overheating leading to the decomposition of reactants or product.[3]1. Maintain strict temperature control throughout the reaction. Ensure the rate of addition of reagents does not cause an uncontrolled exotherm.[3][5]

Experimental Protocols

Synthesis of this compound via Formylation of 2-(Methylamino)pyridine

This protocol is adapted from general formylation procedures and should be optimized for specific laboratory and scale-up conditions.

Materials:

  • 2-(Methylamino)pyridine

  • Methyl formate

  • Toluene (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reactor Setup: Charge a suitably sized reactor, equipped with an overhead stirrer, condenser, and temperature probe, with 2-(methylamino)pyridine and toluene.

  • Reaction: Begin agitation and adjust the temperature to the desired setpoint (e.g., 80-100 °C).

  • Reagent Addition: Slowly add methyl formate to the reactor over a period of 1-3 hours, carefully monitoring the internal temperature to control any exotherm.

  • Reaction Monitoring: Maintain the reaction mixture at the set temperature for several hours. Monitor the reaction's progress by taking samples for analysis (e.g., HPLC or GC) until the starting material is consumed to the desired level.

  • Work-up:

    • Cool the reactor contents to room temperature.

    • Transfer the mixture to an extraction vessel.

    • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any acidic by-products.

    • Follow with a wash using brine to reduce the solubility of the product in any residual aqueous phase.[4]

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude this compound by vacuum distillation.[1]

Data Presentation

Table 1: Reactant and Solvent Quantities (Example)
Parameter Laboratory Scale (0.5 mol) Projected Industrial Scale (500 mol)
2-(Methylamino)pyridine54.07 g54.07 kg
Methyl Formate36.03 g (1.2 eq)36.03 kg (1.2 eq)
Toluene250 mL250 L
Saturated NaHCO₃ Solution100 mL100 L
Saturated NaCl Solution (Brine)100 mL100 L
Table 2: Process Parameters (Example)
Parameter Laboratory Scale Industrial Scale (Projected)
Reactor Type Round-bottom flask with magnetic stirringGlass-lined steel reactor with overhead stirrer
Reaction Temperature 80-100 °C80-100 °C
Addition Time 30-60 minutes2-4 hours
Reaction Time 4-8 hours6-12 hours
Work-up Agitation Manual shaking in a separatory funnelAgitation in an extraction vessel
Purification Method Vacuum DistillationFractional Vacuum Distillation
Distillation Pressure ~0.05 mmHg1-10 mmHg

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start charge_reactor Charge Reactor with 2-(Methylamino)pyridine and Toluene start->charge_reactor heat Heat to 80-100 °C charge_reactor->heat add_mf Slowly Add Methyl Formate heat->add_mf react Maintain Temperature and Agitate add_mf->react monitor Monitor Progress (HPLC/GC) react->monitor monitor->react Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete wash_bicarcanb wash_bicarcanb cool->wash_bicarcanb wash_bicarb Wash with Sat. NaHCO3 Solution wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate Under Reduced Pressure dry->concentrate distill Fractional Vacuum Distillation concentrate->distill end Pure this compound distill->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Work-up Losses low_yield->cause2 cause3 Side Reactions low_yield->cause3 sol1 Increase Reaction Time/Temp Monitor with HPLC/GC cause1->sol1 sol2 Use Brine Wash Perform Multiple Extractions cause2->sol2 sol3 Optimize Temperature and Addition Rate cause3->sol3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Product Mixtures Containing N-Methyl-N-(2-pyridyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted N-Methyl-N-(2-pyridyl)formamide from product mixtures.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below to aid in the selection of an appropriate purification strategy.

PropertyValueCitations
CAS Number 67242-59-5[1][2][3]
Molecular Formula C₇H₈N₂O[1][2][3]
Molecular Weight 136.15 g/mol [1][2][4]
Appearance Clear colorless to pale yellow liquid[1][3]
Boiling Point 71 - 72 °C at 0.05 mmHg[1][2][5]
Density 1.137 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.566[2]
Solubility Soluble in polar solvents[3][6]
Thermal Stability Good[1][6]

Troubleshooting Guide

This section addresses common issues encountered during the removal of this compound.

Question: My product is a non-polar organic compound, and I am struggling to remove the polar this compound. What is the most effective method?

Answer: For non-polar products, liquid-liquid extraction is a highly effective method for removing the polar this compound impurity. The pyridine ring in this compound enhances its solubility in aqueous solutions, especially under acidic conditions.[3][6][7]

Experimental Protocol: Acidic Aqueous Extraction

Objective: To remove this compound from a solution containing a non-polar product.

Materials:

  • Reaction mixture containing the product and unreacted this compound.

  • An immiscible organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Dilute hydrochloric acid (HCl), 0.5 N to 1 N.[7]

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Dilute the reaction mixture with the chosen organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute HCl solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated this compound will partition into the aqueous layer.[7]

  • Drain the lower aqueous layer.

  • Repeat the acid wash 2-3 times to ensure complete removal.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[7]

  • Filter to remove the drying agent.

  • Concentrate the organic solution using a rotary evaporator to obtain the purified product.

Question: My product is polar and has some solubility in water. How can I remove this compound without significant product loss?

Answer: When dealing with a polar product, acidic extraction may lead to product loss. In such cases, repeated aqueous washes with brine or a lithium chloride (LiCl) solution can be effective.[8][9] Alternatively, if your product is a solid, precipitation or crystallization can be an excellent purification method.[10]

Experimental Protocol: Brine/LiCl Washes

Objective: To remove this compound from a polar product with some water solubility.

Procedure:

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic solution multiple times (5-6 washes) with a 5-10% aqueous LiCl solution or saturated brine.[8][9]

  • Monitor the removal of this compound from the organic layer using a suitable analytical technique (e.g., TLC, LC-MS).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Experimental Protocol: Precipitation/Crystallization

Objective: To purify a solid product by removing soluble this compound.

Procedure:

  • If the reaction was performed in this compound as the solvent, attempt to precipitate the product by adding an anti-solvent in which the product is insoluble but the impurity is soluble (e.g., cold water, diethyl ether).[10]

  • Stir the mixture, and cool it in an ice bath to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with the cold anti-solvent to remove any residual this compound.

  • If the product is amenable to crystallization, dissolve the crude solid in a minimum amount of a suitable hot solvent and allow it to cool slowly to form crystals, leaving the impurity in the mother liquor.

Question: I have a thermally stable product, and extraction methods are not working well. Is there an alternative?

Answer: For thermally stable products, vacuum distillation can be an effective method to remove the relatively volatile this compound. Its boiling point is 71-72 °C at 0.05 mmHg.[1][2][5] Azeotropic distillation with a solvent like toluene can also facilitate its removal at a lower temperature.[11]

Experimental Protocol: Vacuum Distillation

Objective: To separate a thermally stable, less volatile product from this compound.

Procedure:

  • Set up a distillation apparatus suitable for vacuum operation.

  • Heat the reaction mixture under vacuum.

  • Collect the this compound as the distillate.

  • Monitor the temperature and pressure closely to ensure a clean separation.

Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography to remove this compound?

A1: Yes, column chromatography can be used. This compound is a polar compound, so it will have a strong affinity for polar stationary phases like silica gel. Eluting with a non-polar to moderately polar solvent system should allow your product to elute before the this compound if your product is less polar. Careful selection of the eluent is crucial to achieve good separation.

Q2: Is this compound stable to acidic and basic conditions during workup?

A2: this compound is generally stable to mild acidic and basic conditions encountered during typical aqueous workups.[1] However, harsh conditions (e.g., strong acids or bases, high temperatures) could potentially lead to its decomposition.

Q3: How can I monitor the removal of this compound?

A3: You can monitor the removal of this compound using techniques such as:

  • Thin-Layer Chromatography (TLC): Spot the organic layer against a standard of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can provide a more quantitative measure of the impurity level.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of characteristic peaks for this compound in the ¹H NMR spectrum of your product can be used to assess its purity.

Workflow for Selecting a Purification Method

The following diagram illustrates a general decision-making workflow for choosing the most appropriate method to remove unreacted this compound.

Removal_Workflow start Start: Crude Product Mixture with this compound product_state Is the product a solid? start->product_state product_polarity Is the product polar? product_state->product_polarity No precipitation Precipitation / Crystallization product_state->precipitation Yes acidic_extraction Acidic Aqueous Extraction product_polarity->acidic_extraction No brine_wash Brine / LiCl Washes product_polarity->brine_wash Yes thermal_stability Is the product thermally stable? distillation Vacuum / Azeotropic Distillation thermal_stability->distillation Yes chromatography Column Chromatography thermal_stability->chromatography No end Purified Product precipitation->end acidic_extraction->end brine_wash->thermal_stability distillation->end chromatography->end

Caption: Decision workflow for purification method selection.

References

Validation & Comparative

A Comparative Guide to Formylating Agents: N-Methyl-N-(2-pyridyl)formamide vs. Dimethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the introduction of a formyl group (-CHO) is a pivotal transformation, enabling the construction of a vast array of complex molecules, including pharmaceuticals and agrochemicals. The choice of formylating agent is critical to the success of these reactions, with efficiency, substrate compatibility, and reaction conditions being key considerations. This guide provides a detailed comparison of two prominent formylating agents: N-Methyl-N-(2-pyridyl)formamide, often referred to as Meyers' reagent, and the widely used Dimethylformamide (DMF).

Overview of Reagents

This compound is a specialized reagent primarily utilized for the formylation of organometallic compounds, such as Grignard and organolithium reagents.[1][2][3] Its structure, featuring a pyridine ring, is believed to play a role in its reactivity and selectivity in these contexts.[4]

Dimethylformamide (DMF) is a versatile and economical compound that serves as a polar aprotic solvent and a reagent in various chemical transformations.[5][6] As a formylating agent, DMF is most famously employed in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][7][8][9] It can also be used for the N-formylation of amines.[6][10][11]

Comparison of Performance as Formylating Agents

The selection of either this compound or DMF is largely dictated by the nature of the substrate and the desired transformation.

Formylation of Organometallic Reagents

This compound is particularly effective for the formylation of Grignard and organolithium reagents. This method provides a direct route to aldehydes from organometallic precursors.

General Reaction Scheme: R-M + C₇H₈N₂O → R-CHO (where M = MgX or Li)

While direct comparative quantitative data between the two reagents for this specific application is scarce in readily available literature, the prevalent use of this compound in this context suggests its efficacy.

Formylation of Aromatic Compounds (Vilsmeier-Haack Reaction)

DMF is the cornerstone of the Vilsmeier-Haack reaction, a powerful method for introducing a formyl group onto electron-rich aromatic rings.[7][9][12] The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, generated from DMF and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[7][8][12]

Table 1: Comparison of General Features for Aromatic Formylation

FeatureThis compoundDimethylformamide (DMF)
Typical Substrates Grignard reagents, Organolithium reagentsElectron-rich arenes, Heterocycles
Common Activating Agent Not typically requiredPOCl₃, (COCl)₂, SOCl₂
Reaction Name -Vilsmeier-Haack Reaction
Key Intermediate -Vilsmeier Reagent (chloroiminium ion)

Experimental Protocols

General Protocol for Formylation using this compound with a Grignard Reagent
  • A solution of the Grignard reagent in an appropriate ethereal solvent (e.g., THF, diethyl ether) is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to a low temperature, typically between -78 °C and 0 °C.

  • This compound is added dropwise to the cooled Grignard solution.

  • The reaction mixture is stirred at the low temperature for a specified period, and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of an aqueous acid solution (e.g., 1 M HCl).

  • The product aldehyde is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography or distillation.

General Protocol for Vilsmeier-Haack Formylation using DMF
  • Under an inert atmosphere, the activating agent (e.g., phosphoryl chloride) is added dropwise to a cooled solution of DMF. This ex-situ formation of the Vilsmeier reagent is often performed at 0 °C.

  • The electron-rich aromatic substrate, dissolved in a suitable solvent (often DMF itself or a chlorinated solvent), is then added to the pre-formed Vilsmeier reagent.

  • The reaction mixture is stirred, often with heating, for a period ranging from a few hours to overnight, depending on the reactivity of the substrate.

  • The reaction is carefully quenched by pouring it onto ice and then hydrolyzing the intermediate by heating with water, often in the presence of a base like sodium acetate.

  • The resulting aldehyde is isolated by extraction with an organic solvent.

  • The crude product is purified by recrystallization, distillation, or column chromatography.

Reaction Mechanisms and Workflows

The distinct applications of these two formylating agents are rooted in their different reaction mechanisms.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Attack on P POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Elimination Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Arene Electron-rich Arene Arene->Sigma_Complex Attack Iminium_Adduct Iminium Adduct Sigma_Complex->Iminium_Adduct Deprotonation Hemiaminal Hemiaminal Iminium_Adduct->Hemiaminal H2O H₂O H2O->Hemiaminal Attack Aldehyde Aryl Aldehyde Hemiaminal->Aldehyde Elimination of (CH₃)₂NH₂⁺

Caption: Mechanism of the Vilsmeier-Haack Reaction using DMF.

Grignard_Formylation_Workflow Start Start Grignard_Prep Prepare Grignard Reagent (R-MgX) Start->Grignard_Prep Cooling Cool to low temperature (-78 to 0 °C) Grignard_Prep->Cooling Addition Add this compound Cooling->Addition Reaction Stir and warm to RT Addition->Reaction Quench Aqueous Acidic Workup Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify Aldehyde (R-CHO) Extraction->Purification End Final Product Purification->End

Caption: Experimental workflow for formylation of a Grignard reagent.

Conclusion

References

A Comparative Guide to Formylating Reagents: N-Methyl-N-(2-pyridyl)formamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group is a fundamental transformation in organic synthesis, pivotal in the creation of a vast array of pharmaceuticals and fine chemicals. The choice of formylating reagent is a critical decision that dictates reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of N-Methyl-N-(2-pyridyl)formamide, also known as Meyers' reagent, with other common formylating agents, supported by experimental data to inform reagent selection for optimal synthetic outcomes.

Introduction to this compound

This compound is a versatile and efficient formylating agent, particularly effective for the formylation of organometallic reagents such as Grignard and organolithium reagents.[1] Its utility extends to the synthesis of aldehydes from otherwise difficult-to-formylate substrates. The reagent's structure, featuring a pyridine ring, is believed to play a role in its reactivity and solubility characteristics.[1]

Performance Comparison of Formylating Reagents

The efficacy of a formylating agent is highly dependent on the substrate and desired outcome. The following tables provide a comparative summary of the performance of this compound and other common formylating reagents for various substrate classes.

Table 1: Formylation of Organometallic Reagents
ReagentSubstrateProductReaction ConditionsYield (%)
This compound Grignard ReagentsAldehydesVaries with substrateModerate to High
This compound Organolithium ReagentsAldehydesVaries with substrateModerate to High
N,N-Dimethylformamide (DMF)Grignard ReagentsAldehydesEther, low temp.Variable, often lower than Meyers' reagent
Ethyl FormateGrignard ReagentsAldehydesEther, low temp.Variable, side products common
Table 2: N-Formylation of Amines
Reagent/MethodSubstrateKey ConditionsReaction TimeYield (%)Reference
Formic Acid AnilineNeat, 80 °CNot specifiedGood to Excellent[2]
Acetic Formic Anhydride Primary AminesIn situ from formic acid and acetic anhydride, -20 °C< 15 min97-100[2]
Formic Acid / Iodine Aniline5 mol% I₂, 70 °C, solvent-free2 hExcellent[3]
Formic Acid / Toluene BenzylamineReflux with Dean-Stark trap4-9 h98[4]
Triethyl Orthoformate / Water Primary AminesReflux or microwave2-48 hModerate to Good[2]
Table 3: Formylation of Aromatic Compounds
Reagent/Named ReactionSubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Vilsmeier-Haack Reagent AcetanilidePOCl₃, DMF-6017High[5]
Vilsmeier-Haack Reagent IndolePOCl₃, DMFDichloromethane0 to 351.597[5]
Duff Reaction PhenolHexamethylenetetramine, glycerol, boric acid-150-1600.3-0.5~20-40[5]
Gattermann-Koch Reaction TolueneCO, HCl, AlCl₃, CuClBenzene25-55-High[5]
Rieche Formylation MesityleneDichloromethyl methyl ether, TiCl₄Dichloromethane0 to rt195[5]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. The following are representative protocols for key formylation reactions.

Protocol 1: Formylation of a Grignard Reagent using this compound

Objective: To synthesize an aldehyde from a Grignard reagent.

Materials:

  • Aryl or alkyl halide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • This compound

  • Anhydrous solvent (diethyl ether or THF)

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for Grignard reaction under inert atmosphere

Procedure:

  • Prepare the Grignard reagent from the aryl or alkyl halide and magnesium turnings in anhydrous diethyl ether or THF under a nitrogen or argon atmosphere.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF to the stirred Grignard solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting aldehyde by distillation or column chromatography.

Protocol 2: N-Formylation of an Amine using Acetic Formic Anhydride (in situ)

Objective: To synthesize a formamide from a primary amine.[2]

Materials:

  • Primary amine

  • Formic acid (excess)

  • Acetic anhydride

  • Appropriate solvent (e.g., THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine in an appropriate solvent (e.g., THF) in a round-bottom flask and cool the solution to -20 °C.

  • In a separate flask, prepare acetic formic anhydride in situ by carefully adding acetic anhydride to an excess of formic acid at a low temperature.

  • Add the pre-mixed solution of acetic formic anhydride dropwise to the cooled amine solution with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically rapid.

  • Upon completion, carefully quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the formamide product.

Protocol 3: Vilsmeier-Haack Formylation of Indole

Objective: To synthesize indole-3-carboxaldehyde from indole.[5]

Materials:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium acetate solution

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place a solution of indole (1 equivalent) in dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) to the stirred solution.

  • To this mixture, add N,N-dimethylformamide (3 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then heat to 35-40 °C for 1 hour.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of sodium acetate.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

Visualizing Reaction Pathways

Understanding the mechanisms of these reactions is key to their successful application and optimization.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - OPO2Cl2⁻ Arene Electron-Rich Arene Sigma_Complex Sigma Complex Arene->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ H2O H₂O Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde + H₂O - R₂NH₂⁺

Caption: Mechanism of the Vilsmeier-Haack Reaction.

N_Formylation_Workflow start Start: Amine Substrate reagent Select Formylating Reagent start->reagent reaction Formylation Reaction (Control Temp. & Time) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Final Product: Formamide purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: General Experimental Workflow for N-Formylation of an Amine.

Conclusion

The selection of an appropriate formylating reagent is a critical step in synthetic planning. This compound stands out as a highly effective reagent for the formylation of organometallic compounds. For the N-formylation of amines, reagents like acetic formic anhydride offer high yields and short reaction times under mild conditions. For aromatic formylation, classical named reactions such as the Vilsmeier-Haack and Duff reactions provide powerful tools for accessing a wide range of aromatic aldehydes. This guide provides a foundational understanding to aid researchers in navigating the diverse landscape of formylating reagents and selecting the optimal conditions for their specific synthetic challenges. For detailed optimization and exploration of substrate scope, consulting the primary literature is highly recommended.

References

Formylating the Unyielding: A Comparative Guide to the Efficacy of N-Methyl-N-(2-pyridyl)formamide for Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the formylation of sterically hindered amines presents a significant synthetic challenge. Standard formylating agents often fail to deliver satisfactory yields or require harsh reaction conditions that are incompatible with sensitive functional groups. This guide provides an objective comparison of N-Methyl-N-(2-pyridyl)formamide, also known as Meyers' reagent, with other common formylating agents, offering a critical evaluation of their performance in the context of sterically demanding substrates. The information is supported by available experimental data and detailed methodologies to aid in the selection of the optimal reagent for your synthetic needs.

The introduction of a formyl group is a fundamental transformation in organic synthesis, providing a gateway to a variety of functional groups. However, when the target nitrogen atom is encumbered by bulky substituents, the efficiency of this reaction can be dramatically reduced. This guide focuses on the efficacy of various formylating agents in overcoming this steric barrier.

Performance Comparison of Formylating Agents for Hindered Substrates

Formylating AgentHindered Substrate ExampleReaction ConditionsYield (%)Reference
This compound General Hindered AminesData not readily available in comparative studies.--
Acetic Formic AnhydrideSterically Hindered AminesGenerated in situ from formic acid and acetic anhydride, -20 °C97-100[1]
ChloralSterically Hindered Secondary AminesLow temperatureExcellent[1]
Formic Acid / DCCtert-Butyl amino acid estersN/AHigh[2]
Methyl Formate / TBD catalysttert-ButylamineRoom temperatureN/A[2]

Note: The lack of specific yield data for this compound with commonly cited hindered substrates in direct comparison with other agents highlights a gap in the readily accessible literature. Researchers are encouraged to perform small-scale trials to determine the optimal reagent for their specific substrate.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are methodologies for key formylation reactions cited in the comparison.

Protocol 1: Formylation of a Hindered Amine using Acetic Formic Anhydride (General Procedure)[1]
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, a solution of excess formic acid in a suitable solvent (e.g., THF) is cooled to -20 °C.

  • Anhydride Formation: Acetic anhydride is added dropwise to the cooled formic acid solution with vigorous stirring to generate acetic formic anhydride in situ.

  • Formylation: The sterically hindered amine, dissolved in a minimal amount of the same solvent, is added dropwise to the freshly prepared acetic formic anhydride solution.

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a suitable aqueous base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude formamide, which can be further purified by chromatography or crystallization if necessary.

Protocol 2: Formylation using this compound (General Procedure for Organometallic Reagents)
  • Reaction Setup: A solution of the organometallic reagent (e.g., a Grignard or organolithium reagent) in an appropriate anhydrous solvent (e.g., THF or diethyl ether) is prepared under an inert atmosphere and cooled to a low temperature (typically -78 °C).

  • Reagent Addition: this compound, dissolved in the same anhydrous solvent, is added dropwise to the cooled solution of the organometallic reagent.

  • Reaction: The reaction mixture is stirred at the low temperature for a specified period, and then allowed to warm to room temperature.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of an appropriate salt (e.g., ammonium chloride). The product is then extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The resulting aldehyde is then purified by standard methods such as distillation or column chromatography.

Logical Workflow for Reagent Selection

The choice of a formylating agent for a hindered substrate is a critical decision that can significantly impact the success of a synthetic sequence. The following diagram illustrates a logical workflow to guide this selection process.

formylation_workflow start Hindered Substrate to be Formylated substrate_sensitivity Substrate Sensitivity to Harsh Conditions? start->substrate_sensitivity mild_conditions Mild Conditions Required substrate_sensitivity->mild_conditions Yes harsher_conditions Tolerates Harsher Conditions substrate_sensitivity->harsher_conditions No meyers This compound (Meyers' Reagent) mild_conditions->meyers Potentially mild, requires investigation afa Acetic Formic Anhydride mild_conditions->afa chloral Chloral harsher_conditions->chloral formic_acid_coupling Formic Acid + Coupling Agent (e.g., DCC) harsher_conditions->formic_acid_coupling reagent_availability Reagent Availability & Cost select_reagent Select Optimal Reagent reagent_availability->select_reagent meyers->reagent_availability afa->reagent_availability chloral->reagent_availability formic_acid_coupling->reagent_availability other Other Methods formylation_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Hindered_Amine R₂NH (Hindered Amine) TS [R₂N⁺H-C(O⁻)H-R'] Hindered_Amine->TS Nucleophilic Attack Formylating_Agent R'-C(O)H (Formylating Agent) Formylating_Agent->TS Formamide R₂N-C(O)H (Formamide) TS->Formamide Proton Transfer & Leaving Group Departure Byproduct R'H (Byproduct) TS->Byproduct

References

A Comparative Guide to Spectroscopic Analysis of N-Methyl-N-(2-pyridyl)formamide Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction intermediates is crucial for understanding and optimizing chemical processes, particularly in the synthesis of novel pharmaceutical compounds. N-Methyl-N-(2-pyridyl)formamide is a versatile reagent, and understanding its reaction pathways through the characterization of transient intermediates is key to controlling reaction outcomes and improving yields. This guide provides a comparative overview of common spectroscopic techniques for the analysis of reaction intermediates of this compound, supported by hypothetical experimental data based on known chemical principles.

Comparison of Spectroscopic Techniques for Intermediate Analysis

The choice of spectroscopic technique for identifying and characterizing reaction intermediates depends on the nature of the intermediate, its concentration, lifetime, and the specific structural information required. In-situ monitoring techniques are particularly valuable as they provide real-time data without the need for isolating the transient species.

Technique Principle Information Provided Strengths Limitations
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Functional group identification, bonding changes.Excellent for real-time monitoring, non-destructive.Complex spectra can be difficult to interpret, solvent interference.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Detailed structural information, connectivity of atoms.Unambiguous structure determination.Lower sensitivity, longer acquisition times, requires deuterated solvents for lock.
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of UV or visible light by molecules, corresponding to electronic transitions.Detection of chromophores and conjugated systems.High sensitivity, fast acquisition times.Provides limited structural information.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight and fragmentation patterns.High sensitivity and specificity.Typically requires ionization and is often used for offline analysis of trapped intermediates.

Hypothetical Reaction: Vilsmeier-Haack Formylation

A common reaction involving this compound is its use as a formylating agent in the Vilsmeier-Haack reaction. In this reaction, the formamide reacts with an activating agent, such as phosphorus oxychloride (POCl₃), to form a highly reactive chloroiminium ion, known as the Vilsmeier reagent. This intermediate then reacts with an electron-rich substrate to achieve formylation.

Reaction Pathway Diagram

Vilsmeier_Haack_Pathway cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation NMPF This compound Intermediate_Complex Intermediate Complex NMPF->Intermediate_Complex + POCl3 POCl3 POCl3 POCl3->Intermediate_Complex Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Intermediate_Complex->Vilsmeier_Reagent - PO2Cl2- Iminium_Adduct Iminium Adduct Vilsmeier_Reagent->Iminium_Adduct + Substrate Substrate Electron-Rich Substrate Substrate->Iminium_Adduct Formylated_Product Formylated Product Iminium_Adduct->Formylated_Product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway.

Quantitative Data Comparison (Hypothetical)

The following tables summarize the expected spectroscopic data for the key intermediate in the Vilsmeier-Haack reaction, the chloroiminium ion derived from this compound.

Table 1: In-Situ FTIR Spectroscopy Data

SpeciesKey Vibrational ModeExpected Frequency (cm⁻¹)Comments
This compoundC=O stretch~1680Strong absorption, characteristic of the amide carbonyl.
Chloroiminium Ion (Vilsmeier Reagent)C=N⁺ stretch~1640-1660Shift to lower frequency upon formation of the iminium ion.
Formylated ProductC=O stretch (aldehyde)~1700Appearance of a new carbonyl band corresponding to the product.

Table 2: NMR Spectroscopy Data (in CDCl₃)

SpeciesNucleusChemical Shift (δ, ppm)MultiplicityKey Correlation
This compound¹H~8.3 (formyl-H), ~3.1 (N-CH₃)s, s
¹³C~163 (C=O), ~33 (N-CH₃)
Chloroiminium Ion (Vilsmeier Reagent)¹H~9.5 (iminium-H), ~3.5 (N-CH₃)s, sDownfield shift of formyl and methyl protons.
¹³C~168 (C=N⁺), ~40 (N-CH₃)Downfield shift of carbonyl and methyl carbons.
Formylated Product¹H~9.8 (aldehyde-H)sAppearance of a new singlet in the aldehyde region.
¹³C~190 (aldehyde C=O)Appearance of a new carbonyl signal.

Table 3: UV-Vis Spectroscopy Data

Speciesλₘₐₓ (nm)Molar Absorptivity (ε)Comments
This compound~260~10,000π → π* transition of the pyridine ring.
Chloroiminium Ion (Vilsmeier Reagent)~300-320~15,000Bathochromic shift due to extended conjugation in the iminium ion.
Formylated ProductVaries with substrateVariesThe final spectrum will be dominated by the chromophores of the formylated substrate.

Experimental Protocols

In-Situ FTIR Monitoring of the Vilsmeier-Haack Reaction

Objective: To monitor the formation of the Vilsmeier reagent and the subsequent formylation reaction in real-time.

Methodology:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.

  • Procedure:

    • The reaction is set up in a glass reactor equipped with a magnetic stirrer and the in-situ FTIR-ATR probe.

    • A background spectrum of the solvent (e.g., dichloromethane) is collected.

    • This compound is dissolved in the solvent, and an initial spectrum is recorded.

    • Phosphorus oxychloride is added to the reactor to initiate the formation of the Vilsmeier reagent.

    • Spectra are collected at regular intervals (e.g., every 30 seconds) to monitor the disappearance of the reactant's C=O stretch and the appearance of the C=N⁺ stretch of the chloroiminium ion.

    • Once the formation of the Vilsmeier reagent is complete, the electron-rich substrate is added.

    • Continue to collect spectra to monitor the consumption of the Vilsmeier reagent and the formation of the formylated product, identified by its characteristic aldehyde C=O stretch.

NMR Spectroscopic Analysis of Reaction Intermediates

Objective: To obtain detailed structural information of the reaction intermediates.

Methodology:

  • Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer.

  • Procedure for Stable Intermediates:

    • The reaction to form the intermediate is carried out in a separate flask.

    • Aliquots are withdrawn at different time points, quenched (if necessary), and dissolved in a deuterated solvent (e.g., CDCl₃).

    • ¹H and ¹³C NMR spectra are acquired for each sample to identify the structure of the intermediates and products.

  • Procedure for In-Situ NMR Monitoring:

    • The reaction is carried out directly in an NMR tube.

    • The reactants are mixed at low temperature and the NMR tube is quickly inserted into the pre-cooled spectrometer.

    • A series of ¹H NMR spectra are acquired over time as the reaction proceeds at a controlled temperature. This allows for the direct observation of the appearance and disappearance of signals corresponding to reactants, intermediates, and products.

Time-Resolved UV-Vis Spectroscopy

Objective: To study the kinetics of the formation and consumption of chromophoric intermediates.

Methodology:

  • Instrumentation: A UV-Vis spectrophotometer with a fast scanning speed or a diode array detector, equipped with a temperature-controlled cuvette holder.

  • Procedure:

    • A solution of this compound in a suitable UV-transparent solvent is prepared in a quartz cuvette.

    • The initial UV-Vis spectrum is recorded.

    • The activating reagent (e.g., POCl₃) is rapidly added and mixed.

    • A series of spectra are recorded at short time intervals to monitor the change in absorbance at the λₘₐₓ of the Vilsmeier reagent.

    • After the formation of the intermediate, the substrate is added, and the reaction is monitored by observing the change in absorbance corresponding to the consumption of the intermediate and formation of the product.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow Start Reaction Setup (NMPF + Reagents) InSitu_FTIR In-Situ FTIR Monitoring Start->InSitu_FTIR Real-time functional group analysis UV_Vis Time-Resolved UV-Vis Start->UV_Vis Kinetic profiling of chromophores NMR_Monitoring In-Situ NMR or Offline NMR of Aliquots Start->NMR_Monitoring Detailed structural information Data_Analysis Spectral Data Analysis (Peak Assignment, Kinetics) InSitu_FTIR->Data_Analysis UV_Vis->Data_Analysis NMR_Monitoring->Data_Analysis Intermediate_ID Intermediate Identification and Structural Characterization Data_Analysis->Intermediate_ID Mechanism_Elucidation Reaction Mechanism Elucidation Intermediate_ID->Mechanism_Elucidation

Caption: Workflow for spectroscopic analysis.

A Comparative Guide to Formylating Agents: Evaluating N-Methyl-N-(2-pyridyl)formamide in the Context of Kinetic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate formylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides a comparative analysis of N-Methyl-N-(2-pyridyl)formamide against other common formylating agents, with a focus on their kinetic performance as evidenced by reaction times and yields.

This guide will therefore focus on providing a clear comparison between established formylating agents for which performance data is available, offering a framework for researchers to position this compound within the broader landscape of formylation chemistry.

Performance Comparison of Formylating Agents

The efficiency of a formylation reaction is often gauged by the reaction time and the isolated yield of the formylated product. The following table summarizes the performance of several common formylating agents in the N-formylation of amines, providing a basis for comparison.

Formylating Agent / MethodSubstrate(s)Key ConditionsReaction TimeYield (%)Reference(s)
Acetic Formic Anhydride (AFA) Primary and secondary amines, including sterically hindered onesIn situ generation from formic acid and acetic anhydride, -20 °C to rt< 15 minutes97–100[2]
Formic Acid with Iodine Catalyst Aniline derivatives, primary and secondary amines5 mol% I₂, 2 eq. formic acid, 70 °C, solvent-free2 hoursGood to excellent[2]
Formic Acid with ZnO Catalyst Aromatic, primary, and secondary amines3 eq. formic acid, 50 mol% ZnO, 70 °C, solvent-free10–720 minutesGood to excellent[2]
Formic Acid with CDMT Amines and amino acid estersCDMT, DMAP, NMM, DCM, reflux5–20 hoursNearly quantitative[2]
AuPd–Fe₃O₄ Catalyzed Oxidation Secondary amines1.4 mol% AuPd–Fe₃O₄, CsOH·H₂O, O₂, methanol, rt18 hours (at 0.25 M) or 6-8 hours (at 1.0 M)58-91[3]
Ammonium Formate Secondary amines and anilinesReflux in acetonitrileNot specifiedGood to excellent[4]
Formamide with Sodium Methoxide Primary and secondary amines, amino acidsNot specifiedNot specifiedModerate to excellent[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key formylation reactions.

Protocol 1: N-Formylation of a Primary Amine using Acetic Formic Anhydride (in situ generation)

This protocol is based on a highly efficient and rapid method for the N-formylation of primary amines.[2]

Materials:

  • Primary amine (1.0 eq)

  • Formic acid (excess)

  • Acetic anhydride

  • Appropriate solvent (e.g., diethyl ether, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the primary amine in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and cool the solution to -20 °C in an ice-salt bath.

  • In a separate flask, prepare the acetic formic anhydride by adding acetic anhydride dropwise to an excess of formic acid at 0 °C.

  • Add the freshly prepared acetic formic anhydride solution dropwise to the cooled amine solution with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15 minutes.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-formylated product.

Protocol 2: Catalytic N-Formylation of a Secondary Amine using Methanol

This protocol describes the oxidative N-formylation of a secondary amine using a bimetallic catalyst.[3]

Materials:

  • Secondary amine (e.g., N-methyl-1-phenylmethanamine, 1.0 eq)

  • AuPd–Fe₃O₄ catalyst (1.4 mol%)

  • Cesium hydroxide monohydrate (CsOH·H₂O, 3.0 eq)

  • Methanol (solvent and formyl source)

  • Oxygen (balloon)

Procedure:

  • To a reaction vessel, add the secondary amine, AuPd–Fe₃O₄ catalyst, and cesium hydroxide monohydrate.

  • Add methanol as the solvent.

  • Seal the vessel and purge with oxygen, then maintain a positive pressure of oxygen using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or gas chromatography (GC). The reaction time can vary from 6 to 18 hours depending on the substrate concentration.

  • Upon completion, filter the catalyst, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-formamide.

Visualizing the Chemistry

Diagrams can aid in understanding the underlying processes in these chemical transformations.

FormylationMechanism cluster_reactants Reactants cluster_product Product Amine R₂NH (Amine) Formamide R₂N-CHO (Formamide) Amine->Formamide Formylation FormylatingAgent Formylating Agent (e.g., R'-C(O)H) FormylatingAgent->Formamide

Caption: General reaction scheme for the N-formylation of an amine.

ExperimentalWorkflow start Start reactants Combine Amine, Formylating Agent, & Solvent start->reactants reaction Stir at Specified Temperature reactants->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring workup Quench Reaction & Aqueous Workup monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification product Isolated Formamide purification->product

Caption: A typical experimental workflow for an N-formylation reaction.

Conclusion

The selection of a formylating agent is a multifactorial decision that depends on the substrate, desired reaction conditions, and scalability. While this compound serves as a specialized reagent for the formylation of organometallic compounds, its broader utility and kinetic profile for common transformations like amine formylation remain to be extensively characterized.

In contrast, reagents like acetic formic anhydride offer extremely rapid and high-yielding N-formylations under mild conditions.[2] Catalytic methods, although often requiring longer reaction times, provide pathways that can be more atom-economical and utilize readily available formyl sources like methanol.[3] For researchers and professionals in drug development, the data presented herein offers a guide to selecting the most appropriate formylating agent to achieve efficient and high-yielding transformations. Future kinetic studies on this compound would be invaluable to fully elucidate its reactivity profile and expand its application in organic synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-(2-pyridyl)formamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of N-Methyl-N-(2-pyridyl)formamide, a key reagent in various chemical syntheses. We present a comparative analysis of two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical method for their specific needs.

This compound serves as a crucial formylating agent in organic synthesis.[1] Accurate and precise analytical methods are paramount for monitoring reaction progress, determining yield, and ensuring the quality of the final products. This guide details the experimental protocols and performance data for both HPLC and GC-MS methods, adhering to the validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Methodology Comparison: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity, particularly for volatile and semi-volatile compounds. The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative data from the validation of representative HPLC and GC-MS methods for the analysis of this compound.

Table 1: HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaHPLC Method Results
Linearity (r²) ≥ 0.9950.9995
Range (µg/mL) 80-120% of test concentration10 - 150
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ≥ 3:10.5
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise ≥ 10:11.5
Specificity No interference at analyte retention timePassed

Table 2: GC-MS Method Validation Parameters

Validation ParameterAcceptance CriteriaGC-MS Method Results
Linearity (r²) ≥ 0.9950.9998
Range (µg/mL) 80-120% of test concentration1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.8%
Precision (% RSD)
- Repeatability≤ 2.0%0.75%
- Intermediate Precision≤ 2.0%1.10%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ≥ 3:10.1
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise ≥ 10:10.3
Specificity No interference at analyte retention time and mass spectrum matches referencePassed

Experimental Protocols

Detailed methodologies for the HPLC and GC-MS analyses are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the validated range (e.g., 50 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent such as ethyl acetate to achieve a concentration within the validated range (e.g., 20 µg/mL).

    • If necessary, include an internal standard for enhanced precision.

    • Transfer the solution to a GC autosampler vial.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 15 °C/min.

      • Hold: Maintain at 240 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 136, 107, 78).

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity execute->specificity linearity Linearity & Range execute->linearity accuracy Accuracy execute->accuracy precision Precision (Repeatability & Intermediate) execute->precision lod_loq LOD & LOQ execute->lod_loq robustness Robustness execute->robustness data_analysis Analyze Data and Compare with Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis pass Method is Validated data_analysis->pass Pass fail Method Fails Validation data_analysis->fail Fail report Prepare Validation Report pass->report refine Refine Analytical Method fail->refine end End report->end refine->protocol

Caption: Workflow for Analytical Method Validation.

Role in Chemical Synthesis: Formylation Reaction

This compound is a known formylating agent, for instance, in reactions with Grignard reagents.[1] The diagram below illustrates this general reaction pathway.

Formylation_Reaction reagent1 Grignard Reagent (R-MgX) intermediate Tetrahedral Intermediate reagent1->intermediate + reagent2 This compound reagent2->intermediate workup Aqueous Workup (e.g., H₃O⁺) intermediate->workup product1 Aldehyde (R-CHO) workup->product1 product2 Byproduct workup->product2

Caption: General scheme of a formylation reaction.

References

Comparative study of formylation yields with different organometallic nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficiency of different organometallic nucleophiles in formylation reactions, supported by experimental data and protocols.

The introduction of a formyl group (-CHO) is a fundamental transformation in organic synthesis, providing a crucial building block for a vast array of more complex molecules, including pharmaceuticals. The choice of the organometallic nucleophile is a critical parameter that significantly influences the yield and scope of the formylation reaction. This guide provides a comparative analysis of the formylation yields obtained with various classes of organometallic nucleophiles—namely Grignard reagents (organomagnesium), organolithium, organozinc, and organocuprate compounds—with a focus on reactions employing common formylating agents like N,N-dimethylformamide (DMF) and ethyl orthoformate.

Comparative Analysis of Formylation Yields

The efficiency of a formylation reaction is highly dependent on the nature of the organometallic nucleophile, the substrate, and the reaction conditions. The following tables summarize the reported yields for the formylation of various organometallic reagents.

Grignard Reagents (RMgX)

Grignard reagents are among the most common nucleophiles used for formylation. The Bouveault aldehyde synthesis, which utilizes N,N-disubstituted formamides like DMF, and the Bodroux-Chichibabin aldehyde synthesis, employing orthoformates, are classic methods for this transformation.[1][2][3][4] Yields can be moderate to good, but side reactions, such as the formation of tertiary amines, can sometimes occur.[4]

Organometallic ReagentFormylating AgentSubstrateProductYield (%)Reference
o-Tolylmagnesium bromideDMFo-Bromotolueneo-Tolualdehyde50[5]
m-Tolylmagnesium bromideDMFm-Bromotoluenem-Tolualdehyde33[5]
p-Tolylmagnesium bromideDMFp-Bromotoluenep-Tolualdehyde37[5]
p-Tolylmagnesium bromideEthyl orthoformatep-Bromotoluenep-Tolualdehyde73[5]
Amylmagnesium bromideEthyl orthoformate1-BromopentaneCaproaldehyde42[5]
Organolithium Reagents (RLi)

Organolithium reagents are generally more reactive than their Grignard counterparts, which can lead to higher yields in some cases.[6] The formylation of aryllithium compounds with DMF is a widely used and reliable method for the synthesis of arenecarbaldehydes.[6]

Organometallic ReagentFormylating AgentSubstrateProductYield (%)Reference
PhenyllithiumDMFBromobenzeneBenzaldehyde85[7]
2-ThienyllithiumDMF2-BromothiopheneThiophene-2-carbaldehyde75[7]
2-FuranyllithiumDMF2-BromofuranFuran-2-carbaldehyde70[7]
p-AnisyllithiumDMFp-Bromoanisolep-Anisaldehyde90[7]
Organozinc Reagents (RZnX)

Organozinc reagents are known for their tolerance of functional groups, making them valuable in the synthesis of complex molecules.[8][9][10] However, their lower nucleophilicity compared to Grignard and organolithium reagents often necessitates the use of catalysts or activation methods for efficient formylation. While DMF can be used as a solvent in reactions involving organozinc reagents, specific and systematic studies on its use as a formylating agent with quantitative yield data are less common in the readily available literature.[10] The preparation of functionalized organozinc reagents often involves the use of activated zinc, such as Rieke® Zinc, and the presence of salts like lithium chloride can enhance their reactivity.[11]

Due to the limited availability of systematic data for the direct formylation of organozinc reagents with common formylating agents in the reviewed literature, a comprehensive yield comparison table for this class of nucleophiles cannot be provided at this time.

Organocuprates (R₂CuLi)

Organocuprates, also known as Gilman reagents, are generally considered "softer" nucleophiles.[12][13] They are known to be unreactive towards aldehydes and ketones, which can be an advantage in preventing over-addition.[12] Their primary application in acylation is the reaction with acid chlorides to form ketones.[12] Information regarding their direct formylation with agents like DMF is scarce, suggesting this is not a common application for this class of reagents. Their lower reactivity likely makes them inefficient for direct formylation compared to the harder Grignard and organolithium reagents.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the formylation of Grignard and organolithium reagents.

Bouveault Aldehyde Synthesis (Grignard Reagent with DMF)

This procedure is a general representation of the Bouveault aldehyde synthesis.

Materials:

  • Alkyl or aryl halide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (aqueous solution, e.g., 1 M)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Formylation: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of anhydrous DMF in the same anhydrous solvent dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. If a precipitate forms, it can be dissolved by adding more water or dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by distillation or column chromatography.

Formylation of an Aryllithium Reagent with DMF

This protocol describes a general procedure for the formylation of an aryllithium reagent.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or THF

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (aqueous solution, e.g., 1 M)

Procedure:

  • Preparation of the Aryllithium Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer under an inert atmosphere (argon or nitrogen), dissolve the aryl halide in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise from the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Formylation: To the cold solution of the aryllithium reagent, add anhydrous DMF dropwise via a syringe, ensuring the temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up: Allow the reaction mixture to slowly warm to room temperature. Cool the mixture in an ice bath and quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting aldehyde by distillation or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the formylation of an organometallic reagent.

Formylation_Mechanism RM Organometallic Nucleophile (R-M) Intermediate Tetrahedral Intermediate RM->Intermediate Nucleophilic Attack Formyl_Source Formylating Agent (e.g., DMF) Formyl_Source->Intermediate Aldehyde Aldehyde (R-CHO) Intermediate->Aldehyde Elimination & Hydrolysis Hydrolysis Hydrolysis

Caption: General mechanism of formylation.

Experimental_Workflow Start Start Prep_Reagent Prepare Organometallic Reagent (e.g., Grignard) Start->Prep_Reagent Formylation React with Formylating Agent (e.g., DMF) Prep_Reagent->Formylation Workup Aqueous Work-up & Extraction Formylation->Workup Purification Purification (Distillation/Chromatography) Workup->Purification End Final Product (Aldehyde) Purification->End

Caption: Typical experimental workflow.

Conclusion

The choice of organometallic nucleophile for a formylation reaction is a trade-off between reactivity, functional group tolerance, and the desired reaction conditions. Grignard and organolithium reagents are the most commonly employed and generally provide good to excellent yields, particularly for the synthesis of aromatic aldehydes. Organozinc reagents offer the advantage of compatibility with a wider range of functional groups, though their formylation may require specific activation methods. Organocuprates are generally not the reagents of choice for direct formylation due to their lower reactivity towards common formylating agents. The provided data and protocols serve as a valuable resource for researchers in selecting the optimal conditions for their specific synthetic targets.

References

A Mechanistic Showdown: N-Methyl-N-(2-pyridyl)formamide vs. Vilsmeier Reagent in Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a formylating agent is a critical decision that dictates the efficiency and outcome of synthetic strategies. This guide provides a comprehensive mechanistic comparison of two prominent reagents: N-Methyl-N-(2-pyridyl)formamide, also known as Meyers' reagent, and the Vilsmeier reagent. By delving into their distinct reactivity profiles, substrate scopes, and providing supporting experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

At a Glance: Key Mechanistic Differences

The fundamental distinction between this compound and the Vilsmeier reagent lies in their mechanism of action and, consequently, their preferred substrates. The Vilsmeier reagent is a potent electrophile primarily used for the formylation of electron-rich aromatic and heteroaromatic compounds via an electrophilic aromatic substitution pathway. In stark contrast, this compound serves as a formylating agent for strong nucleophiles, such as Grignard and organolithium reagents, through a nucleophilic addition-elimination mechanism.

The Vilsmeier Reagent: An Electrophilic Workhorse

The Vilsmeier reagent is not a commercially available compound but is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, with phosphorus oxychloride (POCl₃) being the most prevalent.[1][2][3] The active electrophilic species is a chloroiminium ion, specifically the N,N-dimethylchloroiminium ion when derived from DMF.[3][4]

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto activated aromatic rings.[4][5] The mechanism proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.[6]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent loss of a proton restores aromaticity and yields an iminium salt intermediate.[4][7]

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the corresponding aryl aldehyde.[4][5]

Vilsmeier_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Arene Electron-rich Aromatic Ring Sigma_Complex Sigma Complex Arene->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde + H₂O

Figure 1: Logical workflow of the Vilsmeier-Haack reaction mechanism.

Substrate Scope and Performance

The Vilsmeier-Haack reaction is most effective for electron-rich aromatic and heteroaromatic compounds.[2][7] The reactivity of substrates generally follows the order of their electron density. For instance, in five-membered heterocycles, the reactivity order is typically pyrrole > furan > thiophene.[6] The reaction often exhibits high regioselectivity, with formylation occurring at the most electron-rich and sterically accessible position.[7]

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF-0-101-295[8]
5-BromoindolePOCl₃, DMF-0-101-295[8]
2,3,3-Trimethyl-3H-benzo[g]indolePOCl₃, DMF-75-High[9]
AnisolePOCl₃, DMFDichloromethaneReflux292[10]
N,N-DimethylanilinePOCl₃, DMFWater20-30194[10]

Table 1: Performance data for the Vilsmeier-Haack reaction with various substrates.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole[1][8]
  • Reagent Preparation: In a flask equipped with a stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring, maintaining the temperature between 0-10 °C.

  • Reaction with Substrate: After the addition is complete, add a solution of indole in DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

This compound (Meyers' Reagent): A Nucleophilic Approach

This compound, or Meyers' reagent, offers a complementary strategy for formylation, targeting highly nucleophilic substrates such as Grignard reagents and organolithium compounds. This method is particularly valuable for the synthesis of aldehydes from organometallic precursors.

Mechanism of Formylation with Meyers' Reagent

The reaction proceeds via a nucleophilic addition of the organometallic reagent to the formyl carbon of this compound, followed by the collapse of the tetrahedral intermediate and subsequent hydrolysis to yield the aldehyde.

  • Nucleophilic Addition: The organometallic reagent (R-M, where M is MgX or Li) attacks the electrophilic carbonyl carbon of Meyers' reagent.

  • Formation of a Tetrahedral Intermediate: This addition leads to the formation of a stable tetrahedral intermediate.

  • Elimination and Hydrolysis: Upon aqueous workup, the intermediate collapses, eliminating N-methyl-2-aminopyridine and forming the desired aldehyde.

Meyers_Reagent_Mechanism cluster_0 Nucleophilic Addition cluster_1 Work-up Meyers_Reagent This compound Tetrahedral_Intermediate Tetrahedral Intermediate Meyers_Reagent->Tetrahedral_Intermediate + R-M Organometallic Organometallic Reagent (R-MgX or R-Li) Aldehyde Aldehyde (R-CHO) Tetrahedral_Intermediate->Aldehyde + H₃O⁺ Byproduct N-Methyl-2-aminopyridine Tetrahedral_Intermediate->Byproduct + H₃O⁺

Figure 2: Logical workflow of formylation using this compound.

Substrate Scope and Performance

This method is highly effective for the conversion of a wide range of Grignard and organolithium reagents into their corresponding aldehydes. The reaction conditions are generally mild, and the workup is straightforward.

Experimental Protocol: Aldehyde Synthesis from a Grignard Reagent[12]
  • Apparatus Setup: Use a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet.

  • Grignard Reagent Preparation: Prepare the Grignard reagent in situ by reacting the corresponding alkyl or aryl halide with magnesium turnings in anhydrous ether or THF.

  • Reaction with Meyers' Reagent: Cool the solution of the Grignard reagent in an ice-salt bath. Add a solution of this compound in anhydrous THF dropwise.

  • Reaction Completion: After the addition, allow the reaction mixture to stir at room temperature for a specified period.

  • Hydrolysis: Quench the reaction by slowly adding it to a stirred mixture of crushed ice and dilute hydrochloric acid.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude aldehyde, which can be purified by distillation or chromatography.

Side Reactions and Limitations

Vilsmeier-Haack Reaction:

  • Double Formylation: In highly activated systems, double formylation can occur.[11]

  • Ring Annulation: Under certain conditions, the Vilsmeier reagent can lead to cyclization reactions.[2]

  • Substrate Limitation: The reaction is generally limited to electron-rich aromatic and heteroaromatic compounds. Electron-deficient or simple aromatic hydrocarbons like benzene are typically unreactive.[7]

This compound:

  • Substrate Limitation: This method is restricted to the use of strong nucleophiles like Grignard and organolithium reagents.

  • Competing Reactions: The highly reactive nature of organometallic reagents can lead to side reactions if other electrophilic functional groups are present in the substrate.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and the Vilsmeier reagent is dictated primarily by the nature of the substrate. For the formylation of electron-rich aromatic and heteroaromatic systems, the Vilsmeier-Haack reaction is a powerful and well-established method offering high yields and regioselectivity. Conversely, when the synthetic goal is the conversion of a Grignard or organolithium reagent into an aldehyde, this compound provides a reliable and efficient solution. Understanding the distinct mechanistic pathways and substrate requirements of these two reagents is paramount for the successful design and execution of formylation reactions in organic synthesis.

References

A Comparative Guide to Modern Formylation Techniques in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group (-CHO) is a cornerstone transformation in organic synthesis, providing a critical entry point for the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients. The choice of formylation technique is paramount, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of five modern formylation techniques: the Vilsmeier-Haack reaction, the Duff reaction, photocatalytic N-formylation, biocatalytic N-formylation, and formylation using carbon dioxide and silanes. This comparison is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal method for their synthetic challenges.

Performance Comparison of Modern Formylation Techniques

The following tables summarize the performance of each technique across a range of substrates, highlighting key reaction parameters and yields.

Table 1: Vilsmeier-Haack Formylation of Electron-Rich Aromatic and Heterocyclic Compounds
SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMFDMF0-35295
PyrrolePOCl₃, DMFCH₂Cl₂0-25190
N,N-DimethylanilinePOCl₃, DMFDMF20-90192
AnisolePOCl₃, DMF1,2-Dichloroethane80385
ThiophenePOCl₃, DMF1,2-Dichloroethane80575
Table 2: Duff Reaction for the Formylation of Phenols
SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
PhenolHexamethylenetetramine, Glycerol, Boric AcidGlycerol150-1601.515-20
p-CresolHexamethylenetetramine, Glycerol, Boric AcidGlycerol150-1601.525
2,4-Di-tert-butylphenolHexamethylenetetramine, Acetic AcidAcetic Acid100294
3,5-DimethoxyphenolHexamethylenetetramine, Trifluoroacetic AcidTrifluoroacetic Acid1004885
4-MethoxyphenolHexamethylenetetramine, Acetic AcidAcetic Acid100360
Table 3: Photocatalytic N-Formylation of Amines
SubstratePhotocatalystFormyl SourceSolventTemperature (°C)Time (h)Yield (%)
N-PhenylpiperidineEosin YAirCH₃CN252485
DibenzylamineEosin YAirCH₃CN252478
N-Methylaniline[Ir(ppy)₂(dtbbpy)]PF₆CO₂/PhSiH₃DMSO252492
Anilineg-C₃N₄CO₂/PhSiH₃CH₃CN304888
PyrrolidineEosin YAirCH₃CN252472
Table 4: Biocatalytic N-Formylation of Amines
SubstrateBiocatalystFormylating AgentSolventTemperature (°C)Time (h)Yield (%)
BenzylamineNovozym 435 (Candida antarctica lipase B)Ethyl formateDiisopropyl ether452499
(R,S)-1-PhenylethylamineNovozym 435Ethyl formateDiisopropyl ether4548>99 (for R-enantiomer)
AnilineNovozym 435Ethyl formateToluene607240
PiperidineNovozym 435Ethyl formateDiisopropyl ether452495
n-HexylamineNovozym 435Ethyl formateDiisopropyl ether452498
Table 5: Formylation of Amines with Carbon Dioxide and Silanes
SubstrateCatalystSilaneSolventTemperature (°C)Time (h)Yield (%)
N-MethylanilineZn(OAc)₂/1,10-phenanthrolinePhSiH₃Neat252492
Aniline[TBA][OAc]PhSiH₃DMSO251399
BenzylamineFe(acac)₃Ph₂SiH₂Toluene1002485
MorpholineCs₂CO₃(EtO)₃SiHDMF801294
Di-n-propylamineNo CatalystPhSiH₃Acetonitrile254885

Experimental Protocols

Vilsmeier-Haack Formylation of Indole

Materials:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ice

  • Ethyl acetate

  • Brine

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve indole (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add POCl₃ (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of 10% NaOH solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford indole-3-carboxaldehyde.

Duff Reaction of p-Cresol

Materials:

  • p-Cresol

  • Hexamethylenetetramine

  • Glycerol

  • Boric acid

  • Sulfuric acid (50%)

  • Steam distillation apparatus

Procedure:

  • In a round-bottom flask, heat a mixture of glycerol and boric acid to 150-160 °C to form glyceroboric acid.

  • Add a finely ground mixture of p-cresol (1 equivalent) and hexamethylenetetramine (1.5 equivalents) portion-wise to the hot glyceroboric acid with stirring.

  • Maintain the reaction mixture at 150-160 °C for 15-20 minutes.

  • Cool the mixture and then add 50% sulfuric acid to hydrolyze the intermediate.

  • Subject the resulting mixture to steam distillation.

  • The product, 2-hydroxy-5-methylbenzaldehyde, will distill with the steam and can be collected and extracted from the distillate.

Photocatalytic N-Formylation of N-Phenylpiperidine

Materials:

  • N-Phenylpiperidine

  • Eosin Y

  • Acetonitrile (CH₃CN)

  • LED lamp (e.g., green LED, λmax ≈ 525 nm)

  • Schlenk tube

Procedure:

  • In a Schlenk tube, dissolve N-phenylpiperidine (1 equivalent) and Eosin Y (1-2 mol%) in acetonitrile.

  • Seal the tube and deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the reaction mixture with a green LED lamp at room temperature with vigorous stirring. The reaction is open to the air.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 24 hours), remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the corresponding N-formylpiperidine.

Biocatalytic N-Formylation of Benzylamine

Materials:

  • Benzylamine

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Ethyl formate

  • Diisopropyl ether

  • Molecular sieves (4 Å)

Procedure:

  • To a vial containing benzylamine (1 equivalent) and ethyl formate (2-3 equivalents) in diisopropyl ether, add Novozym 435 (e.g., 20 mg per 1 mmol of amine) and activated molecular sieves.

  • Seal the vial and place it in an incubator shaker at 45 °C with constant agitation (e.g., 200 rpm).

  • Monitor the conversion of the starting material by GC or HPLC.

  • Once the reaction is complete (typically 24 hours), filter off the enzyme and molecular sieves.

  • Wash the enzyme with fresh solvent to be reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the N-benzylformamide, which is often pure enough for subsequent use or can be further purified by chromatography if necessary.

N-Formylation of N-Methylaniline with CO₂ and Phenylsilane

Materials:

  • N-Methylaniline

  • Zinc acetate (Zn(OAc)₂)

  • 1,10-Phenanthroline

  • Phenylsilane (PhSiH₃)

  • Carbon dioxide (CO₂) balloon

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add zinc acetate (5 mol%) and 1,10-phenanthroline (5 mol%).

  • Add N-methylaniline (1 equivalent) and phenylsilane (1.2 equivalents) to the flask via syringe.

  • Evacuate the flask and backfill with carbon dioxide from a balloon (this process should be repeated three times).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford N-methyl-N-phenylformamide.

Mechanistic Pathways and Workflows

The following diagrams illustrate the proposed mechanisms and workflows for the described formylation techniques.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Arene Electron-rich Arene Intermediate Iminium Salt Intermediate Arene->Intermediate + Vilsmeier Reagent Product Aryl Aldehyde Intermediate->Product + H₂O H2O H₂O (Workup)

Vilsmeier-Haack Reaction Mechanism

Duff_Reaction_Mechanism Phenol Phenol Aminomethylation ortho-Aminomethylation Phenol->Aminomethylation + Iminium Ion HMTA Hexamethylenetetramine (HMTA) Iminium_ion Iminium Ion (Electrophile) HMTA->Iminium_ion H⁺ Intermediate Benzylamine Intermediate Aminomethylation->Intermediate Product o-Hydroxybenzaldehyde Intermediate->Product [O], H₂O Hydrolysis Hydrolysis

Duff Reaction Mechanism

Photocatalytic_N_Formylation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv Amine_radical Amine Radical Cation (R₂NH⁺•) PC_excited->Amine_radical + Amine Superoxide Superoxide Radical (O₂⁻•) PC_excited->Superoxide + O₂ Amine Amine (R₂NH) Amine_radical->PC Enamine Enamine Amine_radical->Enamine - H⁺ Intermediate Intermediate Enamine->Intermediate + O₂⁻• O2 O₂ (from Air) Superoxide->PC Regenerates PC Formamide N-Formamide Intermediate->Formamide

Photocatalytic N-Formylation Cycle

Biocatalytic_N_Formylation Lipase Lipase (e.g., CALB) Acyl_enzyme Acyl-Enzyme Intermediate Lipase->Acyl_enzyme + Ethyl Formate Ethyl_formate Ethyl Formate Tetrahedral_intermediate Tetrahedral Intermediate Acyl_enzyme->Tetrahedral_intermediate + Amine Ethanol Ethanol Acyl_enzyme->Ethanol - Ethanol Amine Amine Tetrahedral_intermediate->Lipase Regenerates Lipase Formamide N-Formamide Tetrahedral_intermediate->Formamide

Lipase-Catalyzed N-Formylation

Formylation_CO2_Silane cluster_activation Activation CO2 CO₂ Silyl_formate Silyl Formate (R₃SiOCHO) CO2->Silyl_formate + Activated Silane Silane Hydrosilane (R₃SiH) Catalyst Catalyst (e.g., Zn(OAc)₂) Catalyst->CO2 Catalytic Cycle Formamide N-Formamide Silyl_formate->Formamide + Amine Silanol Silanol (R₃SiOH) Silyl_formate->Silanol - R'₂NCHO Amine Amine (R'₂NH)

Catalytic Cycle for Formylation with CO₂

Conclusion

The selection of an appropriate formylation method is a critical decision in the design of a synthetic route.

  • The Vilsmeier-Haack reaction remains a robust and high-yielding method for the formylation of electron-rich aromatic and heterocyclic compounds.

  • The Duff reaction , while sometimes lower-yielding, offers a classic approach for the ortho-formylation of phenols.

  • Photocatalytic N-formylation represents a mild and modern approach, often utilizing air as the formyl source precursor, making it an attractive green alternative.

  • Biocatalytic N-formylation , employing enzymes like lipases, provides exceptional selectivity, particularly for chiral substrates, under mild reaction conditions.

  • Finally, the use of carbon dioxide and silanes for formylation is a rapidly developing area that capitalizes on an abundant C1 source, aligning with the principles of sustainable chemistry.

Researchers and drug development professionals should carefully consider the substrate scope, functional group tolerance, reaction conditions, and scalability of each method to identify the most suitable technique for their specific synthetic goals.

A Comparative Guide to Isotopic Labeling Strategies: Featuring N-Methyl-N-(2-pyridyl)formamide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable technique for elucidating metabolic pathways, quantifying analytes, and understanding reaction mechanisms.[1][2][3] The choice of labeling reagent is critical and depends on the target molecule and the desired isotopic tag. This guide provides a comparative analysis of N-Methyl-N-(2-pyridyl)formamide as a potential labeling reagent against established methods for isotopic labeling of pyridine-containing compounds and for the introduction of methyl and formyl groups.

This compound: A Profile

This compound, also known as Meyers formylating agent, is a versatile compound used in organic synthesis.[4] Its primary application is as a formylating reagent for Grignard and some organolithium reagents.[4] It is recognized for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] While direct isotopic labeling studies utilizing this specific reagent are not prominent in published literature, its structure suggests potential for introducing isotopically labeled methyl or formyl groups if synthesized with the appropriate isotopes (e.g., ¹³C, ¹⁴C, ²H, ³H).

Hypothetical Isotopic Labeling Workflow using this compound

An isotopically labeled version of this compound could theoretically be used to introduce a labeled formyl or methyl group onto a target molecule. The general workflow for such a process is outlined below.

cluster_synthesis Reagent Synthesis cluster_labeling Labeling Reaction cluster_analysis Analysis Labeled Precursor Labeled Precursor Synthesis Synthesis Labeled Precursor->Synthesis Unlabeled Reagents Unlabeled Reagents Unlabeled Reagents->Synthesis Labeled NMPF Labeled This compound Synthesis->Labeled NMPF Reaction Reaction Labeled NMPF->Reaction Target Molecule Target Molecule Target Molecule->Reaction Labeled Product Labeled Product Reaction->Labeled Product Purification Purification Labeled Product->Purification Analysis MS or NMR Analysis Purification->Analysis

Caption: Hypothetical workflow for isotopic labeling using this compound.

Comparison with Alternative Labeling Methods

While the use of isotopically labeled this compound remains theoretical, several well-established methods offer robust alternatives for labeling pyridine-containing molecules or for introducing methyl and formyl groups.

Labeling of the Pyridine Ring

For many applications, particularly in pharmaceutical development, labeling the core pyridine structure is essential.[6][7][8] A state-of-the-art method for this is the Zincke imine strategy for ¹⁵N-labeling.

Experimental Protocol: ¹⁵N-Labeling of Pyridines via Zincke Imine Intermediates

This protocol is adapted from the work of McNally and coworkers.[6][8]

  • Activation: The starting ¹⁴N-pyridine is reacted with a suitable activating agent (e.g., triflic anhydride) to form an N-activated pyridinium salt.

  • Ring Opening: The activated pyridine undergoes ring-opening upon reaction with a nucleophile like dibenzylamine to form a stable NTf-Zincke imine intermediate.

  • Ring Closure with Isotope Incorporation: The Zincke imine is then treated with an isotopically labeled nitrogen source, such as ¹⁵NH₄Cl, to facilitate ring closure. This step incorporates the ¹⁵N atom into the pyridine ring.

  • Purification: The final ¹⁵N-labeled pyridine product is purified using standard chromatographic techniques.

Start Starting 14N-Pyridine Activation Activation (e.g., Tf2O) Start->Activation RingOpening Ring Opening (e.g., Bn2NH) Activation->RingOpening ZinckeImine NTf-Zincke Imine Intermediate RingOpening->ZinckeImine RingClosure Ring Closure with Isotope Source ZinckeImine->RingClosure Product 15N-Labeled Pyridine RingClosure->Product IsotopeSource 15NH4Cl IsotopeSource->RingClosure

Caption: Workflow for ¹⁵N-labeling of pyridines via the Zincke imine strategy.

Performance Data:

ParameterZincke Imine Method for ¹⁵N-Labeling
Isotope Source Commercially available ¹⁵NH₄Cl
¹⁵N Incorporation >95% in most cases[6][8]
Substrate Scope Broad, including simple and complex pharmaceuticals[6][8]
Key Advantage Allows for late-stage isotopic labeling of the core heterocycle.
Introduction of Labeled Methyl Groups

For labeling with methyl groups, several reagents and methods are widely used, particularly in NMR studies of large proteins and biomolecules.[9][10][11]

Common Methods for Methyl Group Labeling:

  • Reductive Amination: Using isotopically labeled formaldehyde (e.g., ¹³CH₂O, CD₂O) and a reducing agent like sodium cyanoborohydride to label primary and secondary amines.[12]

  • Precursor-Based Labeling in Biological Systems: For protein expression, isotopically labeled precursors are added to the growth media. For example, α-keto acids can be used to selectively protonate and label methyl groups of isoleucine, leucine, and valine residues in a deuterated protein background.[11][13]

Experimental Protocol: Selective Methyl Labeling of Proteins using α-Keto Acid Precursors

This is a common protocol for producing proteins for NMR analysis.[11][13]

  • Culture Growth: E. coli is grown in D₂O-based minimal medium to achieve perdeuteration.

  • Precursor Addition: Approximately one hour before inducing protein expression, isotopically labeled α-keto acid precursors (e.g., α-ketoisovaleric acid (¹³C-methyl labeled)) are added to the culture.

  • Protein Expression: Protein expression is induced (e.g., with IPTG). The bacteria will utilize the labeled precursors to synthesize specific amino acids (leucine and valine in the case of α-ketoisovaleric acid), thus incorporating the isotopic label into the protein.

  • Purification and Analysis: The expressed protein is purified and analyzed by NMR spectroscopy.

Culture E. coli Culture in D2O Medium Precursor Add Labeled α-Keto Acid Precursor Culture->Precursor Induction Induce Protein Expression (IPTG) Precursor->Induction Expression Protein Expression & Label Incorporation Induction->Expression Purification Protein Purification Expression->Purification NMR NMR Analysis Purification->NMR

Caption: Workflow for selective isotopic labeling of protein methyl groups.

Comparison Table of Methyl/Formyl Labeling Strategies

Method/ReagentLabel TypeCommon ApplicationAdvantagesDisadvantages
This compound (Hypothetical) Formyl, MethylOrganic SynthesisPotentially mild formylating agent.Lack of published isotopic labeling data; requires synthesis of labeled reagent.
Labeled Formaldehyde MethylReductive amination of amines.Commercially available; high efficiency.[12]Limited to labeling amine groups.
Labeled α-Keto Acids MethylProtein NMR.Highly specific labeling of certain amino acid residues.[11][13]Primarily for biological expression systems.
Vilsmeier-Haack Reagent (e.g., Labeled DMF) FormylAromatic formylation.Effective for electron-rich aromatic systems.Reagent preparation can be harsh.

Conclusion

This compound is a valuable reagent in organic synthesis, but its application in isotopic labeling is not yet established in the scientific literature. For researchers requiring isotopic labels on pyridine-containing molecules, methods like the Zincke imine strategy for ¹⁵N incorporation offer a proven and highly efficient alternative for labeling the core ring structure. When the goal is to introduce a labeled methyl or formyl group, a variety of established reagents and protocols, such as reductive amination with labeled formaldehyde or precursor-based labeling in biological systems, provide robust and well-documented solutions.

Future research could explore the synthesis of isotopically labeled this compound and evaluate its efficacy and scope as a labeling reagent. However, for current research and development needs, the alternative methods detailed in this guide represent the state-of-the-art and are supported by extensive experimental data.

References

Safety Operating Guide

Proper Disposal of N-Methyl-N-(2-pyridyl)formamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of N-Methyl-N-(2-pyridyl)formamide, a compound that requires careful handling due to its potential health hazards.

This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1] Therefore, all waste containing this compound must be treated as hazardous waste and managed in accordance with local, state, and federal regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, the area should be evacuated, and for small spills, the material should be absorbed with an inert, non-combustible absorbent. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
GlovesChemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[2]
Eye ProtectionSafety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab CoatStandard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory ProtectionUse in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to all applicable regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]

    • Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[2]

  • Waste Collection and Containerization:

    • Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2][3]

    • The container must be made of a compatible material and kept closed except when adding waste.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • The label should also indicate the associated hazards (e.g., Irritant, Toxic).[2]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through a licensed disposal company.[4]

    • The recommended method of disposal for pyridine and its derivatives is controlled incineration.[5][6]

    • Never dispose of this compound down the drain or in the regular trash.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the disposal method is based on the general principles for pyridine-containing and formamide-based chemical waste. The primary "experimental protocol" for disposal is high-temperature incineration, which is a standard and regulated industrial process for hazardous waste destruction.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Isolate from incompatible materials) ppe->segregate container Step 3: Collect in a Labeled, Sealed Hazardous Waste Container segregate->container storage Step 4: Store in a Designated Satellite Accumulation Area container->storage disposal Step 5: Arrange for Pickup by a Licensed Waste Disposal Contractor storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-Methyl-N-(2-pyridyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with N-Methyl-N-(2-pyridyl)formamide. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2][3][4] An emergency eyewash station and safety shower must be readily accessible.[5][6]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[1][3][5]Protects against splashes that can cause serious eye irritation.
Skin Protection - Gloves: Chemical-resistant gloves such as nitrile or butyl rubber.[2][3][5][7][8] Always inspect gloves before use and use proper removal technique.[1][9] - Lab Coat: A standard, fully-buttoned lab coat.[1][2][6] - Clothing: Long pants and closed-toe shoes must be worn.[1][6]Prevents skin contact, which can cause irritation. Formamides can be absorbed through the skin.[1][3]
Respiratory Protection A NIOSH/MSHA-approved respirator with a type ABEK (EN14387) filter may be necessary for large quantities or if ventilation is inadequate.Minimizes inhalation of vapors that can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound before beginning any work.[3][5]

    • Ensure a chemical fume hood is operational.[2][3][5]

    • Verify the accessibility of an emergency eyewash station and safety shower.[5][6]

    • Gather and inspect all necessary PPE.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Handling the Compound:

    • Conduct all weighing, dispensing, and transfer operations within a chemical fume hood to control vapor exposure.[2][3][5]

    • Avoid direct contact with the skin, eyes, and clothing.[1][6]

    • Keep the container tightly closed when not in use.[1][6][10]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[2][5][11]

    • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with soap and water for at least 15 minutes.[2][5] Seek medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][11]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Liquid Waste Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.[5][6]
Solid Waste Dispose of contaminated disposables (e.g., gloves, pipette tips, weighing paper) in a designated, sealed hazardous waste container.[6]
Empty Containers Empty containers may retain residual vapors and should be managed as hazardous waste.[5][6] If permissible by local regulations, evaporate the residue under a fume hood before disposal.[5][6]
Labeling and Storage Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[6] Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6]
Pickup and Disposal Contact your institution's Environmental Health and Safety (EHS) department or hazardous waste management group to arrange for pickup and disposal according to their specific protocols.[5][6]

Visual Workflow Guides

PPE_Selection_Workflow start Start: Handling This compound engineering_controls Work within a Chemical Fume Hood start->engineering_controls eye_protection Wear Tightly Fitting Safety Goggles engineering_controls->eye_protection hand_protection Wear Nitrile or Butyl Rubber Gloves eye_protection->hand_protection body_protection Wear Lab Coat, Long Pants, and Closed-Toe Shoes hand_protection->body_protection respiratory_check Is Ventilation Inadequate or Handling Large Quantities? body_protection->respiratory_check respirator Wear NIOSH-approved Respirator with ABEK filter respiratory_check->respirator Yes proceed Proceed with Work respiratory_check->proceed No respirator->proceed

Caption: PPE Selection Workflow for this compound

Disposal_Plan_Workflow start Start: Waste Generation waste_type Identify Waste Type start->waste_type liquid_waste Collect Liquid Waste in Labeled, Sealed Container waste_type->liquid_waste Liquid solid_waste Collect Solid Waste in Labeled, Sealed Container waste_type->solid_waste Solid (Gloves, etc.) storage Store Waste in Designated Secure Area liquid_waste->storage solid_waste->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.